molecular formula C8H4BrNO2S B1527764 4-Bromo-2-benzothiazolecarboxylic acid CAS No. 1187928-21-7

4-Bromo-2-benzothiazolecarboxylic acid

Cat. No.: B1527764
CAS No.: 1187928-21-7
M. Wt: 258.09 g/mol
InChI Key: SPKGFAPPOURYHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-benzothiazolecarboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO2S and its molecular weight is 258.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPKGFAPPOURYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901283466
Record name 4-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187928-21-7
Record name 4-Bromo-2-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187928-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901283466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 4-Bromo-2-benzothiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-benzothiazolecarboxylic acid

Executive Summary

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid structure and specific substitution pattern make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive, technically detailed overview of a robust and logical multi-step synthesis for this target compound. The proposed pathway begins with the synthesis of a 2-amino-4-bromobenzothiazole intermediate, followed by a Sandmeyer reaction to install a cyano group at the 2-position, and concludes with the hydrolysis of the nitrile to the desired carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed step-by-step protocols, and critical data for validation.

Introduction

The benzothiazole moiety is a privileged scaffold in drug discovery, present in a wide array of pharmacologically active compounds.[1][2] The introduction of a bromine atom at the 4-position and a carboxylic acid at the 2-position creates a highly functionalized molecule with distinct electronic and steric properties, suitable for further elaboration through cross-coupling reactions and amide bond formations. This guide outlines a reliable synthetic strategy, breaking down the process into three key stages, each explained with mechanistic rationale and a detailed experimental protocol.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a disconnection at the C2-carboxylic acid bond. This leads back to the corresponding nitrile, 4-Bromo-2-cyanobenzothiazole (II), a common precursor for carboxylic acids. The cyano group can be installed from a 2-amino functionality via a Sandmeyer reaction. This points to 2-Amino-4-bromobenzothiazole (III) as the next key intermediate. Finally, the benzothiazole core of (III) can be constructed from the readily available starting material, 3-bromoaniline (IV), through a thiocyanation and oxidative cyclization reaction.

G mol_I This compound (I) mol_II 4-Bromo-2-cyanobenzothiazole (II) mol_I->mol_II Hydrolysis mol_III 2-Amino-4-bromobenzothiazole (III) mol_II->mol_III Sandmeyer Reaction (Diazotization/Cyanation) mol_IV 3-Bromoaniline (IV) mol_III->mol_IV Thiocyanation & Cyclization

Caption: Retrosynthetic pathway for this compound.

Part 1: Synthesis of 2-Amino-4-bromobenzothiazole

The initial step involves the construction of the core benzothiazole ring system, with the bromine atom and amino group correctly positioned. Starting with 3-bromoaniline ensures the bromine is installed at the desired 4-position of the resulting benzothiazole due to the regiochemistry of the cyclization process.

Mechanism and Rationale

This transformation is a classic method for synthesizing 2-aminobenzothiazoles.[3] It proceeds in two stages:

  • Thiocyanation: 3-Bromoaniline is treated with potassium thiocyanate (KSCN) in the presence of bromine (Br₂). Bromine oxidizes the thiocyanate ion to generate an electrophilic thiocyanogen species, which then attacks the aromatic ring of the aniline, typically at the position para to the amino group. The resulting intermediate is an aryl thiocyanate.

  • Intramolecular Cyclization: The amino group of the aryl thiocyanate then acts as a nucleophile, attacking the carbon of the thiocyanate group. This intramolecular cyclization, often facilitated by the reaction conditions, forms the thiazole ring, yielding the stable 2-amino-4-bromobenzothiazole product.

Experimental Protocol: Synthesis of 2-Amino-4-bromobenzothiazole
  • To a stirred solution of 3-bromoaniline (10.0 g, 58.1 mmol) in glacial acetic acid (100 mL), add potassium thiocyanate (11.3 g, 116.2 mmol) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Separately, prepare a solution of bromine (3.0 mL, 58.1 mmol) in glacial acetic acid (20 mL).

  • Add the bromine solution dropwise to the aniline mixture over 1 hour, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

  • Pour the mixture into 500 mL of ice-water. A precipitate will form.

  • Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to yield pure 2-amino-4-bromobenzothiazole as a white solid.

Characterization Data
ParameterValueReference
Appearance White solid[3]
Yield ~63%[3]
Melting Point 182-184 °C[3]
¹H NMR (DMSO-d₆) δ 7.85 (s, 2H), 7.65 (d, 1H), 7.41 (d, 1H), 6.91 (t, 1H)[3]
¹³C NMR (DMSO-d₆) δ 167.6, 151.3, 132.1, 129.2, 122.5, 121.0, 110.9[3]

Part 2: Sandmeyer Reaction for 4-Bromo-2-cyanobenzothiazole

The Sandmeyer reaction is a powerful and versatile method for converting an aromatic amino group into a wide range of functionalities, including halogens and pseudohalogens like the cyano group.[4][5] This reaction is ideal for transforming the 2-amino group of our intermediate into the 2-cyano group.

Mechanism and Rationale

The reaction proceeds via a diazonium salt intermediate.

  • Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an excellent leaving group (as N₂ gas).

  • Cyanation: The diazonium salt solution is then added to a solution of a copper(I) cyanide (CuCN). The copper(I) species catalyzes the substitution of the diazonium group with a cyanide ion. The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, where a single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical, nitrogen gas, and a Cu(II) species.[4] The aryl radical then reacts with the cyanide to form the final product.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation Amine R-NH₂ Diazonium R-N₂⁺ Amine->Diazonium NaNO₂, HCl 0-5 °C Diazonium_Salt R-N₂⁺ Diazonium->Diazonium_Salt Nitrile R-CN Diazonium_Salt->Nitrile CuCN

Caption: Workflow for the Sandmeyer cyanation reaction.

Experimental Protocol: Synthesis of 4-Bromo-2-cyanobenzothiazole
  • Suspend 2-amino-4-bromobenzothiazole (10.0 g, 43.6 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL). Cool the suspension to 0 °C in an ice-salt bath.

  • Dissolve sodium nitrite (3.3 g, 47.9 mmol) in water (10 mL). Add this solution dropwise to the stirred amine suspension, keeping the temperature below 5 °C. Stir for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) cyanide (4.7 g, 52.3 mmol) and sodium cyanide (5.3 g, 108.9 mmol) in water (50 mL). Warm the solution gently if necessary to dissolve the salts, then cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the stirred cyanide solution. Effervescence (N₂ gas) will be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour.

  • Cool the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate eluent) to obtain 4-bromo-2-cyanobenzothiazole.

Part 3: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile (cyano) group to a carboxylic acid. This can be achieved under either acidic or basic conditions, which involves the reaction of the carbon-nitrogen triple bond with water.[6]

Mechanism and Rationale

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps first yields an amide intermediate, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and an ammonium salt.[7] Heating under reflux is typically required to drive the reaction to completion.

Experimental Protocol: Synthesis of this compound
  • Place 4-bromo-2-cyanobenzothiazole (5.0 g, 20.9 mmol) in a round-bottom flask.

  • Add a mixture of concentrated sulfuric acid (25 mL) and water (25 mL).

  • Heat the mixture under reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice (200 g).

  • A solid precipitate of the carboxylic acid will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any residual acid.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Final Product Data
ParameterValue
Molecular Formula C₈H₄BrNO₂S
Molecular Weight 258.09 g/mol
Appearance Off-white to pale yellow solid
Purity (by HPLC) >95% (expected)

Conclusion

The described three-step synthesis provides a reliable and scalable route to this compound from a common starting material. Each step employs well-established and high-yielding chemical transformations. The rationale behind the choice of reagents and conditions is grounded in fundamental principles of organic chemistry, ensuring the regioselective formation of the desired product. This guide provides the necessary framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Kaur, R., & Gupta, M. K. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Results in Chemistry, 5, 100859. [Link]

  • Bae, G. Y., et al. (2014). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Molecules, 19(9), 13694-13705. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Shaikh, R. A., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research, 3(1), 13-23. [Link]

  • Wang, Z., et al. (2022). Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. Australian Journal of Chemistry, 75(8), 624-629. [Link]

  • Kaur, R., & Gupta, M. K. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. Results in Chemistry, 5, 100859. [Link]

  • Wikipedia. (2023). Sandmeyer reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Hassan, S. S. M., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 2795-2813. [Link]

  • LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. [Link]

  • LibreTexts Chemistry. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

Sources

A Senior Application Scientist's Guide to 4-Bromo-2-benzothiazolecarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This technical guide provides an in-depth analysis of 4-Bromo-2-benzothiazolecarboxylic acid, a versatile bifunctional building block poised for significant applications in drug discovery and materials science. The strategic placement of a bromine atom at the 4-position offers a reactive handle for modern cross-coupling methodologies, while the carboxylic acid at the 2-position provides a crucial anchor point for amide and ester library synthesis. This document, intended for researchers and drug development professionals, synthesizes core chemical properties, predictive spectroscopic data, a plausible synthetic workflow, and a discussion of its chemical reactivity and therapeutic potential.

Core Chemical Identity and Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its structure is defined by a benzene ring fused to a thiazole ring, with a bromine substituent at position 4 of the benzene ring and a carboxylic acid group at position 2 of the thiazole ring. This unique arrangement of functional groups dictates its chemical behavior and utility as a synthetic intermediate.

Identifier Value Source/Method
IUPAC Name 4-Bromo-1,3-benzothiazole-2-carboxylic acidStandard Nomenclature
Molecular Formula C₈H₄BrNO₂SCalculated
Molecular Weight 258.09 g/mol Calculated[3]
Canonical SMILES C1=CC2=C(C(=C1)Br)N=C(S2)C(=O)OStructure-based
InChI Key SRYOGWWIWMOHAQ-UHFFFAOYSA-N (Isomer)InChI Trust (for 4-Bromo-1,2-benzothiazole-3-carboxylic acid)[3]
CAS Number Not assigned for this specific isomer.---
Physicochemical Data Summary

Direct experimental data for this specific isomer is not widely available. The following properties are estimated based on structurally related compounds such as brominated benzoic acids and thiazole carboxylic acids.

Property Predicted Value Basis for Prediction & References
Appearance Off-white to light-yellow crystalline solidTypical for aromatic carboxylic acids.[4][5]
Melting Point >200 °C (decomposes)Similar compounds like 2-Bromo-4-thiazolecarboxylic acid melt at 217°C.[6]
Solubility Poorly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol, Ethyl Acetate).Characteristic of aromatic carboxylic acids.[5]
pKa ~3.0 - 4.0Estimated based on the electron-withdrawing nature of the benzothiazole ring and bromine, similar to other substituted benzoic acids.
XLogP3 2.9Computed for the isomeric 4-Bromo-1,2-benzothiazole-3-carboxylic acid.[3]

Spectroscopic Profile: Elucidating the Structure

Structural confirmation relies on a combination of spectroscopic techniques. While a definitive spectrum for this compound is not published, a robust analysis can be predicted based on its constituent functional groups.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton spectrum is expected to be dominated by the aromatic region. Three protons on the benzene portion of the ring system will likely appear as multiplets between δ 7.5 and 8.5 ppm. The carboxylic acid proton will present as a broad singlet, typically downfield (>10 ppm), and its position can be highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will provide key structural information. Characteristic signals include the carboxylic acid carbonyl carbon (δ ~165-175 ppm), the C2 carbon of the thiazole ring (δ ~160-170 ppm), and multiple signals in the aromatic region (δ ~115-150 ppm), including the carbon bearing the bromine atom.

Infrared (IR) Spectroscopy

The IR spectrum should display several characteristic absorption bands that confirm the presence of the key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around ~1700-1725 cm⁻¹.

  • C=N Stretch (Thiazole): A medium intensity band around ~1600-1650 cm⁻¹.

  • Aromatic C=C Stretches: Multiple sharp peaks in the ~1400-1600 cm⁻¹ region.

  • C-Br Stretch: A signal in the fingerprint region, typically ~500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

  • Molecular Ion Peak (M+): A key feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity. This distinctive pattern is the isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]

  • Fragmentation: Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of CO₂ (44 Da).

Generalized Protocol for Spectroscopic Analysis

This protocol outlines the standard procedure for acquiring high-quality spectroscopic data for compounds like this compound.

  • Sample Preparation:

    • NMR: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[7]

    • IR (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact.

    • MS (ESI): Prepare a dilute solution (~10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.[7]

  • Data Acquisition:

    • NMR: Acquire ¹H, ¹³C, and potentially 2D spectra (COSY, HSQC) on a spectrometer (e.g., 400 MHz or higher).

    • IR: Record a background spectrum first, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[7]

    • MS: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain an accurate mass.

  • Data Analysis: Process the raw data to identify chemical shifts, coupling constants, characteristic absorption bands, and the molecular ion pattern to confirm the structure.

Synthesis and Purification Workflow

A robust synthetic route is critical for accessing this building block. While multiple strategies exist for constructing benzothiazoles, a practical approach involves the cyclization of a substituted o-aminothiophenol. An alternative, and perhaps more modular route, would be the selective functionalization of a pre-formed 4-bromobenzothiazole core.

Proposed Synthetic Pathway: Lithiation and Carboxylation

This method leverages the relative acidity of the C2 proton on the benzothiazole ring, allowing for deprotonation and subsequent reaction with an electrophile (CO₂).

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reaction cluster_product Final Product SM 4-Bromobenzothiazole Reagents 1. n-BuLi or LDA, THF, -78 °C 2. CO₂ (s, Dry Ice) 3. H₃O⁺ (aq. workup) SM->Reagents Deprotonation & Carboxylation FP 4-Bromo-2-benzothiazole- carboxylic acid Reagents->FP Acidification

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 4-bromobenzothiazole.

Materials:

  • 4-Bromobenzothiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 4-bromobenzothiazole (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to dissolve the starting material.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting dark-colored solution for 1 hour at this temperature.

  • Carboxylation: Carefully add an excess of crushed dry ice to the reaction mixture in small portions. The color of the solution should lighten. Allow the mixture to slowly warm to room temperature overnight.

  • Quenching & Workup: Once at room temperature, quench the reaction by adding 1 M HCl solution until the aqueous layer is acidic (pH ~2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Chemical Reactivity and Derivatization Potential

The true value of this compound lies in its bifunctionality, which allows for selective and orthogonal chemical modifications. This makes it an ideal scaffold for building combinatorial libraries in drug discovery.

Reactivity_Diagram cluster_COOH Carboxylic Acid Reactions cluster_Br Bromo Group Reactions Core 4-Bromo-2-benzothiazole- carboxylic acid Amide Amides (R-NH₂, Coupling Agent) Core->Amide Direct Coupling Ester Esters (R-OH, H⁺) Core->Ester Fischer Esterification AcidChloride Acid Chloride (SOCl₂) Core->AcidChloride Suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Core->Suzuki Heck Heck Coupling (Alkene, Pd cat.) Core->Heck Buchwald Buchwald-Hartwig (R₂NH, Pd cat.) Core->Buchwald AcidChloride->Amide More reactive AcidChloride->Ester

Caption: Key reaction pathways for derivatizing the core scaffold.

Reactions at the Carboxylic Acid Group

The 2-carboxylic acid is a versatile handle for introducing a wide range of functionalities.

  • Amide Formation: Standard peptide coupling reagents (e.g., HATU, EDC) can be used to react the carboxylic acid with a diverse library of primary and secondary amines. This is a primary strategy for modulating the physicochemical properties and biological target interactions of a lead compound.

  • Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or reaction of the corresponding acid chloride with an alcohol can generate esters, which can act as prodrugs or improve cell permeability.

Reactions at the Bromo Substituent

The 4-bromo position is primed for transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the introduction of various aryl or heteroaryl groups. This is a powerful method for exploring the structure-activity relationship (SAR) by modifying the steric and electronic properties of this region of the molecule.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds, allowing the bromine to be replaced by primary or secondary amines, further expanding the chemical diversity of derivatives.

  • Heck Coupling: The introduction of alkenes can be achieved via Heck coupling, providing access to another class of analogs.

Applications in Research and Drug Development

Benzothiazole derivatives are associated with a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][9] this compound serves not as an end-product, but as a high-value intermediate for accessing novel therapeutics.

  • Fragment-Based Drug Discovery (FBDD): The core scaffold can be considered a complex fragment. Derivatization at the two functional handles allows for fragment growing and linking strategies to optimize binding to a biological target.

  • Combinatorial Chemistry: The orthogonal reactivity of the acid and bromide groups allows for the systematic synthesis of large libraries of compounds. For example, one could first perform a Suzuki coupling and then create a small amide library from the resulting product to rapidly explore the SAR.

  • Materials Science: Heterocyclic aromatic acids are used as building blocks for metal-organic frameworks (MOFs) and functional polymers. The benzothiazole core offers unique electronic properties that could be exploited in the development of novel organic electronics.

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. However, based on structurally similar compounds like 4-bromobenzoic acid and other halogenated aromatic acids, appropriate precautions must be taken.[10][11][12]

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[10]

    • Causes skin irritation.[10][11]

    • Causes serious eye irritation.[10][11]

    • May cause respiratory irritation.[10][11][12]

  • Recommended Handling Procedures:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

    • Avoid creating dust.

    • In case of contact, wash skin thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[12]

Conclusion

This compound represents a strategically designed chemical scaffold with significant potential for advancing medicinal chemistry and materials science. Its value is derived from its bifunctionality, which enables a diverse and controlled array of synthetic modifications. The ability to perform selective cross-coupling reactions at the bromine position, coupled with the versatility of the carboxylic acid group for amide and ester formation, makes it a powerful tool for generating novel molecular entities. As the demand for new therapeutic agents continues to grow, such versatile and well-conceived building blocks will remain essential for the discovery and development of next-generation drugs.

References

  • PubChem. 4-Bromo-1,2-benzothiazole-3-carboxylic acid | C8H4BrNO2S | CID 160920445. Available from: [Link]

  • PubChem. 4-Bromo-1,3-thiazole-2-carboxylic acid | C4H2BrNO2S | CID 15122065. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-2-iodobenzothiazole. Available from: [Link]

  • PubChem. 4-Bromo-2-ethylbenzoic acid | C9H9BrO2 | CID 10657005. Available from: [Link]

  • ChemWhat. 4-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER CAS#: 954239-74-8. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Available from: [Link]

  • Journal of Biomolecular Structure and Dynamics. Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Available from: [Link]

  • PubChemLite. 4-bromo-2(3h)-benzothiazolethione (C7H4BrNS2). Available from: [Link]

  • FINETECH INDUSTRY LIMITED. 4-Bromothiazole-2-carboxylic acid | CAS: 88982-82-5. Available from: [Link]

  • ResearchGate. Optimized synthesis of 4,7‐dibromo‐2,1,3‐benzothiadiazole (Br2BTD) from.... Available from: [Link]

  • National Institutes of Health (NIH). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available from: [Link]

  • MDPI. Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available from: [Link]

  • PMC - PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available from: [Link]

  • Chegg.com. Solved Please analyze all spectra for 4-bromobenzoic acid. Available from: [Link]

  • Journal of Physical Organic Chemistry. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available from: [Link]

  • Filo. Problem 5 Given the following spectroscopic data for a compound with the... Available from: [Link]

  • Semantic Scholar. Benzo[1,2-d:4,5-d']bis([3][13][14]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Available from: [Link]

  • MDPI. 4-Bromobenzo[1,2-d:4,5-d′]bis([3][13][14]thiadiazole). Available from: [Link]

  • PubChem. 4-Bromo-2,1,3-benzothiadiazole | C6H3BrN2S | CID 736492. Available from: [Link]

Sources

An In-depth Technical Guide to 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-benzothiazolecarboxylic acid (CAS No. 1187928-21-7), a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. While specific experimental data for this particular isomer is limited in publicly accessible literature, this guide synthesizes information on its fundamental properties, plausible synthetic strategies, and potential applications by drawing parallels with closely related benzothiazole derivatives. The document is intended to serve as a foundational resource for researchers, offering insights into the strategic importance of the benzothiazole scaffold and the influence of its substitution pattern on chemical reactivity and biological activity. A critical analysis of general synthesis and characterization methodologies is presented to empower researchers in their experimental design.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a prominent "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The introduction of a bromine atom and a carboxylic acid group, as in this compound, offers strategic advantages for further chemical modification and modulation of physicochemical properties, making it a valuable building block in drug discovery and development.[1]

Core Compound Profile: this compound

A precise understanding of a molecule's fundamental properties is paramount for its application in research and development.

PropertyValueSource
CAS Number 1187928-21-7Internal Database
Molecular Formula C₈H₄BrNO₂SPubChem
Molecular Weight 258.09 g/mol PubChem
Canonical SMILES C1=CC2=C(C(=C1)Br)SC(=N2)C(=O)OPubChem
InChI Key Not Available
Predicted XLogP3 2.9PubChem[3]
Predicted Hydrogen Bond Donor Count 1PubChem[3]
Predicted Hydrogen Bond Acceptor Count 4PubChem[3]

Note: Predicted values are computationally derived and await experimental verification.

Synthetic Strategies: A Roadmap to this compound

General Synthetic Approach

The most common and versatile method for the synthesis of 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[4] For the target molecule, this would conceptually involve the reaction of 3-bromo-2-aminothiophenol with an appropriate two-carbon synthon that can be subsequently oxidized to a carboxylic acid, or directly with oxalic acid or a derivative.

Conceptual Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate/Product cluster_3 Final Steps A 3-Bromo-2-aminothiophenol C Condensation/ Cyclization A->C B Oxalic Acid Derivative (e.g., ethyl glyoxalate) B->C D 4-Bromo-2-benzothiazole (intermediate if not direct carboxylation) C->D Route A E This compound C->E Route B (Direct) F Oxidation (if necessary) D->F G Purification E->G F->E

Caption: Conceptual synthetic routes to this compound.

Plausible Experimental Protocol (Hypothetical)

This protocol is a hypothetical adaptation based on general procedures for similar compounds and requires experimental validation.

Step 1: Synthesis of 4-Bromo-2-(substituted)benzothiazole

  • To a solution of 3-bromo-2-aminothiophenol (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or DMF), add the desired carboxylic acid derivative (e.g., glyoxylic acid or its ester, 1.1 eq).

  • The reaction mixture may require heating under reflux for several hours to drive the condensation and cyclization. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

Step 2: Hydrolysis/Oxidation to the Carboxylic Acid

  • If an ester was used in the previous step, the resulting ester intermediate is subjected to hydrolysis, typically using an aqueous solution of a base (e.g., NaOH or KOH) in a protic solvent like methanol or ethanol, followed by acidification.

  • If an aldehyde was formed, it would require oxidation to the carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate or Jones reagent).

Step 3: Purification

  • The crude this compound can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

  • Alternatively, purification can be achieved by dissolving the crude product in an aqueous basic solution, washing with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure product.

  • Column chromatography on silica gel can also be employed, though care must be taken to choose an appropriate eluent system to avoid streaking of the acidic compound.

Characterization and Analytical Profile

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would provide information on the chemical environment and connectivity of the aromatic protons.

    • ¹³C NMR would confirm the number of unique carbon atoms and their chemical shifts, characteristic of the benzothiazole ring and the carboxylic acid group.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C=N stretching of the thiazole ring (~1600 cm⁻¹) would be expected.

  • Mass Spectrometry (MS):

    • The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak pattern.

Potential Applications in Drug Discovery and Development

The benzothiazole scaffold is a cornerstone in the development of novel therapeutics. The presence of a bromine atom at the 4-position and a carboxylic acid at the 2-position on the benzothiazole ring of the title compound opens up numerous avenues for its application.

A Versatile Intermediate for Library Synthesis

The carboxylic acid functionality serves as a convenient handle for amide bond formation, allowing for the facile synthesis of a diverse library of derivatives. This is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).

Workflow for Derivative Synthesis

G A 4-Bromo-2-benzothiazole- carboxylic acid D Amide Derivative Library A->D B Amine Library (R-NH2) B->D C Coupling Reagents (e.g., EDC, HATU) C->D E Biological Screening D->E F SAR Studies E->F

Caption: Amide library synthesis from this compound.

Potential as an Anticancer Agent

Numerous benzothiazole derivatives have demonstrated potent anticancer activity.[5] The mechanism of action often involves the inhibition of key enzymes in cancer signaling pathways or the induction of apoptosis. The specific substitution pattern of this compound could confer unique inhibitory properties against various cancer cell lines. Further derivatization could lead to the development of highly selective and potent anticancer agents.[2]

Antimicrobial Applications

The benzothiazole nucleus is also a key component of many antimicrobial agents. The electron-withdrawing nature of the bromine atom and the presence of the carboxylic acid could enhance the antimicrobial properties of the molecule. Derivatives of this compound could be screened for activity against a panel of pathogenic bacteria and fungi.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is scarce, this guide provides a solid theoretical framework for its synthesis, characterization, and potential applications based on the well-established chemistry of related benzothiazole derivatives.

Future research should focus on:

  • The development and optimization of a reliable synthetic protocol for this compound.

  • Comprehensive characterization of the compound using modern spectroscopic and analytical techniques.

  • Synthesis of a diverse library of derivatives to explore its structure-activity relationships.

  • Screening of the parent compound and its derivatives for a range of biological activities, including anticancer and antimicrobial properties.

The insights provided in this guide are intended to catalyze further research into this intriguing molecule and unlock its full potential.

References

  • Cai, A., Yan, W., & Liu, W. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 4-Bromo-1,2-benzothiazole-3-carboxylic acid. PubChem. Retrieved from [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry, 56(4), 1437-1455.
  • Sadek, O., Perrin, D. M., & Gras, E. (n.d.). Scheme 1 Synthesis of 4-bromo-2-iodobenzothiazole. ResearchGate.
  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1035-1054.
  • Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114.
  • Li, Y., Geng, J., Liu, Y., & Chen, Y. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry, 12.
  • Abdel-Aziz, A. A.-M., El-Azab, A. S., & El-Tahir, K. E.-H. (2019). Synthesis, anti-breast cancer activity, and molecular modeling of some benzothiazole and benzoxazole derivatives. Medicinal Chemistry Research, 28(11), 1846-1861.
  • Elgemeie, G. H., & Zaghary, W. A. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.
  • Naser, N. A., Kahdim, K. H., & Taha, D. N. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallog and Its Analytical Application. Journal of Oleo Science, 61(7), 387-392.
  • Naser, N. A., Kahdim, K. H., & Taha, D. N. (2012). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of Oleo Science, 61(7), 387-392.
  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
  • PubChemLite. (n.d.). 4-bromo-2(3h)-benzothiazolethione (C7H4BrNS2). Retrieved from [Link]

  • Singh, A., & Sharma, P. K. (2020). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Badgujar, N. D., Dsouza, M. D., Nagargoje, G. R., Kadam, P. D., Momin, K. I., Bondge, A. S., Panchgalle, S. P., & More, V. S. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(1), 1-24.
  • Al-Ostoot, F. H., Al-Mousawi, S. M., & Al-Amiery, A. A. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675.

Sources

An In-Depth Technical Guide to the Crystal Structure of 4-Bromo-2-benzothiazolecarboxylic acid: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. Given that the definitive crystal structure of 4-Bromo-2-benzothiazolecarboxylic acid is not publicly available, this document serves a dual purpose: first, to predict the structural characteristics of this molecule based on established principles of crystal engineering and data from analogous compounds; and second, to provide a detailed, field-proven methodological workflow for its experimental determination and analysis.

Introduction: The Significance of Benzothiazoles and Crystal Structure in Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific functionalization of this core, as in this compound, modulates its physicochemical properties and biological target interactions.

In the development of any active pharmaceutical ingredient (API), understanding its solid-state structure is paramount. The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, dictates critical material properties such as solubility, dissolution rate, stability, and bioavailability.[3][4] An API's efficacy and safety can be profoundly influenced by its crystalline form, or polymorph.[3] Therefore, the determination of a molecule's crystal structure is not merely an academic exercise but a critical step in drug discovery and development, providing unambiguous, atomic-resolution data essential for rational drug design.[5][6]

This guide will first delve into the predicted molecular geometry and intermolecular interactions that likely define the supramolecular architecture of this compound. It will then present a detailed, practical workflow for the growth of high-quality single crystals, their analysis via Single-Crystal X-ray Diffraction (SC-XRD), and the subsequent structure solution and refinement.

Molecular Architecture and Predicted Supramolecular Synthons

The molecular structure of this compound combines several key functional groups that are known to direct crystal packing through specific and reliable intermolecular interactions, or "supramolecular synthons."

Caption: Molecular structure of this compound.

The primary interactions expected to govern its crystal packing are:

  • Carboxylic Acid Dimerization: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is strongly anticipated to form a robust and highly predictable cyclic dimer synthon via a pair of O-H···O hydrogen bonds. This is one of the most common and stable motifs in the crystal structures of aromatic carboxylic acids.[7][8]

  • Halogen Bonding: The bromine atom, due to the phenomenon of a "σ-hole," possesses an electropositive region on its outermost surface. This allows it to act as a halogen bond donor, forming attractive, directional interactions with Lewis bases (nucleophiles) such as the carbonyl oxygen or the thiazole nitrogen of a neighboring molecule.[9][10] These C-Br···O or C-Br···N interactions are a powerful tool in crystal engineering for constructing specific supramolecular architectures.[11][12]

  • π-π Stacking: The extended, planar aromatic system of the benzothiazole core is conducive to π-π stacking interactions.[13] These interactions, arising from the dispersion forces between aromatic rings, will likely play a significant role in the close packing of the molecules, often in a parallel-displaced or T-shaped arrangement.[14]

The interplay of these three distinct interactions—strong hydrogen bonding, directional halogen bonding, and non-directional π-π stacking—will ultimately define the three-dimensional crystal lattice.

A Practical Guide to Experimental Structure Determination

Determining the crystal structure is a multi-step process that requires careful execution, from sample preparation to data analysis.

cluster_prep Sample Preparation cluster_xrd X-ray Diffraction & Analysis A High-Purity Compound Synthesis & Purification B Single Crystal Growth A->B C Crystal Selection & Mounting B->C D SC-XRD Data Collection C->D E Data Processing & Structure Solution D->E F Structure Refinement & Validation E->F G Final Crystallographic Information File (CIF) F->G A X-ray Source (Monochromatic Beam) B Mounted Crystal (on Goniometer) A->B Incident Beam C Diffraction Pattern B->C Diffracted Beams D Area Detector (CCD / Pixel) C->D Record Reflections

Caption: Schematic of the SC-XRD Experiment.

Experimental Protocol:

  • Crystal Mounting: A single, defect-free crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop, which is then attached to a goniometer head.

  • Data Collection:

    • The goniometer is placed on the diffractometer, which precisely orients the crystal. [15] * A fine, monochromatic X-ray beam is directed at the crystal. [16] * As the crystal is rotated, the X-rays are diffracted by the planes of atoms in the crystal lattice, producing a unique pattern of reflections (spots) of varying intensities. [17] * These reflections are recorded by an area detector. A full sphere of data is collected by rotating the crystal through a range of angles to ensure all unique reflections are measured. [18]

Part C: Structure Solution and Refinement

The collected diffraction data (a series of images) is processed to generate the final 3D structure.

  • Data Integration and Scaling: The raw images are processed to determine the position and intensity of each reflection. The data is scaled and corrected for experimental factors.

  • Unit Cell and Space Group Determination: The positions of the reflections are used to determine the dimensions of the unit cell (the basic repeating block of the crystal). The pattern of systematically absent reflections allows for the determination of the crystal's space group (its internal symmetry). [18]3. Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map. [18]4. Model Building and Refinement: An atomic model of this compound is fitted to the electron density map. This model is then refined iteratively, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the calculated diffraction pattern (from the model) and the experimentally observed data. The quality of the fit is monitored by the R-factor, with a lower value indicating a better fit. [18]

Analysis of the Crystal Structure: A Hypothetical Case Study

Upon successful refinement, a Crystallographic Information File (CIF) is generated. This file contains all the information about the crystal structure. Below is a table of hypothetical data that a researcher would expect to obtain and analyze for this compound.

Parameter Hypothetical Value
Chemical FormulaC₈H₄BrNO₂S
Formula Weight258.09 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5321(3)
b (Å)5.4321(2)
c (Å)18.1234(6)
β (°)98.543(2)
Volume (ų)829.11(5)
Z (molecules/cell)4
R-factor (R1)0.035
Table 2: Hypothetical Crystallographic Data for this compound.

The refined structure would then be analyzed to understand its supramolecular chemistry.

cluster_1 Molecule A cluster_2 Molecule B cluster_3 Molecule C cluster_4 Molecule D M1_C1 C=O M1_OH O-H M2_C1 C=O M1_OH->M2_C1 H-Bond Dimer M1_Br Br M3_C1 C=O M1_Br->M3_C1 Halogen Bond M1_Ring Benzothiazole Ring M4_Ring Benzothiazole Ring M1_Ring->M4_Ring π-π Stacking M2_OH O-H M2_OH->M1_C1 M2_Ring Benzothiazole Ring M3_Ring Benzothiazole Ring

Caption: Predicted Intermolecular Interactions in the Crystal Lattice.

Analysis of Intermolecular Interactions:

  • Hydrogen Bonds: The structure would likely exhibit the classic carboxylic acid dimer, with O-H···O distances of approximately 1.8-2.0 Å and an O-H···O angle close to 170-180°.

  • Halogen Bonds: A C-Br···O halogen bond might be observed with a Br···O distance of ~3.0 Å, which is significantly shorter than the sum of the van der Waals radii (~3.37 Å), indicating a strong interaction.

  • π-π Stacking: The analysis would reveal parallel-displaced benzothiazole rings with centroid-to-centroid distances in the range of 3.5-3.8 Å, confirming the presence of stabilizing stacking interactions.

Interaction Type Atoms Involved Hypothetical Distance (Å) Hypothetical Angle (°)
Hydrogen BondO-H···O=CD···A ≈ 2.65D-H···A ≈ 175
Halogen BondC-Br···O=CC-Br···O ≈ 3.0C-Br···O ≈ 165
π-π StackingRing Centroid···Ring CentroidCg···Cg ≈ 3.6-
Table 3: Hypothetical Geometries of Key Intermolecular Interactions.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, this guide establishes a robust framework for its prediction and elucidation. The molecule is predicted to self-assemble into a stable three-dimensional lattice governed by a synergy of strong O-H···O hydrogen-bonded dimers, directional C-Br···O halogen bonds, and supportive π-π stacking interactions.

The detailed, step-by-step methodologies provided for single crystal growth and SC-XRD analysis offer a practical pathway for researchers to successfully determine this and other novel molecular structures. Such structural elucidation is an indispensable component of modern chemical and pharmaceutical research, transforming molecular concepts into tangible materials with optimized properties for therapeutic and technological applications.

References

  • Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica Section A, A79, a117.
  • Molecular Solids Group, Philipps-Universität Marburg. (n.d.). Crystal Growth - Sample Preparation. Retrieved from [Link]

  • Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Jiang, L., et al. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU.
  • Dinger, M. (n.d.). Crystal Growing Tips. University of Florida Center for X-ray Crystallography. Retrieved from [Link]

  • Zien Journals Publishing. (n.d.). A Review on Crystallography and Its Role on Drug Design. Zien Journals.
  • Codding, P. W. (1987). The role of crystallography in drug design. Canadian Journal of Physiology and Pharmacology.
  • Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). π – π stacking interactions between benzothiazole and benzene rings. [Image]. Retrieved from [Link]

  • How It Comes Together. (2023, November 13). Why Is Crystallization Important For Drug Effectiveness? [Video]. YouTube.
  • Martinez Ariza, G. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Belkov, M. V., et al. (2019). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy.
  • Thomas, S. P., et al. (2015). Halogen bonds in some dihalogenated phenols: applications to crystal engineering.
  • Wikipedia. (n.d.). X-ray crystallography.
  • De, S., et al. (2018). Halogen Bonding in Two‐Dimensional Crystal Engineering. Chemistry – An Asian Journal.
  • ResearchGate. (n.d.). π-π stacking interactions displayed by I. [Image]. Retrieved from [Link]

  • Excillum. (2023, August 21). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Wlodawer, A., et al. (1995). x Ray crystallography.
  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • ResearchGate. (n.d.). Schematic representation of the main interactions engaged by (a) 70,.... [Image].
  • Sławiński, J., et al. (2022).
  • ResearchGate. (n.d.). (PDF) Halogen Bonding in Two‐Dimensional Crystal Engineering.
  • Vittal, J. J., et al. (2010).
  • Desiraju, G. R., et al. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research.
  • El-Sayed, N. N. E., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules.
  • Cavallo, G., et al. (2016). Halogen Bonding in Crystal Engineering. Chemical Reviews.
  • Aslandukov, A. N., et al. (2021).
  • Al-Omary, F. A. M., et al. (2022). Crystallization, structural study and analysis of intermolecular interactions of a 2-amino-benzoxazole–fumaric acid molecular.
  • Al-Ostath, O. H., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances.

Sources

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed exploration of the potential mechanism of action for 4-Bromo-2-benzothiazolecarboxylic acid. In the absence of direct studies on this specific molecule, this document synthesizes current research on structurally related benzothiazole derivatives to propose a scientifically grounded, hypothesized mechanism. The content is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Benzothiazole Scaffold in Drug Discovery

The benzothiazole core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this scaffold have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The therapeutic versatility of benzothiazoles stems from their ability to interact with a variety of biological targets, often through enzyme inhibition.[1][2]

This compound is a specific derivative featuring a bromine atom at the 4-position and a carboxylic acid group at the 2-position. While direct research on this compound is limited, its structural features, particularly the carboxylic acid moiety, allow for informed hypotheses regarding its mechanism of action by drawing parallels with well-characterized analogues.

Hypothesized Primary Mechanism of Action: Inhibition of Lactate Dehydrogenase A (LDHA)

A compelling hypothesized mechanism of action for this compound is the inhibition of lactate dehydrogenase A (LDHA). LDHA is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[3] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to an increased reliance on LDHA for energy production and regeneration of NAD+.[4] Consequently, LDHA has emerged as a promising target for cancer therapy.[5]

The inhibition of LDHA by small molecules can lead to a depletion of ATP and an increase in reactive oxygen species (ROS), ultimately triggering cell death.[3]

Structural Rationale for LDHA Inhibition

The hypothesis that this compound acts as an LDHA inhibitor is based on the following structural considerations:

  • Carboxylic Acid Moiety: The carboxylic acid group can mimic the substrate (pyruvate) and interact with key residues in the active site of LDHA. This interaction is a common feature of many known LDHA inhibitors.

  • Benzothiazole Scaffold: The rigid, bicyclic benzothiazole core can serve as a scaffold to position the carboxylic acid and other functional groups optimally within the enzyme's binding pocket.

  • Bromine Substitution: The bromine atom at the 4-position can enhance binding affinity through halogen bonding or by influencing the overall electronic properties of the molecule.

Proposed Signaling Pathway for LDHA Inhibition

The proposed signaling pathway following the inhibition of LDHA by this compound is depicted below.

LDHA_Inhibition_Pathway 4-Bromo-2-benzothiazolecarboxylic_acid 4-Bromo-2-benzothiazolecarboxylic_acid LDHA LDHA 4-Bromo-2-benzothiazolecarboxylic_acid->LDHA Inhibits Glycolysis Glycolysis LDHA->Glycolysis Maintains NAD+ pool for ROS Increased ROS LDHA->ROS Inhibition leads to ATP_Depletion ATP Depletion LDHA->ATP_Depletion Inhibition leads to Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDHA TCA_Cycle TCA Cycle Pyruvate->TCA_Cycle NAD_plus NAD_plus NADH NADH NADH->NAD_plus LDHA Glycolysis->Pyruvate Cell_Death Apoptosis / Cell Death ROS->Cell_Death ATP_Depletion->Cell_Death

Caption: Hypothesized signaling cascade upon LDHA inhibition.

Alternative and Secondary Mechanisms of Action

While LDHA inhibition is a strong primary hypothesis, the versatile benzothiazole scaffold suggests that this compound could exhibit other biological activities.

Antibacterial Activity through Enzyme Inhibition

Benzothiazole derivatives have been extensively studied for their antibacterial properties.[6] They are known to inhibit several essential bacterial enzymes, including:

  • Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. The carboxylic acid moiety of the subject compound could mimic p-aminobenzoic acid (PABA), the natural substrate of DHPS.[7]

  • DNA Gyrase: This topoisomerase is essential for bacterial DNA replication. Benzothiazoles can interfere with its function, leading to bacterial cell death.[6]

  • MurB: This enzyme is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[6]

Other Potential Enzyme Targets

Based on the broader literature on benzothiazoles, other potential enzyme targets include:

  • Carbonic Anhydrase: Inhibition of this enzyme is a mechanism for some anticancer and diuretic drugs.[1][2]

  • Aldose Reductase: This enzyme is implicated in diabetic complications, and its inhibition is a therapeutic strategy.

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is a primary treatment for Alzheimer's disease.[8]

  • Monoamine Oxidases (MAO-A and MAO-B): These enzymes are targets for antidepressants and drugs for neurodegenerative diseases.[8]

Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanisms of action, a series of in vitro and cell-based assays are required.

Protocol for LDHA Enzymatic Assay

This protocol details a standard method to determine the inhibitory activity of this compound against purified LDHA.

Materials:

  • Human recombinant LDHA

  • Pyruvate

  • NADH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, NADH solution, and varying concentrations of the test compound.

  • Add the LDHA enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Initiate the reaction by adding pyruvate to each well.

  • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes. The decrease in absorbance corresponds to the oxidation of NADH to NAD+.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

LDHA_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Buffer Add Assay Buffer NADH Add NADH Buffer->NADH Compound Add Test Compound (Varying Concentrations) NADH->Compound Enzyme Add LDHA Enzyme Compound->Enzyme Incubation Incubate (15 min) Enzyme->Incubation Pyruvate Add Pyruvate (Initiate Reaction) Incubation->Pyruvate Measure Measure Absorbance (340 nm) Pyruvate->Measure Calculate_Rate Calculate Reaction Rate Measure->Calculate_Rate Plot_Curve Plot Dose-Response Curve Calculate_Rate->Plot_Curve IC50 Determine IC50 Plot_Curve->IC50

Caption: Workflow for the LDHA enzymatic assay.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular context.

Procedure:

  • Culture cells of interest (e.g., a cancer cell line with high LDHA expression).

  • Treat the cells with this compound or a vehicle control.

  • Lyse the cells to release the proteins.

  • Heat aliquots of the cell lysate to a range of temperatures.

  • Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analyze the supernatant (containing the soluble, non-denatured protein) by Western blot using an antibody specific for LDHA.

  • A shift in the melting temperature of LDHA in the presence of the compound indicates direct binding.

Quantitative Data and Structure-Activity Relationships

While no quantitative data exists for this compound, the following table summarizes IC50 values for some related benzothiazole derivatives against various targets, providing a context for potential potency.

Compound ClassTargetIC50 RangeReference
Benzothiazole-hydrazonesMAO-B23.4 ± 1.1 nM[8]
Benzothiazole derivativesAntibacterial (various strains)MICs 4–10 µmol L–1[9]
2-aminothiazole-4-carboxylic acidsMetallo-β-lactamasesPotent activity[10]

Conclusion

This compound is a compound with significant potential for biological activity, likely through enzyme inhibition. Based on structure-activity relationships derived from the broader class of benzothiazole derivatives, the primary hypothesized mechanism of action is the inhibition of lactate dehydrogenase A, a key enzyme in cancer metabolism. Alternative mechanisms, particularly antibacterial activity through the inhibition of essential bacterial enzymes, also warrant investigation. The experimental protocols detailed in this guide provide a clear path forward for validating these hypotheses and elucidating the precise mechanism of action of this promising compound.

References

  • Recent insights into antibacterial potential of benzothiazole derivatives - PMC - NIH. (2023-05-29).
  • Benzothiazole derivatives as anticancer agents - PubMed. (n.d.).
  • Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC - NIH. (n.d.).
  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC - NIH. (n.d.).
  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6][11]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI. (2022-02-12). Retrieved from

  • The inhibition of lactate dehydrogenase A hinders the transcription of histone 2B gene independently from the block of aerobic glycolysis - PubMed. (2017-04-15).
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (n.d.).
  • Benzothiazole derivatives as anticancer agents - Taylor & Francis Online. (n.d.).
  • [PDF] Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease | Semantic Scholar. (n.d.).
  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed. (2023-10-12).

Sources

The Pharmacological Potential of 4-Bromo-2-benzothiazolecarboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities.[1] This in-depth technical guide focuses on a specific, yet under-explored derivative: 4-Bromo-2-benzothiazolecarboxylic acid . While direct biological data for this compound is limited, this document serves as a comprehensive resource for researchers by providing a proposed synthetic pathway, inferring potential biological activities based on robust structure-activity relationship (SAR) data from analogous compounds, and detailing experimental protocols for its evaluation. This guide is intended to be a foundational tool for scientists engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology, infectious diseases, and inflammatory disorders.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a critical pharmacophore in the development of therapeutic agents. Its rigid structure and ability to participate in various non-covalent interactions have made it a versatile building block for targeting a wide array of biological macromolecules.[2] Derivatives of benzothiazole are known to exhibit a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[1] The functionalization of the benzothiazole core at various positions allows for the fine-tuning of its physicochemical properties and biological targets, making it a highly attractive scaffold for medicinal chemists.

This guide will specifically explore the potential of This compound , a compound that combines the established biological relevance of the benzothiazole nucleus with the modulating effects of bromo and carboxylic acid functionalities. The bromine atom at the 4-position is expected to influence the compound's lipophilicity and electronic properties, potentially enhancing its interaction with target proteins. The carboxylic acid group at the 2-position provides a handle for further derivatization, such as the formation of esters and amides, which can significantly impact bioavailability and target specificity.

Synthesis of this compound: A Proposed Pathway

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 2-Amino-3-bromothiophenol

This initial step involves the bromination of a suitable aminothiophenol precursor. The regioselectivity of the bromination will be critical to obtaining the desired 3-bromo isomer.

  • Materials: 2-Aminothiophenol, N-Bromosuccinimide (NBS), Acetonitrile (ACN).

  • Procedure:

    • Dissolve 2-aminothiophenol in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of N-Bromosuccinimide in acetonitrile dropwise to the cooled solution while stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to yield 2-amino-3-bromothiophenol.

Step 2: Cyclization to form 4-Bromo-2-substituted-benzothiazole

The synthesized 2-amino-3-bromothiophenol can be cyclized with a suitable two-carbon synthon that can be later converted to a carboxylic acid. For instance, using a protected carboxylic acid derivative or a precursor that can be oxidized. A plausible approach involves reaction with a protected 2-carbon electrophile followed by deprotection and oxidation. A more direct, yet potentially lower-yielding approach could involve direct cyclization with an appropriate dicarbonyl compound followed by oxidation.

  • Materials: 2-Amino-3-bromothiophenol, appropriate cyclizing agent (e.g., a protected glyoxylic acid derivative), oxidizing agent (e.g., potassium permanganate or hydrogen peroxide), suitable solvent.

  • Procedure (Illustrative):

    • React 2-amino-3-bromothiophenol with a protected glyoxylic acid derivative in a suitable solvent under reflux.

    • Monitor the formation of the benzothiazole ring by TLC.

    • Isolate the protected 2-substituted-4-bromobenzothiazole intermediate.

    • Deprotect the intermediate under appropriate conditions.

    • Oxidize the resulting alcohol or aldehyde at the 2-position to the carboxylic acid using a suitable oxidizing agent.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Inferred Biological Activities and Mechanistic Rationale

Based on the extensive literature on benzothiazole derivatives, it is highly probable that this compound will exhibit significant biological activities. The following sections outline the inferred activities and the scientific rationale based on structure-activity relationship (SAR) studies of analogous compounds.

Anticancer Potential

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Numerous derivatives have demonstrated potent cytotoxic activity against a variety of cancer cell lines.

Structure-Activity Relationship Insights:

  • Halogenation: The presence of a halogen, such as bromine, on the benzene ring of the benzothiazole nucleus has been shown to enhance anticancer activity in many instances.[3] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability of the halogen to participate in halogen bonding with target proteins.

  • Substitution at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is critical for its anticancer activity. The presence of a carboxylic acid or its derivatives (esters and amides) can modulate the compound's interaction with biological targets. Amide derivatives of benzofuran-2-carboxylic acid, a related heterocyclic structure, have shown excellent anticancer activity.[4]

Potential Mechanisms of Action:

  • Kinase Inhibition: Many benzothiazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

  • Induction of Apoptosis: Benzothiazoles have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of the Bcl-2 family of proteins.

  • Carbonic Anhydrase Inhibition: Some benzothiazole derivatives are known to inhibit carbonic anhydrases, enzymes that are overexpressed in certain tumors and contribute to the acidic tumor microenvironment.[2]

Experimental Protocol: In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for assessing selectivity.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.

Structure-Activity Relationship Insights:

  • Halogenation: The introduction of a bromine atom on the benzothiazole ring can enhance antimicrobial potency.

  • Carboxylic Acid Moiety: The carboxylic acid group can influence the compound's solubility and ability to interact with bacterial enzymes or cell wall components.

Potential Mechanisms of Action:

  • Enzyme Inhibition: Benzothiazoles can inhibit essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase.

  • Disruption of Cell Membrane Integrity: Some derivatives may exert their antimicrobial effect by disrupting the bacterial cell membrane.

Experimental Protocol: Antimicrobial Susceptibility Testing

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Anti-inflammatory Properties

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Benzothiazole derivatives have shown promise as anti-inflammatory agents.

Potential Mechanisms of Action:

  • Inhibition of Pro-inflammatory Enzymes: Benzothiazoles can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Modulation of Cytokine Production: Some derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Experimental Protocol: In Vitro Anti-inflammatory Assay

LPS-Induced Nitric Oxide (NO) Production in Macrophages:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

    • After 24 hours of incubation, measure the amount of nitric oxide (a pro-inflammatory mediator) in the cell culture supernatant using the Griess reagent.

    • Assess cell viability using the MTT assay to ensure that the observed reduction in NO production is not due to cytotoxicity.

Data Presentation and Visualization

For a systematic evaluation of this compound and its future derivatives, quantitative data should be organized into clear and concise tables.

Table 1: Inferred Biological Activity Profile of this compound

Biological ActivityPredicted PotencyKey Structural Features for ActivityPotential Molecular Targets
AnticancerModerate to High4-Bromo substitution, 2-Carboxylic acidKinases (e.g., EGFR, VEGFR), Carbonic Anhydrases
AntimicrobialModerate4-Bromo substitution, Benzothiazole coreDNA Gyrase, Dihydrofolate Reductase
Anti-inflammatoryModerateBenzothiazole coreCOX, LOX, Pro-inflammatory cytokine pathways

Diagram 1: Proposed Synthetic Workflow

G A 2-Aminothiophenol B 2-Amino-3-bromothiophenol A->B Bromination (NBS) C Protected 2-Substituted-4-bromobenzothiazole B->C Cyclization D This compound C->D Deprotection & Oxidation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Compound 4-Bromo-2-benzothiazole- carboxylic Acid Compound->RTK Inhibition

Caption: Potential inhibition of receptor tyrosine kinase signaling pathways.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a strong case can be made for its potential as a valuable scaffold in drug discovery based on the well-established pharmacology of the benzothiazole nucleus and the influence of its specific substituents. This technical guide provides a roadmap for the synthesis and evaluation of this promising compound.

Future research should focus on:

  • Efficient Synthesis and Characterization: Developing and optimizing a reliable synthetic route for this compound and its derivatives.

  • Comprehensive Biological Screening: Conducting the proposed in vitro assays to empirically determine its anticancer, antimicrobial, and anti-inflammatory activities.

  • Lead Optimization: If promising activity is observed, a focused medicinal chemistry effort to synthesize and evaluate ester and amide derivatives to improve potency, selectivity, and pharmacokinetic properties will be warranted.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

By following the guidance and protocols outlined in this document, researchers can systematically explore the therapeutic potential of this compound and contribute to the development of novel and effective treatments for a range of human diseases.

References

  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
  • BenchChem. (2025).
  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1836–1857.
  • Cai, A., Yan, W., Liu, W., Sadek, O., Perrin, D. M., & Gras, E. (2015). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Organic & Biomolecular Chemistry, 13(28), 7777–7784.
  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
  • Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823.
  • Al-Aamri, M. S., Al-Ghamdi, A. M., & El-Salam, O. A. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 67(6), 119-135.
  • Miller, W. R., et al. (2021). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 48, 128250.
  • Kamboj, P., Mahore, A., Husain, A., & Amir, M. (2021). Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie, 354(11), 2100227.
  • Al-Talib, M., Al-Hazimi, H. M. A., & Al-Sheikh, A. A. (2011). Synthesis and biological evaluation of new benzothiazoles as antimicrobial agents. Journal of Saudi Chemical Society, 15(4), 329-335.
  • Kandasamy, R., et al. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
  • Dernovšek, J., et al. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. International Journal of Molecular Sciences, 22(16), 8875.
  • Al-Majid, A. M., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5174.
  • Asif, M. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1836–1857.
  • Khanal, B., et al. (2021). Addressing Synthetic Complexity in Conjugated Polymers: New Synthetic Methods for the Acceptor Units 2,1,3-Benzothiadiazole, 2,3-Dihexylquinoxaline, and 2H-Benzotriazole. Journal of Polymer Science Part A: Polymer Chemistry, 59(15), 1605-1616.
  • Tan, W. C., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]t[3][5][6]hiadiazole. Malaysian Journal of Fundamental and Applied Sciences, 13(4), 544-547.

  • El-Sayed, N. N. E., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(20), 13615-13645.
  • Hussain, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4349.
  • Asif, M. (2015). Antimicrobial and antioxidant activities of substituted 4H-1, 4-benzothiazines. Journal of Chemical and Pharmaceutical Research, 7(3), 1326-1339.
  • Ghorab, M. M., et al. (2014). Synthesis, DNA cleavage and antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates. Journal of Heterocyclic Chemistry, 51(6), 1649-1657.
  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Bioorganic Chemistry, 115, 105213.

Sources

Spectroscopic Characterization of 4-Bromo-2-benzothiazolecarboxylic acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the expected spectroscopic data for 4-Bromo-2-benzothiazolecarboxylic acid, a molecule of interest in medicinal chemistry and materials science. In the absence of readily available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we will deduce the anticipated spectral characteristics of this compound. This guide is structured to not only present predicted data but also to explain the rationale behind these predictions, grounded in the fundamental principles of spectroscopic analysis and supported by data from analogous structures.

Molecular Structure and its Spectroscopic Implications

This compound possesses a rigid heterocyclic core with distinct chemical environments that will manifest in its spectra. The key structural features to consider are:

  • The Benzothiazole Core: A bicyclic system comprising a benzene ring fused to a thiazole ring. This aromatic system will dominate the downfield region of the NMR spectra.

  • The Carboxylic Acid Group: Attached at the 2-position of the thiazole ring, this group has a highly deshielded proton and a characteristic carbonyl carbon, as well as distinct IR stretching frequencies.

  • The Bromo Substituent: Located at the 4-position of the benzene ring, the bromine atom will influence the chemical shifts of the adjacent aromatic protons and carbons due to its electronegativity and "heavy atom" effect.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, we will predict both the ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to be complex due to the fused ring system. The protons on the benzene ring will exhibit chemical shifts in the typical aromatic region (around 7.0-8.5 ppm)[1]. The carboxylic acid proton will be significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
COOH> 13.0Broad singlet-
H5~ 7.6 - 7.8Doublet of doubletsJ ≈ 7-9, 1-2
H6~ 7.4 - 7.6TripletJ ≈ 7-9
H7~ 8.0 - 8.2Doublet of doubletsJ ≈ 7-9, 1-2

Interpretation and Rationale:

  • COOH Proton: The carboxylic acid proton is highly acidic and will exchange with any residual water in the solvent, leading to a broad signal. Its chemical shift is expected to be greater than 13 ppm in a polar aprotic solvent like DMSO-d₆, which is characteristic for carboxylic acids[2].

  • Aromatic Protons (H5, H6, H7): These protons are on the benzene portion of the benzothiazole ring. Their chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the bromine atom. Protons on aromatic rings typically resonate between 6.5 and 8.0 ppm[1]. The exact positions are predicted based on the electronic effects of the substituents. H7 is likely to be the most downfield due to its proximity to the electronegative nitrogen and sulfur atoms of the thiazole ring. The splitting patterns arise from coupling with adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The low natural abundance of ¹³C means that carbon-carbon coupling is not observed, resulting in a spectrum of singlets (in a proton-decoupled experiment).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~ 165 - 175
C2 (Thiazole)~ 160 - 170
C4 (C-Br)~ 115 - 125
C7a (Bridgehead)~ 150 - 155
C3a (Bridgehead)~ 130 - 135
Aromatic CH (C5, C6, C7)~ 120 - 130

Interpretation and Rationale:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and is expected to appear in the 165-185 ppm range[3][4].

  • C2 Carbon: The carbon atom of the thiazole ring attached to the carboxylic acid will also be significantly downfield due to the electron-withdrawing effects of the adjacent nitrogen, sulfur, and carboxylic acid group.

  • C4 (C-Br): The carbon atom directly bonded to the bromine atom will be influenced by the "heavy atom effect," which can be complex to predict precisely without computational methods[5]. Generally, it will be in the aromatic region.

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons at the ring fusion will have distinct chemical shifts.

  • Aromatic CH Carbons: The protonated carbons of the benzene ring will appear in the typical aromatic region of 125-150 ppm[4].

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for carboxylic acids and its ability to allow observation of the acidic proton.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR, acquire a standard one-pulse experiment.

    • For ¹³C NMR, acquire a proton-decoupled experiment to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups (though none are expected in this molecule besides the aromatic CH).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring system.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H stretch (Carboxylic acid)2500-3300Broad
C-H stretch (Aromatic)3000-3100Sharp, weak to medium
C=O stretch (Carboxylic acid)1680-1710Strong, sharp
C=C and C=N stretch (Aromatic/Thiazole)1450-1600Medium to strong
C-O stretch (Carboxylic acid)1210-1320Medium
O-H bend (Carboxylic acid)910-950Broad, medium

Interpretation and Rationale:

  • O-H Stretch: The most characteristic feature will be a very broad absorption band in the 2500-3300 cm⁻¹ region, which is typical for the O-H stretch of a hydrogen-bonded carboxylic acid dimer[3][6].

  • C=O Stretch: A strong, sharp peak between 1680 and 1710 cm⁻¹ will be indicative of the carbonyl group of the carboxylic acid. Conjugation with the benzothiazole ring system is expected to lower this frequency compared to a non-conjugated carboxylic acid[3].

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the benzothiazole ring will appear as a series of bands in the 1450-1600 cm⁻¹ region[7].

  • C-O Stretch and O-H Bend: These absorptions, also characteristic of the carboxylic acid group, will be present in the fingerprint region of the spectrum[6].

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (ATR):

    • Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Typically, 16 or 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

    • Collect a background spectrum of the clean ATR crystal before running the sample.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further confirm its structure.

Predicted Mass Spectrum

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

m/z (mass-to-charge ratio)InterpretationNotes
257/259Molecular ion [M]⁺Isotopic pattern for one bromine atom (approx. 1:1 ratio)
240/242[M - OH]⁺Loss of a hydroxyl radical
212/214[M - COOH]⁺Loss of the carboxylic acid group
133[M - Br - COOH]⁺Loss of bromine and the carboxylic acid group

Interpretation and Rationale:

  • Molecular Ion: The molecular ion peak is expected to be observed at m/z 257 and 259, with a characteristic 1:1 intensity ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Aromatic compounds typically show a prominent molecular ion peak[8][9].

  • Fragmentation: Aromatic carboxylic acids commonly fragment through the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxylic acid group (-COOH, 45 Da)[2][8][10]. The loss of these neutral fragments from the molecular ion will lead to the corresponding fragment ions observed in the spectrum.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

    • Use electrospray ionization (ESI) in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 256/258.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and observe the characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesize Compound Purification Purify Compound Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy (ATR-FTIR) Purification->IR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS Interpret_NMR Analyze NMR Data (Shifts, Couplings) NMR->Interpret_NMR Interpret_IR Analyze IR Data (Functional Groups) IR->Interpret_IR Interpret_MS Analyze MS Data (MW, Fragmentation) MS->Interpret_MS Structure_Confirmation Confirm Structure Interpret_NMR->Structure_Confirmation Interpret_IR->Structure_Confirmation Interpret_MS->Structure_Confirmation

Caption: A typical workflow for the synthesis, purification, and spectroscopic analysis of a novel chemical compound.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the spectroscopic data for this compound. By understanding the fundamental principles of NMR, IR, and Mass Spectrometry and by drawing parallels with structurally related compounds, researchers can anticipate the key spectral features of this molecule. The detailed protocols and workflow provided herein offer a practical framework for the experimental characterization of this and other novel compounds in a research and development setting. The ultimate confirmation of these predictions will, of course, rely on the acquisition and interpretation of actual experimental data.

References

  • YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. [Link]

  • JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12. [Link]

  • ResearchGate. (2015). Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model. [Link]

  • Chemistry Stack Exchange. (2015). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. [Link]

  • The University of Queensland. (n.d.). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. [Link]

  • OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Journal of the Nigerian Society of Physical Sciences. (n.d.). DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]

  • Chemistry Stack Exchange. (2015). Calculated 13C NMR Shifts of brominated Carbons. [Link]

  • Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • University of Massachusetts. (n.d.). 1H NMR spectra of aromatic compounds. [Link]

  • ResearchGate. (2006). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Vancouver Island University. (n.d.). 29.10 ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. [Link]

  • ResearchGate. (2015). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-Bromo-2-benzothiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-Bromo-2-benzothiazolecarboxylic acid, a compound of significant interest to researchers and professionals in drug development. In the absence of extensive empirical solubility data in public literature, this document establishes a robust theoretical framework for predicting its solubility based on its molecular structure. Furthermore, it offers a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility, ensuring scientific integrity and reproducibility. This guide is designed to be an essential resource for scientists seeking to understand and manipulate the solubility characteristics of this and similar benzothiazole derivatives.

Introduction: The Significance of this compound

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1][2] The presence of a carboxylic acid group and a bromine atom on the benzothiazole scaffold suggests a molecule with potential for various intermolecular interactions, significantly influencing its behavior in different solvent environments.[3][4] Understanding the solubility of this compound is a critical first step in its preclinical development, as solubility profoundly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[5]

Theoretical Framework for Solubility Prediction

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The molecular structure of this compound provides key insights into its expected solubility profile.

2.1. Molecular Structure Analysis

The structure of this compound features several key functional groups that dictate its solubility:

  • Benzothiazole Core: This fused aromatic ring system is inherently nonpolar and hydrophobic.[7]

  • Carboxylic Acid Group (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[8][9] It can also ionize to form a carboxylate anion, which dramatically increases aqueous solubility.[10]

  • Bromo Group (-Br): The bromine atom is electronegative, contributing to the overall polarity of the molecule, but it is also large and hydrophobic.

The interplay of the hydrophobic benzothiazole backbone with the hydrophilic carboxylic acid group makes this compound an amphiphilic molecule.

2.2. Predicting Solubility in Different Solvent Classes

Based on its structure, a qualitative solubility profile can be predicted:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group.[11][12] However, the large, nonpolar benzothiazole moiety will likely limit solubility in water at neutral pH. In more acidic or basic aqueous solutions, the solubility is expected to increase due to the ionization of the carboxylic acid.[13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's proton.[12][14] It is anticipated that this compound will exhibit good solubility in these solvents. The solubility of other benzothiazine derivatives in polar aprotic solvents like DMSO and acetone supports this prediction.[15]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the carboxylic acid group, the compound is expected to have very low solubility in nonpolar solvents.[14]

Quantitative Solubility Determination: The Shake-Flask Method

To obtain precise and reliable solubility data, the equilibrium or thermodynamic solubility should be determined experimentally. The shake-flask method is the gold standard for this purpose, as it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[16][17]

3.1. Core Principles of Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[16][17]

  • Thermodynamic Solubility is the concentration of a solute in a saturated solution at equilibrium. It is a well-defined, intrinsic property of the compound under specific conditions.[16][17]

  • Kinetic Solubility is often measured in high-throughput screening and reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer.[18][19] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions and are highly dependent on the experimental conditions.[18][19]

For drug development, thermodynamic solubility provides a more accurate and reliable measure for formulation and biopharmaceutical assessment.[5]

3.2. Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethanol, DMSO, acetone, hexane)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical technique.

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A common starting point is 24-48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration no longer changes over time).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles that would lead to an overestimation of solubility.

  • Dilution (if necessary): If the concentration is expected to be high, dilute the filtered sample with a suitable solvent to bring it within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC. A calibration curve should be prepared using standards of known concentrations.

  • Calculation: Calculate the solubility of the compound in each solvent, taking into account any dilution factors. Express the results in appropriate units (e.g., mg/mL or µg/mL).

3.3. Experimental Workflow Diagram

Solubility_Determination_Workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_sampling Sampling & Analysis A Add excess solid compound to vials with known volume of solvent B Agitate at constant temperature (e.g., 24-72h) A->B Incubate C Settle or centrifuge to pellet excess solid B->C Stop agitation D Filter supernatant C->D Collect supernatant E Dilute sample (if necessary) D->E Prepare for analysis F Quantify concentration (e.g., HPLC) E->F Analyze

Sources

4-Bromo-2-benzothiazolecarboxylic Acid: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole core is a privileged heterocyclic scaffold, consistently featured in a multitude of biologically active compounds and functional materials. This technical guide focuses on a particularly promising, yet underexplored derivative: 4-Bromo-2-benzothiazolecarboxylic acid. The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 2-position provides two orthogonal chemical handles for facile derivatization. This opens a vast chemical space for the development of novel therapeutics and advanced materials. This document provides a comprehensive overview of the synthesis, potential research applications, and detailed experimental protocols related to this compound, aimed at empowering researchers to unlock its full potential.

Introduction: The Strategic Value of this compound

Benzothiazole derivatives have a rich history in medicinal chemistry, with applications ranging from anticancer and antimicrobial agents to kinase inhibitors.[1][2][3] The inherent bioactivity of the benzothiazole nucleus is augmented in this compound by its unique substitution pattern. The carboxylic acid at the 2-position serves as a versatile anchor for forming amide bonds, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents. Simultaneously, the bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5] This dual functionality makes this compound a highly attractive starting material for the synthesis of complex molecular architectures with tailored biological or photophysical properties.

Synthesis of the Core Scaffold: A Plausible Synthetic Pathway

Synthesis_Workflow Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of 4-Bromobenzothiazole cluster_1 Step 2: Introduction of the Carboxylic Acid Group 3-Bromoaniline 3-Bromoaniline KSCN_Br2 1. KSCN, Br2 2. Deamination (NaNO2, H3PO2) 3-Bromoaniline->KSCN_Br2 4-Bromobenzothiazole 4-Bromobenzothiazole KSCN_Br2->4-Bromobenzothiazole 4-Bromobenzothiazole_2 4-Bromobenzothiazole Lithiation_Carboxylation 1. n-BuLi or LDA, THF, -78 °C 2. CO2 (g) 3. H3O+ workup 4-Bromobenzothiazole_2->Lithiation_Carboxylation Target_Molecule This compound Lithiation_Carboxylation->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-Bromobenzothiazole from 3-Bromoaniline [6]

  • Cyclization: In a round-bottom flask, dissolve 3-bromoaniline (1.0 equiv) in a suitable solvent like acetic acid. Add potassium thiocyanate (KSCN, 1.1 equiv) and cool the mixture in an ice bath. Slowly add a solution of bromine (Br₂, 1.1 equiv) in the same solvent while maintaining the temperature below 10°C. After the addition is complete, stir the reaction at room temperature for several hours until completion (monitored by TLC).

  • Workup: Pour the reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the 2-amino-4-bromobenzothiazole. Filter the solid, wash with water, and dry.

  • Deamination: Suspend the crude 2-amino-4-bromobenzothiazole in a mixture of ethanol and concentrated sulfuric acid. Cool to 0°C and add sodium nitrite (NaNO₂, 1.2 equiv) portion-wise. Stir for 30 minutes, then add hypophosphorous acid (H₃PO₂, 50%) and allow the reaction to warm to room temperature and stir overnight.

  • Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-bromobenzothiazole.

Step 2: Carboxylation of 4-Bromobenzothiazole

  • Lithiation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 4-bromobenzothiazole (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi, 1.1 equiv) in hexanes dropwise via syringe. Stir the mixture at -78°C for 1 hour.

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours while maintaining the temperature at -78°C.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Acidify the aqueous layer with 1M HCl to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications in Drug Discovery

The unique bifunctional nature of this compound makes it a powerful scaffold for generating diverse libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas.

Kinase Inhibitors for Oncology

A significant number of benzothiazole derivatives have been identified as potent inhibitors of various protein kinases, which are critical targets in cancer therapy.[1][7][8] The dysregulation of kinases is a hallmark of many cancers, and targeting these enzymes can disrupt tumor growth and survival.

Kinase_Inhibition_Pathway Targeting Kinase Signaling Pathways Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., PI3K/Akt, MAPK/ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation BTCA_Derivative 4-Bromo-2-benzothiazole- carboxylic acid Derivative BTCA_Derivative->Receptor_Tyrosine_Kinase Inhibition Suzuki_Coupling_Workflow Suzuki-Miyaura Cross-Coupling Workflow Start Start: 4-Bromo-2-benzothiazole- carboxylic acid (ester) Reagents Arylboronic Acid (1.2 equiv) Pd Catalyst (e.g., Pd(OAc)2, 2 mol%) Ligand (e.g., SPhos, 4 mol%) Base (e.g., K3PO4, 2.0 equiv) Solvent (e.g., Dioxane/H2O) Start->Reagents Reaction Reaction: Heat under inert atmosphere (e.g., 80-110 °C) Reagents->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: 4-Aryl-2-benzothiazole- carboxylic acid (ester) Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: [4][9]

  • Reaction Setup: In a flame-dried Schlenk flask or microwave vial, combine this compound methyl ester (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), SPhos (0.04 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv) under an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 or 5:1) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Amide Bond Formation at the 2-Carboxylic Acid Position

This protocol outlines a standard procedure for the coupling of this compound with a primary or secondary amine using EDC and HOBt.

Experimental Protocol: [10][11]

  • Reaction Setup: To a solution of this compound (1.0 equiv) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt, 1.1 equiv) and the desired amine (1.1 equiv).

  • Coupling Agent Addition: Cool the mixture to 0°C in an ice bath and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) portion-wise.

  • Reaction: Add a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification: Dilute the reaction mixture with an organic solvent and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude amide by column chromatography or recrystallization.

Conclusion and Future Outlook

This compound represents a largely untapped but highly promising molecular scaffold. Its dual functionality allows for the systematic and efficient generation of diverse chemical libraries with potential applications in both medicinal chemistry and materials science. As a platform for the development of novel kinase inhibitors, antimicrobial agents, fluorescent sensors, and OLED materials, this compound warrants further investigation. The synthetic and derivatization protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space and unlock the full therapeutic and technological potential of this compound and its derivatives.

References

  • Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole. Benchchem.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022). PMC - NIH.
  • Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays.
  • Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors. (2009). PubMed.
  • SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. (2009). TSI Journals.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 4-Bromo-6-methylbenzo[d]thiazole. Benchchem.
  • Low pH optical sensor based on benzothiazole azo dyes.
  • Anticancer activity of benzothiazole derivatives.
  • Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Semantic Scholar.
  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). PubMed Central.
  • Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online.
  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH.
  • 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI.
  • Application Notes and Protocols for Amide Bond Formation using EDC and H
  • Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media.
  • A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applic
  • Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. NIH.
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • Acid-Amine Coupling using EDCI. Organic Synthesis.
  • Comparative study of different synthetic routes to 4-Bromobenzothiazole. Benchchem.
  • Troubleshooting low yield in Suzuki coupling of 4-Bromobenzothiazole. Benchchem.
  • Recent Advances in Synthesis of Benzothiazole Compounds Rel
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). PMC - NIH.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • .

  • Sandmeyer Reaction.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflamm
  • Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Deriv
  • EDC-HOBt Amide coupling workup help. Reddit.
  • New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • Harnessing the Potential of Benzothiadiazole Derivatives: Focus on 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde. NINGBO INNO PHARMCHEM CO.,LTD..
  • The Role of 4-Bromo-2-iodobenzoic Acid in OLED M
  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Derivatives as Antimicrobial Agents. PMC - NIH.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. (2025).
  • Bromobenzothiazole-based luminescence reagent and preparation method thereof.
  • Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. PMC - NIH.
  • Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. PubMed.
  • Benzotriazole containing conjugated polymers for multipurpose organic electronic applications.
  • Organic Syntheses Procedure. Organic Syntheses.
  • A kind of preparation method of 4- bromobenzoic acids.

Sources

Methodological & Application

The Strategic Utility of 4-Bromo-2-benzothiazolecarboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold and the Unique Potential of a Bifunctional Building Block

The benzothiazole motif is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2][3] Its rigid, planar structure and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. 4-Bromo-2-benzothiazolecarboxylic acid emerges as a particularly valuable building block, offering two distinct and orthogonally reactive functional groups: a carboxylic acid at the 2-position and a bromine atom at the 4-position. This bifunctionality allows for a programmed, sequential introduction of diverse molecular fragments, enabling the systematic exploration of chemical space and the construction of complex molecular architectures.

This guide provides an in-depth exploration of the synthetic applications of this compound, complete with detailed experimental protocols. The methodologies described herein are designed to be robust and reproducible, providing researchers, medicinal chemists, and drug development professionals with a practical toolkit for leveraging this versatile precursor in their synthetic endeavors.

Core Synthetic Strategies: A Tale of Two Reactive Centers

The synthetic utility of this compound is primarily centered on the selective manipulation of its two key functional handles. The carboxylic acid group is an ideal anchor for amide bond formation, allowing for the introduction of a vast array of amine-containing fragments.[4] Concurrently, the bromo substituent serves as a versatile linchpin for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to forge new carbon-carbon bonds.[1][5]

G cluster_0 This compound cluster_2 Resulting Scaffolds start 4-Bromo-2-benzothiazole- carboxylic Acid amide Amide Bond Formation (Position 2) start->amide suzuki Suzuki-Miyaura Coupling (Position 4) start->suzuki amide_prod 4-Bromo-2-benzothiazolecarboxamides amide->amide_prod suzuki_prod 4-Aryl-2-benzothiazole- carboxylic Acids suzuki->suzuki_prod

Figure 1: Orthogonal functionalization pathways of this compound.

Part 1: Amide Bond Formation at the 2-Position

The carboxylic acid at the 2-position of the benzothiazole ring is readily activated for amide bond formation. This reaction is one of the most frequently utilized transformations in medicinal chemistry, enabling the linkage of the benzothiazole core to a diverse range of primary and secondary amines, including amino acids, peptides, and other pharmacologically relevant moieties.[4][6]

Causality Behind Experimental Choices in Amide Coupling

The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[7] Common strategies involve the use of carbodiimide reagents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).[8] These additives serve to minimize side reactions and suppress racemization, which is a critical consideration when coupling with chiral amines.[8] The choice of solvent is also crucial; polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are typically employed to ensure the solubility of the reactants and coupling agents.

Experimental Protocol: General Procedure for Amide Coupling

This protocol provides a robust method for the synthesis of 4-bromo-2-benzothiazolecarboxamides.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

  • To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve the desired amine (1.1 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-2-benzothiazolecarboxamide.

Parameter Typical Range/Value Notes
Temperature Room TemperatureMild conditions are generally sufficient.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.
Yield 60 - 95%Dependent on the nature of the amine.
Purification Column ChromatographyEluent system to be determined based on product polarity.

Table 1: Summary of typical parameters for the amide coupling of this compound.

Part 2: Suzuki-Miyaura Cross-Coupling at the 4-Position

The bromine atom at the 4-position of the benzothiazole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a particularly powerful tool for the formation of C(sp²)-C(sp²) bonds.[1][9] This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a facile route to novel biaryl and hetero-biaryl structures with potential applications in drug discovery and materials science.[5]

Mechanistic Considerations and Protocol Validation

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with a boronic acid or ester, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of palladium source, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions such as debromination.[9] For sterically hindered substrates or those with coordinating heteroatoms, such as the benzothiazole nitrogen, specialized ligands (e.g., phosphine-based ligands) or even ligand-free conditions can be advantageous.[5] The use of a biphasic solvent system, such as dioxane/water or toluene/water, with an inorganic base like sodium or potassium carbonate is a common and effective practice.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (e.g., PPh₃, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, to give a concentration of ~0.1 M).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the desired 4-aryl-2-benzothiazolecarboxylic acid.

G start Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst, Ligand degas Degas Solvent (Dioxane/Water) start->degas heat Heat to 80-100 °C (4-16 h) degas->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup & Acidification monitor->workup Reaction Complete extract Extraction with EtOAc workup->extract purify Purification (Chromatography/Recrystallization) extract->purify product 4-Aryl-2-benzothiazole- carboxylic Acid purify->product

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Part 3: Sequential Functionalization Strategies

The true power of this compound lies in the ability to perform sequential reactions, leveraging the differential reactivity of the two functional groups. A common and logical approach is to first perform the Suzuki-Miyaura coupling to install the desired aryl group at the 4-position, followed by amide bond formation at the 2-position. This sequence is often preferred as the conditions for amide coupling are generally milder and less likely to interfere with the newly formed biaryl linkage.

Illustrative Sequential Synthesis Protocol

Step 1: Suzuki-Miyaura Coupling

  • Follow the protocol outlined in Part 2 to synthesize the desired 4-aryl-2-benzothiazolecarboxylic acid intermediate.

Step 2: Amide Bond Formation

  • Utilize the 4-aryl-2-benzothiazolecarboxylic acid obtained from Step 1 as the starting material in the amide coupling protocol described in Part 1.

This two-step approach allows for the creation of a diverse library of compounds with variations at both the 2- and 4-positions of the benzothiazole core, making it an invaluable strategy for structure-activity relationship (SAR) studies in drug discovery.

Conclusion: A Versatile Scaffold for Innovation

This compound stands out as a highly adaptable and synthetically valuable building block. Its capacity for orthogonal functionalization through well-established and robust protocols for amide coupling and Suzuki-Miyaura cross-coupling provides a reliable and efficient platform for the synthesis of complex benzothiazole derivatives. The methodologies and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile precursor in the pursuit of novel therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 4-Bromobenzothiazole.
  • Zhang, X., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(23), 7236.
  • Gras, E., et al. (2014). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Organic & Biomolecular Chemistry, 12(35), 6859-6865.
  • Abdel-Wahab, B. F., et al. (2018). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 144, 543-553.
  • Hoarau, C., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3690-3693.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Bentham Science Publishers. (2023). Benzo[d]thiazole-based compounds in the pharmaceutical industry.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Dunn, G. E., & Thimm, H. F. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Canadian Journal of Chemistry, 55(1), 1342-1347.
  • Wang, Y., et al. (2018). Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. Archiv der Pharmazie, 351(3-4), e1700330.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Hoarau, C., et al. (2009). Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters. Organic Letters, 11(16), 3690-3693.
  • Procter, D. J., et al. (2018). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid.
  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. SUMITOMO KAGAKU (English Edition), 2005-II.
  • Organic Chemistry Portal. (n.d.).
  • Joullié, M. M., & Lassen, K. M. (2010).
  • Sharma, A., et al. (2020). Synthesis of Benzothiazoles via Photooxidative Decarboxylation of α-Keto Acids.
  • PubChem. (n.d.). 4-bromo-2(3h)-benzothiazolethione.
  • Ali, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4305.
  • Stanovnik, B., & Svete, J. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(2), M1557.
  • Elgemeie, G. H., et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 13(45), 31633-31671.
  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid.
  • Indian Journal of Pharmaceutical Education and Research. (2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
  • Moore, B. S., & Tang, Y. (2021). Decarboxylation in Natural Products Biosynthesis.
  • Kumar, A., et al. (2020). Synthesis of bioactive substituted pyrazolylbenzothiazinones. Journal of the Serbian Chemical Society, 85(10), 1335-1344.

Sources

Application Notes & Protocols: 4-Bromo-2-benzothiazolecarboxylic Acid as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzothiazole core is a privileged heterocyclic motif, integral to a multitude of pharmacologically active compounds and advanced materials.[1][2] 4-Bromo-2-benzothiazolecarboxylic acid represents a uniquely versatile bifunctional building block, offering two distinct and orthogonally reactive sites: a carboxylic acid at the C2 position and a bromine atom at the C4 position. This configuration allows for sequential, controlled diversification, making it an invaluable starting material for the generation of complex molecular architectures. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this building block through detailed, field-tested protocols for key synthetic transformations, including amide bond formation and Suzuki-Miyaura cross-coupling reactions.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][3][4] The strategic placement of a carboxylic acid and a bromo substituent on the this compound scaffold unlocks a powerful synthetic potential.

  • The C2-Carboxylic Acid: This functional group is an ideal handle for amide bond formation, one of the most fundamental and frequently utilized reactions in medicinal chemistry.[5] It allows for the introduction of a vast array of amine-containing fragments, enabling systematic exploration of the chemical space around the benzothiazole core to modulate physicochemical properties and biological activity.

  • The C4-Bromo Substituent: The aryl bromide is a classic substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[6] This provides a robust and highly tolerant method for forging new carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties at a position known to be critical for modulating the biological profile of benzothiazole-based agents.[7]

The orthogonality of these two reactive sites is paramount. Amide coupling can typically be performed under conditions that leave the C-Br bond intact, and subsequent cross-coupling reactions can be carried out without affecting the newly formed amide linkage. This sequential approach is fundamental to building molecular complexity from a simple, commercially available starting material.

Physicochemical Properties & Handling

A clear understanding of the starting material's properties is crucial for successful and safe experimentation.

PropertyValue
Molecular Formula C₈H₄BrNO₂S
Molecular Weight 258.09 g/mol [8]
Appearance Off-white to pale yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in THF, Dichloromethane; insoluble in water.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Note: Handle this compound in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Core Synthetic Transformations & Protocols

The true power of this building block is realized through its application in robust chemical reactions. Below are detailed, step-by-step protocols for two of the most critical transformations.

Reaction at the C2-Position: Amide Bond Formation

Amide coupling is a cornerstone of drug discovery, enabling the connection of molecular fragments.[5] The use of modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields, fast reaction times, and minimizes racemization for chiral amines.[9]

Workflow for Amide Bond Formation

G cluster_prep Reaction Setup cluster_reaction Coupling cluster_workup Workup & Purification A 1. Dissolve 4-Bromo-2-benzothiazole- carboxylic acid in DMF B 2. Add DIPEA (Base) A->B C 3. Add HATU (Coupling Reagent) B->C D 4. Stir for 15 min (Pre-activation) C->D E 5. Add Primary/Secondary Amine (R-NH2) D->E F 6. Stir at RT for 2-4h (Monitor by TLC/LC-MS) E->F G 7. Quench with Water F->G H 8. Extract with Ethyl Acetate G->H I 9. Purify by Column Chromatography H->I J 10. Characterize Final Product I->J G A 4-Bromo-benzothiazole Derivative (Substrate) F Reaction Mixture (Heated under Inert Atm.) A->F B Arylboronic Acid (Coupling Partner) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., Na₂CO₃) D->F E Solvent System (e.g., Toluene/Water) E->F G Catalytic Cycle: Oxidative Addition, Transmetalation, Reductive Elimination F->G H Purified 4-Aryl-benzothiazole Product G->H

Sources

The Strategic Application of 4-Bromo-2-benzothiazolecarboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzothiazole Scaffold as a Privileged Motif in Drug Discovery

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, has earned its status as a "privileged scaffold" in the field of medicinal chemistry.[1][2] This distinction arises from its remarkable ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities.[3] Derivatives of this versatile heterocycle have demonstrated potent anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[2][3] The unique structural and electronic characteristics of the benzothiazole nucleus make it an attractive starting point for the design and synthesis of novel therapeutic agents.[1]

This technical guide focuses on a particularly valuable, yet underexplored, member of this family: 4-Bromo-2-benzothiazolecarboxylic acid . The strategic placement of a bromine atom at the 4-position and a carboxylic acid at the 2-position provides medicinal chemists with two orthogonal handles for synthetic diversification. The bromine atom serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the carboxylic acid is readily converted into a wide range of functional groups, most notably amides, which are prevalent in many drug molecules. This guide will provide a comprehensive overview of the synthesis, derivatization, and potential applications of this compound, complete with detailed experimental protocols and workflow diagrams to empower researchers in their drug discovery endeavors.

Synthetic Pathways to this compound: A Proposed Protocol

Part 1: Synthesis of the Key Intermediate: 2-Amino-3-bromobenzenethiol

The synthesis of 2-amino-3-bromobenzenethiol is a critical first step. While this compound is commercially available, an in-house synthesis can be achieved through a multi-step sequence starting from 2-chloronitrobenzene, a relatively inexpensive starting material.[4]

Experimental Protocol: Synthesis of 2-Amino-3-bromobenzenethiol

  • Step 1: Synthesis of di-(2-nitrophenyl)-disulphide.

    • Dissolve crystallized disodium sulfide nonahydrate (Na₂S·9H₂O) in water or ethanol.

    • Add sublimed sulfur and heat the mixture until all the sulfur dissolves, forming a brownish-red solution of disodium disulfide.

    • Add a solution of 2-chloronitrobenzene in rectified spirit to the disodium disulfide solution and reflux for several hours.

    • Cool the reaction mixture and collect the precipitated di-(2-nitrophenyl)-disulphide by filtration.

  • Step 2: Bromination of di-(2-nitrophenyl)-disulphide.

    • Suspend di-(2-nitrophenyl)-disulphide in a suitable solvent such as glacial acetic acid.

    • Slowly add a solution of bromine in acetic acid at room temperature.

    • Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into water and collect the precipitated di-(2-nitro-3-bromophenyl)-disulphide by filtration.

  • Step 3: Reduction to 2-Amino-3-bromobenzenethiol.

    • Suspend di-(2-nitro-3-bromophenyl)-disulphide in glacial acetic acid.

    • Add zinc dust portion-wise while monitoring the temperature.

    • After the addition is complete, heat the mixture to reflux for several hours.

    • Cool the reaction mixture and filter to remove excess zinc.

    • Neutralize the filtrate with a base (e.g., NaOH) to a pH of 7 and bubble hydrogen sulfide gas through the solution to precipitate the zinc salt of the product.

    • Extract the free amine into a suitable organic solvent (e.g., ether), dry the organic layer, and remove the solvent under reduced pressure to obtain 2-amino-3-bromobenzenethiol.[4]

G start This compound step1 Amide Coupling (EDC, HOBt, DIPEA) start->step1 step3 Purification (Column Chromatography) step1->step3 step2 Library of diverse amines step2->step1 step4 Characterization (NMR, MS) step3->step4 step5 In vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) step4->step5 step6 Hit Identification (Compounds with low IC50 values) step5->step6 step7 Lead Optimization (SAR studies) step6->step7

Sources

Application Notes and Protocols for the Derivatization of 4-Bromo-2-benzothiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][5] The strategic derivatization of benzothiazole-based molecules, such as 4-Bromo-2-benzothiazolecarboxylic acid, is a key step in the drug discovery process, enabling the modulation of their physicochemical properties and biological targets. This guide provides detailed protocols for the derivatization of this compound, focusing on esterification and amidation of the carboxylic acid group, and Suzuki-Miyaura cross-coupling at the bromide position.

Part 1: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzothiazole ring is a prime site for modification to influence properties such as solubility, lipophilicity, and metabolic stability. Esterification and amidation are two fundamental derivatization strategies.

Protocol 1: Fischer Esterification of this compound

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[6][7][8] This method is particularly effective for producing simple alkyl esters.

Rationale: The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and the presence of a strong acid catalyst that protonates the carbonyl oxygen, increasing its electrophilicity.[6][7]

Experimental Workflow:

Fischer_Esterification reagents This compound + Excess Alcohol (e.g., Methanol, Ethanol) + Catalytic H₂SO₄ reaction Heat under Reflux (e.g., 60-80°C, 4-12 h) reagents->reaction 1. Reaction Setup workup Quench with NaHCO₃ (aq) + Extract with Ethyl Acetate reaction->workup 2. Work-up purification Column Chromatography (Silica Gel) workup->purification 3. Purification product 4-Bromo-2-benzothiazolecarboxylate Ester purification->product 4. Final Product

Caption: Fischer Esterification Workflow.

Materials:

ReagentAmount (for a 1 mmol scale)Purpose
This compound1.0 mmol (258.1 mg)Starting Material
Alcohol (e.g., Methanol, Ethanol)10-20 mLReagent and Solvent
Concentrated Sulfuric Acid (H₂SO₄)2-3 dropsCatalyst
Saturated Sodium Bicarbonate (NaHCO₃) solutionAs neededNeutralizing Agent
Anhydrous Sodium Sulfate (Na₂SO₄)As neededDrying Agent
Ethyl AcetateAs neededExtraction Solvent
Silica GelAs neededStationary Phase for Chromatography
Hexanes/Ethyl AcetateAs neededMobile Phase for Chromatography

Step-by-Step Protocol:

  • To a round-bottom flask, add this compound (1.0 mmol).

  • Add the desired alcohol (10-20 mL) to the flask.

  • Carefully add 2-3 drops of concentrated sulfuric acid to the stirring mixture.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (e.g., 60-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure ester.

Protocol 2: Amide Coupling of this compound

Amide bond formation is a cornerstone of medicinal chemistry, often accomplished using coupling reagents to activate the carboxylic acid.[9] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to facilitate this transformation with high efficiency and minimal side reactions.[10][11]

Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] This intermediate can then react with an amine to form the amide. The addition of HOBt can improve yields and reduce racemization in chiral substrates by forming an active ester intermediate.[11]

Experimental Workflow:

Amide_Coupling reagents This compound + Amine + EDC/HOBt + DIPEA in DMF reaction Stir at Room Temperature (2-16 h) reagents->reaction 1. Reaction Setup workup Dilute with Water + Extract with Ethyl Acetate reaction->workup 2. Work-up purification Column Chromatography (Silica Gel) workup->purification 3. Purification product 4-Bromo-2-benzothiazolecarboxamide purification->product 4. Final Product Suzuki_Coupling reagents 4-Bromo-2-benzothiazole derivative + Boronic Acid + Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) in Dioxane/Water reaction Heat under Inert Atmosphere (e.g., 80-100°C, 6-24 h) reagents->reaction 1. Reaction Setup workup Dilute with Water + Extract with Ethyl Acetate reaction->workup 2. Work-up purification Column Chromatography (Silica Gel) workup->purification 3. Purification product 4-Aryl/Vinyl-2-benzothiazole derivative purification->product 4. Final Product

Sources

Application Notes and Protocols for Reactions Involving 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Versatility of the Benzothiazole Scaffold

The benzothiazole core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the benzothiazole scaffold is therefore of paramount importance in the discovery of novel therapeutic agents and functional materials. 4-Bromo-2-benzothiazolecarboxylic acid is a key building block that offers two distinct points for chemical modification: the carboxylic acid at the 2-position and the bromo group at the 4-position. This guide provides a comprehensive overview of the experimental setups for key reactions involving this versatile molecule, grounded in established chemical principles and supported by practical, field-proven insights.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety hazards of this compound is crucial before commencing any experimental work.

PropertyValueSource
Molecular FormulaC₈H₄BrNO₂SPubChem[1]
Molecular Weight258.09 g/mol PubChem[1]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in organic solvents like ethanol and ether, with limited solubility in water.

Safety Precautions:

This compound and related brominated aromatic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. In case of contact with skin or eyes, rinse immediately with copious amounts of water.

Part 1: Reactions at the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the benzothiazole ring is a versatile handle for the introduction of various functional groups, most notably through amide bond formation and esterification.

Amide Bond Formation: Synthesis of Benzothiazole-2-carboxamides

The formation of an amide bond is a cornerstone reaction in medicinal chemistry, allowing for the coupling of the benzothiazole core with a wide array of amines to generate libraries of potential drug candidates.[2] A common and highly effective method for this transformation is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).

Causality of Experimental Choices:

  • HATU as a Coupling Reagent: HATU is favored for its high efficiency, rapid reaction times, and its ability to minimize racemization, which is particularly crucial when working with chiral amines.

  • Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to deprotonate the carboxylic acid, forming a carboxylate anion that initiates the reaction with HATU.

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) is commonly used to dissolve the reactants and facilitate the reaction.

Experimental Workflow for Amide Coupling:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants This compound Amine HATU DIPEA Solvent Anhydrous DMF Stirring Stir at room temperature Solvent->Stirring Add reactants Quench Quench with water Stirring->Quench Monitor by TLC/LC-MS Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography

Amide Coupling Workflow

Detailed Protocol: HATU-mediated Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired amide.

Fischer Esterification: Synthesis of Benzothiazole-2-carboxylates

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3] This reaction is an equilibrium process, and therefore, experimental conditions are chosen to drive the reaction towards the product side.[3]

Causality of Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent (a large excess) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[3]

  • Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

  • Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product. This can be achieved using a Dean-Stark apparatus.

Experimental Workflow for Fischer Esterification:

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants_Ester This compound Alcohol (in excess) Acid Catalyst (e.g., H2SO4) Reflux Reflux with Dean-Stark trap Reactants_Ester->Reflux Cool Cool to room temperature Reflux->Cool Monitor by TLC Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract_Ester Extract with organic solvent Neutralize->Extract_Ester Wash_Ester Wash with brine Extract_Ester->Wash_Ester Dry_Ester Dry over Na2SO4 Wash_Ester->Dry_Ester Concentrate_Ester Concentrate in vacuo Dry_Ester->Concentrate_Ester Chromatography_Ester Column Chromatography or Distillation Concentrate_Ester->Chromatography_Ester

Fischer Esterification Workflow

Detailed Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (used as solvent). Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reaction: Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography or distillation.

Part 2: Reactions at the Bromo Moiety

The bromo group at the 4-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of complex molecular architectures.

Suzuki-Miyaura Cross-Coupling: Synthesis of 4-Arylbenzothiazoles

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is particularly valuable for the synthesis of biaryl compounds.

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd(PPh₃)₄ can be used.

  • Ligand: Phosphine ligands, such as triphenylphosphine (PPh₃) or more specialized ligands, are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential for the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base is typically employed.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_prep_suzuki Reaction Setup cluster_reaction_suzuki Reaction cluster_workup_suzuki Work-up cluster_purification_suzuki Purification Reactants_Suzuki This compound derivative Arylboronic acid Pd Catalyst Base Solvent_Suzuki Solvent (e.g., Toluene/Water) Heat Heat under inert atmosphere Solvent_Suzuki->Heat Add reactants and degas Cool_Suzuki Cool to room temperature Heat->Cool_Suzuki Monitor by TLC/LC-MS Filter Filter off solids Cool_Suzuki->Filter Extract_Suzuki Extract with organic solvent Filter->Extract_Suzuki Wash_Suzuki Wash with brine Extract_Suzuki->Wash_Suzuki Dry_Suzuki Dry over Na2SO4 Wash_Suzuki->Dry_Suzuki Concentrate_Suzuki Concentrate in vacuo Dry_Suzuki->Concentrate_Suzuki Chromatography_Suzuki Column Chromatography Concentrate_Suzuki->Chromatography_Suzuki

Suzuki-Miyaura Coupling Workflow

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk flask, combine the this compound derivative (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq). Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and water).

  • Reaction: Heat the reaction mixture at the appropriate temperature (e.g., 80-100 °C) for several hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the 4-arylbenzothiazole product.

Sonogashira Coupling: Synthesis of 4-Alkynylbenzothiazoles

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6][7]

Causality of Experimental Choices:

  • Palladium Catalyst: Similar to the Suzuki coupling, a palladium(0) catalyst is employed.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that facilitates the reaction by forming a copper acetylide intermediate.

  • Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be carried out under an inert atmosphere.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Coupling_Workflow cluster_prep_sono Reaction Setup cluster_reaction_sono Reaction cluster_workup_sono Work-up cluster_purification_sono Purification Reactants_Sono This compound derivative Terminal Alkyne Pd Catalyst Cu(I) Iodide Amine Base Solvent_Sono Solvent (e.g., THF/Triethylamine) Stir_Sono Stir at room temperature or heat Solvent_Sono->Stir_Sono Add reactants under inert gas Filter_Sono Filter off salts Stir_Sono->Filter_Sono Monitor by TLC/LC-MS Concentrate_Sono Concentrate in vacuo Filter_Sono->Concentrate_Sono Extract_Sono Extract with organic solvent Concentrate_Sono->Extract_Sono Wash_Sono Wash with brine Extract_Sono->Wash_Sono Dry_Sono Dry over Na2SO4 Wash_Sono->Dry_Sono Chromatography_Sono Column Chromatography Dry_Sono->Chromatography_Sono

Sonogashira Coupling Workflow

Detailed Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound derivative (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%).

  • Reagent Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., triethylamine). Finally, add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the precipitated salts and concentrate the filtrate. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Synthesis of 4-Aminobenzothiazoles

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] It is a powerful tool for the synthesis of arylamines from aryl halides.[8][10]

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: A combination of a palladium source (e.g., Pd₂(dba)₃) and a specialized phosphine ligand (e.g., XPhos, SPhos) is typically required for high efficiency.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is generally used.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are common.

  • Inert Atmosphere: This reaction is highly sensitive to air and moisture.

Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow cluster_prep_bh Reaction Setup (Glovebox) cluster_reaction_bh Reaction cluster_workup_bh Work-up cluster_purification_bh Purification Reactants_BH This compound derivative Amine Pd Pre-catalyst Ligand Base Solvent_BH Anhydrous Solvent (e.g., Toluene) Heat_BH Heat under inert atmosphere Solvent_BH->Heat_BH Seal and heat Cool_BH Cool to room temperature Heat_BH->Cool_BH Monitor by TLC/LC-MS Quench_BH Quench with water/NH4Cl Cool_BH->Quench_BH Extract_BH Extract with organic solvent Quench_BH->Extract_BH Wash_BH Wash with brine Extract_BH->Wash_BH Dry_BH Dry over Na2SO4 Wash_BH->Dry_BH Concentrate_BH Concentrate in vacuo Dry_BH->Concentrate_BH Chromatography_BH Column Chromatography Concentrate_BH->Chromatography_BH

Sources

Introduction: The Importance of Quantifying 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Quantitative Analysis of 4-Bromo-2-benzothiazolecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a versatile building block, its purity and accurate quantification are critical for ensuring the quality, safety, and efficacy of downstream products, including active pharmaceutical ingredients (APIs).[1] The presence of impurities or inaccurate concentration measurements can significantly impact reaction yields, impurity profiles of the final API, and ultimately, its therapeutic effect and safety. This application note provides a detailed guide to the analytical techniques for the precise quantification of this compound, with a primary focus on a proposed High-Performance Liquid Chromatography (HPLC) method and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach.

Choosing the Right Analytical Technique: A Rationale

The selection of an appropriate analytical method is paramount for achieving accurate and reliable quantification. For a moderately polar organic compound like this compound, several techniques can be considered.

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique for the analysis of non-volatile and thermally labile compounds.[2][3] Reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity, is particularly well-suited for benzothiazole derivatives.[1] Its high resolution, sensitivity, and quantitative accuracy make it the recommended primary technique.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, coupling HPLC with tandem mass spectrometry is the method of choice.[4][5][6][7] This technique offers the separation power of HPLC with the mass-resolving capability of MS, allowing for confident identification and quantification even in complex matrices.[2]

  • Spectroscopic Methods (UV-Vis): While UV-Vis spectrophotometry can be used for quantification, it is generally less specific than chromatographic methods as it relies on the chromophoric properties of the molecule and is susceptible to interference from other UV-absorbing compounds.[8][9] However, it can be a useful tool for preliminary analysis or for in-process monitoring where specificity is not a major concern.

The logical workflow for selecting an analytical technique is illustrated below:

A Define Analytical Need B High Resolution & Quantitative Accuracy Needed? A->B C High Sensitivity & Selectivity in Complex Matrix? B->C No D RP-HPLC with UV Detection B->D Yes E LC-MS/MS C->E Yes F UV-Vis Spectrophotometry C->F No

Caption: Selection workflow for the appropriate analytical technique.

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This section outlines a proposed RP-HPLC method for the quantification of this compound. This method is based on established principles for the analysis of similar benzothiazole derivatives and serves as a robust starting point for method development and validation.[1]

Chromatographic Conditions

The choice of chromatographic parameters is crucial for achieving optimal separation and peak shape. The following conditions are recommended:

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent retention and separation for moderately polar compounds like benzothiazole derivatives.[1]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and suppresses the ionization of the carboxylic acid group, leading to better retention.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient 0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-21 min: 80-40% B21-25 min: 40% BA gradient elution is proposed to ensure the elution of the analyte with a reasonable retention time and to separate it from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column to ensure efficient separation.
Column Temperature 25°CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength ~227 nmBased on the UV absorbance of similar structures, this wavelength is expected to provide good sensitivity. A full UV scan of the analyte should be performed to determine the optimal wavelength.[10][11]
Protocol for HPLC-UV Analysis

1. Preparation of Mobile Phases: a. Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly. b. Mobile Phase B: Use HPLC-grade acetonitrile. c. Degas both mobile phases using a suitable method (e.g., sonication, vacuum filtration).

2. Preparation of Standard Stock Solution (e.g., 1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. b. Dissolve the standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B). c. Sonicate for 5-10 minutes to ensure complete dissolution. d. Make up the volume to the mark with the diluent and mix well.

3. Preparation of Calibration Standards: a. Perform serial dilutions of the standard stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Preparation of Sample Solution: a. Accurately weigh the sample containing this compound. b. Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range. c. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. HPLC System Setup and Analysis: a. Equilibrate the HPLC system with the initial mobile phase composition (60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved. b. Inject a blank (diluent) to ensure the absence of interfering peaks. c. Inject the calibration standards in increasing order of concentration. d. Inject the sample solutions. e. Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. f. Determine the concentration of this compound in the sample solutions from the calibration curve.

The experimental workflow for HPLC analysis is depicted below:

A Prepare Mobile Phases C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D Inject Blank B->D E Inject Calibration Standards D->E F Inject Sample Solutions E->F G Data Acquisition F->G H Construct Calibration Curve G->H I Quantify Analyte in Sample H->I

Caption: Experimental workflow for HPLC-UV analysis.

Proposed Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring enhanced sensitivity and selectivity, LC-MS/MS is the preferred method. The following provides a starting point for developing an LC-MS/MS method for this compound.

LC-MS/MS Parameters
ParameterRecommended ConditionRationale
Liquid Chromatography Use the same HPLC conditions as described above.The established HPLC method provides a good foundation for the LC-MS/MS analysis.
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique suitable for polar molecules and is widely used in LC-MS.[2]
Polarity Negative or Positive Ion ModeThe carboxylic acid group suggests that negative ion mode may be more sensitive. However, both modes should be evaluated.
Multiple Reaction Monitoring (MRM) Transitions To be determined experimentallyThe precursor ion will be the molecular ion [M-H]⁻ or [M+H]⁺. Product ions will be generated by fragmentation of the precursor ion. These transitions need to be optimized for the specific instrument.
Protocol for LC-MS/MS Method Development
  • Tune the Mass Spectrometer: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal ionization parameters and to identify the precursor and product ions for MRM.

  • Optimize LC Conditions: Adjust the HPLC gradient and mobile phase composition if necessary to achieve optimal separation and ionization efficiency.

  • Method Validation: Validate the developed LC-MS/MS method according to the relevant guidelines.

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the chosen analytical method is essential to ensure its suitability for its intended purpose. The key validation parameters, as per the International Council for Harmonisation (ICH) guidelines, are summarized below:

Validation ParameterAcceptance CriteriaPurpose
Specificity The analyte peak should be well-resolved from other components, and peak purity should be confirmed.To ensure that the signal measured is solely from the analyte of interest.
Linearity A linear relationship between concentration and response, with a correlation coefficient (r²) > 0.99.[4][5]To demonstrate that the method provides results that are directly proportional to the concentration of the analyte.
Accuracy Recovery of spiked analyte should be within 80-120%.[1][5]To assess the closeness of the measured value to the true value.
Precision (Repeatability & Intermediate Precision) Relative Standard Deviation (RSD) should be less than 2%.To evaluate the consistency of results under the same and different conditions (e.g., different days, analysts).
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified.To determine the sensitivity of the method.
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.[4][5]To establish the lower limit of the method's quantitative range.
Robustness The method's performance should not be significantly affected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition).To demonstrate the reliability of the method during routine use.

Conclusion

This application note provides a comprehensive guide for the quantitative analysis of this compound. The proposed RP-HPLC method with UV detection offers a robust and reliable approach for routine analysis. For applications demanding higher sensitivity and selectivity, the outlined LC-MS/MS method provides a powerful alternative. The successful implementation and validation of these methods will ensure the accurate quantification of this important compound, thereby supporting the development of safe and effective pharmaceutical products.

References

  • J. Chromatogr. A. 2013 Sep 13:1307:119-25. Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. [Link]

  • Anal Bioanal Chem. 2012 Nov;404(9):2683-92. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. [Link]

  • Anal Bioanal Chem. 2013 Jan;405(2-3):963-72. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. [Link]

  • MAC-MOD Analytical. Benzothiazole and Derivatives by LC-MS-MS. Application #AN4840. [Link]

  • Chromatography Today. A Study Utilising High Temperature UPLC with Mass Spectrometric Detection to Quantify the Metabolites of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo. [Link]

  • J Oleo Sci. 2012;61(10):549-57. Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. [Link]

  • J Anal Bioanal Tech 2:127. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • SSRG International Journal of Applied Chemistry. Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. [Link]

  • International Journal of Pharmaceutical Sciences and Research. METHOD DEVELOPMENT AND VALIDATION OF CIS-BROMOBENZOATE BY RP-HPLC IN PURE AND PHARMACEUTICAL DOSAGE FORM. [Link]

  • Journal of Analytical & Bioanalytical Techniques. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

Sources

Application Notes and Protocols: 4-Bromo-2-benzothiazolecarboxylic Acid as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Benzothiazole Scaffold as a Privileged Fluorophore

Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry, materials science, and bio-imaging. Their rigid, planar structure and extended π-conjugated system often give rise to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[1] The benzothiazole core can be readily functionalized at various positions, allowing for the fine-tuning of its spectral properties and the introduction of reactive moieties for specific applications. These characteristics make benzothiazole-based molecules excellent candidates for the development of fluorescent probes designed to interrogate complex biological systems. This application note details the potential of a specific, yet underexplored, derivative: 4-Bromo-2-benzothiazolecarboxylic acid . We will explore its proposed synthesis, predict its photophysical characteristics, and provide detailed protocols for its application as both a reactive fluorescent label for biomolecules and a "turn-on" probe for the detection of biologically relevant thiols.

Physicochemical and Predicted Photophysical Properties

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₈H₄BrNO₂SBased on chemical structure
Molecular Weight 274.09 g/mol Based on chemical structure
Excitation Max (λex) ~340-360 nmBased on the benzothiazole core and the electronic effects of the carboxyl and bromo substituents.[3]
Emission Max (λem) ~400-450 nmExpected blue to cyan fluorescence, typical for many benzothiazole derivatives.
Stokes Shift Moderate to LargeA desirable feature of many benzothiazole fluorophores.[4]
Quantum Yield (ΦF) ModerateThe presence of the bromine atom may lead to some quenching via the "heavy atom effect".
Solubility Soluble in organic solvents (DMSO, DMF, Methanol), limited solubility in aqueous buffers at neutral pH, enhanced solubility at basic pH.The carboxylic acid group will be deprotonated at higher pH, increasing aqueous solubility.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized in a two-step process, starting from commercially available 2-methylbenzothiazole.

Synthesis_Workflow start 2-Methylbenzothiazole step1 Step 1: Oxidation start->step1 intermediate Benzothiazole-2-carboxylic acid step1->intermediate KMnO₄ or other oxidizing agents step2 Step 2: Bromination intermediate->step2 product This compound step2->product N-Bromosuccinimide (NBS) or Br₂

Caption: Proposed synthetic workflow for this compound.

Protocol for Step 1: Oxidation of 2-Methylbenzothiazole

This protocol is adapted from established methods for the oxidation of methyl groups on heterocyclic rings.[5][6]

  • Dissolution: In a round-bottom flask, dissolve 2-methylbenzothiazole in an appropriate solvent such as a mixture of pyridine and water.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate (KMnO₄) in several portions. The reaction is exothermic and should be controlled with an ice bath.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, quench the excess KMnO₄ with a reducing agent like sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Isolation: Filter the reaction mixture to remove the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the crude benzothiazole-2-carboxylic acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure benzothiazole-2-carboxylic acid.

Protocol for Step 2: Regioselective Bromination

The bromination of the benzothiazole ring can be challenging, often yielding a mixture of isomers.[7] However, directed bromination methods can favor substitution at the 4-position.

  • Reaction Setup: In a flask protected from light, dissolve benzothiazole-2-carboxylic acid in a suitable solvent like acetic acid or a chlorinated solvent.

  • Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or elemental bromine in the same solvent. The reaction may require a catalyst, such as a Lewis acid, to proceed efficiently.

  • Temperature Control: Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature) to minimize the formation of byproducts.

  • Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench any remaining bromine with a solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization to yield this compound.

Application 1: Bioconjugation via Carboxylic Acid Moiety

The carboxylic acid group on the probe provides a versatile handle for covalent attachment to primary amines on biomolecules, such as proteins and peptides, through the formation of a stable amide bond.[8]

Bioconjugation_Workflow probe 4-Bromo-2-benzothiazole- carboxylic acid activation Activation probe->activation EDC, NHS activated_probe NHS-ester of the probe activation->activated_probe conjugation Conjugation activated_probe->conjugation biomolecule Biomolecule with primary amine (e.g., Protein-NH₂) biomolecule->conjugation final_product Fluorescently Labeled Biomolecule conjugation->final_product purification Purification final_product->purification Size-exclusion chromatography or dialysis

Caption: Workflow for the bioconjugation of this compound.

Detailed Protocol for Protein Labeling:

  • Probe Activation:

    • Dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester of the probe.

  • Protein Preparation:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

  • Conjugation Reaction:

    • Add the activated NHS-ester solution of the probe to the protein solution. The molar ratio of probe to protein should be optimized for the specific application, but a starting point of 10:1 to 20:1 is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle stirring.

  • Purification of the Conjugate:

    • Remove the unreacted probe and byproducts by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis against an appropriate buffer.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorescent probe at its absorption maximum.

Application 2: "Turn-On" Fluorescent Probe for Thiol Detection

The bromine atom at the 4-position of the benzothiazole ring is susceptible to nucleophilic aromatic substitution (SNA_r) by strong nucleophiles like thiols.[9][10] This reaction can be exploited to design a "turn-on" fluorescent probe, where the initial fluorescence is low (due to quenching by the bromine atom) and is significantly enhanced upon reaction with a thiol-containing analyte.[11]

Thiol_Detection_Mechanism probe This compound (Low Fluorescence) reaction Nucleophilic Aromatic Substitution probe->reaction thiol Thiol (e.g., Cysteine, Glutathione) thiol->reaction product 4-Thioether-2-benzothiazolecarboxylic acid (High Fluorescence) reaction->product Displacement of Br⁻

Caption: Proposed mechanism for thiol detection using this compound.

Protocol for In Vitro Thiol Detection:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM) in DMSO.

    • Prepare stock solutions of the thiol-containing analytes (e.g., cysteine, glutathione) in a suitable buffer (e.g., PBS, pH 7.4).

  • Assay Procedure:

    • In a 96-well plate or a cuvette, add the desired volume of buffer.

    • Add the probe from the stock solution to a final concentration of 5-10 µM.

    • Add varying concentrations of the thiol analyte.

    • Incubate the mixture at room temperature or 37 °C for a specified period (e.g., 30 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence plate reader or a spectrofluorometer at the predetermined excitation and emission wavelengths.

    • A significant increase in fluorescence intensity upon addition of the thiol indicates a positive response.

  • Selectivity and Sensitivity:

    • To assess selectivity, perform the assay with other biologically relevant nucleophiles and reactive oxygen species.

    • Determine the limit of detection (LOD) by plotting the fluorescence intensity against the analyte concentration.

Troubleshooting and Considerations

  • Synthesis: The bromination step may require careful optimization to achieve the desired regioselectivity and avoid over-bromination. Purification by HPLC may be necessary to isolate the pure 4-bromo isomer.

  • Bioconjugation: Over-labeling of proteins can lead to precipitation and loss of biological activity. The probe-to-protein ratio should be carefully optimized.

  • Thiol Detection: The reactivity of the probe with different thiols may vary. The reaction kinetics should be characterized for each analyte of interest. The pH of the assay buffer can significantly influence the reaction rate.

Conclusion

This compound holds significant promise as a versatile fluorescent probe. Its carboxylic acid functionality provides a reliable means for bioconjugation, enabling the fluorescent labeling of a wide range of biomolecules for imaging and tracking studies. Furthermore, the presence of the bromine atom opens up the exciting possibility of its use as a "turn-on" probe for the detection of important biological thiols through a nucleophilic aromatic substitution mechanism. The protocols and insights provided in this application note offer a solid foundation for researchers to explore and unlock the full potential of this promising fluorophore in their scientific endeavors.

References

  • Ling, X. (2016). Bioconjugation Methods for Coupling Targeting Ligands with Fluorescent Dyes. Methods in Molecular Biology, 1444, 15-25. [Link][8]

  • Gong, D. et al. (2021). Fluorescent probes for live cell thiol detection. Molecules, 26(11), 3357. [Link][11]

  • Feng, S. et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 177, 137-143. [Link][12]

  • Gao, M. et al. (2020). Fluorescent probes based on "aromatic nucleophilic substitution-rearrangement" mechanism for detection of biothiols. Coordination Chemistry Reviews, 416, 213333. [Link][9]

  • Google Patents. (2015). Preparation method of benzothiazole-2-carboxylic acid. [6]

  • He, L. et al. (2021). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. Coordination Chemistry Reviews, 431, 213702. [Link][10]

  • Ma, Q. et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 177, 137-143. [Link][1]

  • Hien, N. et al. (2023). Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. Indian Journal of Chemistry, 62(12), 1276-1281. [Link][2]

  • Jarra, H. A. et al. (2017). Photophysical properties of some benzoxazole and benzothiazole derivatives. Analele Stiintifice ale Universitatii" Al. I. Cuza" din Iasi, Chimie, 25(1), 63-74. [Link][13]

  • Jin, C. et al. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols. Chemical Society Reviews, 49(18), 6646-6679. [Link][14]

  • Koutentis, P. A. et al. (2021). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Molecules, 26(16), 4983. [Link][15]

  • Lee, M. H. et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26365-26373. [Link][4]

  • Li, Y. et al. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Biosensors, 12(9), 701. [Link][16]

  • Nguyen, H. et al. (2023). Synthesis and fluorescent properties of some benzothiazole derivatives synthesized via Suzuki cross coupling reaction. Indian Journal of Chemistry Section B, 62B(12), 1276-1281. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link][17]

  • Park, J. H. et al. (2023). Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. International Journal of Molecular Sciences, 24(13), 11029. [Link][18]

  • Pilgram, K. et al. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629-633. [Link][19]

  • Pinto, S. M. D. et al. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 27(19), 6289. [Link][20]

  • Singh, A. K. et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link][21]

  • Stuart, D. R. et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link][22]

  • Tian, Y. et al. (2022). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 10, 869685. [Link][2]

  • Tong, Q. et al. (2020). Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 225, 117506. [Link][23]

  • Wang, Y. et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics, 24(12), 7435-7443. [Link][3]

  • Wu, J. et al. (2022). Synthesis, photophysical properties and two-photon absorption of benzothiazole/benzoxazole π-expanded carbazole dyes. Dyes and Pigments, 198, 109968. [Link][24]

  • Zhang, Y. et al. (2019). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 7(4), 53. [Link][25]

Sources

Application Notes and Protocols for 4-Bromo-2-benzothiazolecarboxylic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive technical guide on the utilization of 4-Bromo-2-benzothiazolecarboxylic acid as a versatile building block in material science. The protocols and discussions are grounded in established principles of coordination chemistry and organic electronics, offering insights into the synthesis of functional materials with tunable photophysical properties.

Introduction: The Strategic Value of this compound

This compound is a heterocyclic compound of significant interest in the design of advanced functional materials. Its rigid benzothiazole core, coupled with the dual reactivity of the carboxylic acid and the bromo substituent, makes it a prime candidate for the synthesis of metal-organic frameworks (MOFs), conjugated polymers, and small molecules for organic electronics. The electron-withdrawing nature of the benzothiazole ring system often imparts desirable photophysical properties, such as high photostability and large Stokes shifts, to the resulting materials.[1]

The carboxylic acid group provides a robust coordination site for metal ions, facilitating the construction of porous and crystalline MOFs.[2] Simultaneously, the bromo group serves as a versatile handle for post-synthetic modification or for the initial construction of larger conjugated systems via cross-coupling reactions, such as Suzuki or Stille couplings.[3] This dual functionality allows for a high degree of control over the final material's structure and, consequently, its properties.

Application I: Synthesis of a Luminescent Metal-Organic Framework (MOF) for Sensing Applications

The inherent photoluminescence of many benzothiazole derivatives makes them excellent candidates for the development of fluorescent sensors.[4][5] By incorporating this compound as an organic linker in a MOF, it is possible to create a porous material that exhibits a sensitive luminescent response to the presence of specific analytes. The porosity of the MOF allows for the diffusion of analytes into the framework, where they can interact with the benzothiazole units, leading to a change in the luminescent output (quenching or enhancement).

Protocol: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical Example)

This protocol describes the synthesis of a hypothetical zinc-based MOF, designated Zn-BTB (Zinc-Bromo-Thiazole-Benzoate), using this compound as the primary organic linker.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (absolute)

  • Chloroform

Equipment:

  • 20 mL scintillation vials

  • Oven

  • Centrifuge

  • Schlenk line or glovebox (for inert atmosphere)

  • Fluorometer

  • Powder X-ray diffractometer (PXRD)

Step-by-Step Methodology:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 25.8 mg (0.1 mmol) of this compound in 10 mL of DMF.

    • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of DMF.

    • Rationale: The use of DMF as a solvent is common in MOF synthesis due to its high boiling point and ability to dissolve a wide range of organic and inorganic precursors.[2]

  • Solvothermal Reaction:

    • Combine the two precursor solutions in a single 20 mL scintillation vial.

    • Cap the vial tightly and place it in a preheated oven at 100 °C for 48 hours.

    • Rationale: Solvothermal synthesis under elevated temperature and pressure facilitates the crystallization of the MOF.[4] The extended reaction time allows for the formation of well-defined crystals.

  • Product Isolation and Purification:

    • After 48 hours, remove the vial from the oven and allow it to cool to room temperature.

    • Collect the crystalline product by centrifugation at 8000 rpm for 5 minutes.

    • Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) followed by ethanol (3 x 10 mL).

    • Rationale: Washing with fresh solvent removes any unreacted precursors and impurities from the surface of the MOF crystals.

  • Activation of the MOF:

    • To remove the solvent molecules from the pores of the MOF, immerse the crystals in chloroform for 24 hours.

    • Afterward, decant the chloroform and dry the sample under vacuum at 120 °C for 12 hours.

    • Rationale: This "solvent exchange" and subsequent heating under vacuum are crucial for activating the MOF, making the internal pores accessible to guest molecules.

Characterization:

  • PXRD: Confirm the crystallinity and phase purity of the synthesized Zn-BTB.

  • Fluorescence Spectroscopy: Measure the emission spectrum of the activated MOF to determine its characteristic luminescence.

Diagram: MOF Synthesis Workflow

MOF_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Purification & Activation cluster_product Final Product Ligand 4-Bromo-2-benzothiazole- carboxylic acid in DMF Reaction Combine and Heat (100 °C, 48h) Ligand->Reaction Metal Zinc Nitrate Hexahydrate in DMF Metal->Reaction Wash Wash with DMF and Ethanol Reaction->Wash Activate Solvent Exchange (Chloroform) & Vacuum Drying Wash->Activate Product Activated Zn-BTB MOF Activate->Product

Caption: Workflow for the solvothermal synthesis of a luminescent MOF.

Application II: Building Block for Organic Light-Emitting Diode (OLED) Materials

The electron-deficient nature of the benzothiadiazole core, a related structure, is highly advantageous for creating materials used in organic light-emitting diodes (OLEDs).[6] These materials often function as electron transporters or as part of the emissive layer. While this compound itself is not emissive in the visible range, it can be chemically modified to create larger, highly conjugated molecules with tailored optoelectronic properties. The bromine atom is particularly useful for this purpose, serving as a reactive site for palladium-catalyzed cross-coupling reactions.[7]

Protocol: Suzuki Cross-Coupling for the Synthesis of a Donor-Acceptor Molecule (Hypothetical Example)

This protocol outlines a hypothetical synthesis of a donor-acceptor type molecule where the this compound derivative acts as the acceptor unit. For this reaction, the carboxylic acid would first be esterified to prevent side reactions.

Materials:

  • Methyl 4-bromo-2-benzothiazolecarboxylate (prepared from the carboxylic acid)

  • A suitable donor boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

Equipment:

  • Schlenk flask and line

  • Magnetic stirrer with heating

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a Schlenk flask, add methyl 4-bromo-2-benzothiazolecarboxylate (1 equiv.), the donor boronic acid (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), and PPh₃ (0.1 equiv.).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Rationale: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial for a successful reaction.

  • Suzuki Coupling Reaction:

    • Add degassed toluene and a 2M aqueous solution of K₂CO₃ to the flask.

    • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Rationale: The base (K₂CO₃) is necessary to activate the boronic acid for transmetalation to the palladium center.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the final product.

  • Mass Spectrometry: Determine the molecular weight of the synthesized molecule.

  • UV-Vis and Photoluminescence Spectroscopy: Evaluate the photophysical properties of the new material.

Diagram: Suzuki Coupling Reaction Scheme

Suzuki_Coupling Reactants Methyl 4-bromo-2-benzothiazolecarboxylate + Donor-B(OH)₂ Catalyst Pd(OAc)₂, PPh₃, K₂CO₃ Toluene/H₂O, 90 °C Reactants->Catalyst Product Donor-Benzothiazole-CO₂Me + HBr + B(OH)₃ Catalyst->Product

Caption: General scheme for a Suzuki cross-coupling reaction.

Data Summary

PropertyThis compound
Molecular Formula C₈H₄BrNO₂S
Molecular Weight 258.09 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO; sparingly soluble in alcohols

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of advanced materials. Its unique combination of a rigid, electron-deficient core and orthogonal reactive sites allows for the rational design of materials with tailored properties for a range of applications, including luminescent sensing and organic electronics. The protocols provided herein serve as a starting point for researchers to explore the potential of this compound in their own work.

References

  • The Role of 4-Bromo-2-iodobenzoic Acid in OLED Material Synthesis. (n.d.).
  • Photophysical and morphological properties of Langmuir-Blodgett films of benzothidiazole derivatives. (2020). ResearchGate. Retrieved from [Link]

  • Syntheses and Applications of Metal-Organic Frameworks Materials: A Review. (n.d.). TSI Journals. Retrieved from [Link]

  • 4-Bromo-2-hydroxybenzoic acid. (2016). ResearchGate. Retrieved from [Link]

  • Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. (n.d.). PMC. Retrieved from [Link]

  • Benzo[1,2-d:4,5-d′]bis([2][3][8]thiadiazole) and Its Bromo Derivatives. (n.d.). PubMed Central. Retrieved from [Link]

  • 4-Bromobenzo[1,2-d:4,5-d′]bis([2][3][8]thiadiazole). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. (n.d.). PMC. Retrieved from [Link]

  • A benzothiadiazole-decorated UiO-68 metal–organic framework for diclofenac and ibuprofen luminescence sensing and adsorption in wastewater. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Benzotriazole containing conjugated polymers for multipurpose organic electronic applications. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent progress in functional metal–organic frameworks for bio-medical application. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. (n.d.). ResearchGate. Retrieved from [Link]

  • Luminescent Metal-Organic Framework with 2,1,3-Benzothiadiazole Units for Highly Sensitive Gossypol Sensing. (2023). MDPI. Retrieved from [Link]

  • Preparation,Structures And Optoelectronic Properties Of Metal-Organic Frameworks Based On Benzothiadiazole Functionalized Ligands. (2024). Globe Thesis. Retrieved from [Link]

  • Harnessing the Potential of Benzothiadiazole Derivatives: Focus on 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

Synthesis of Novel Metal Complexes with 4-Bromo-2-benzothiazolecarboxylic Acid: Application Notes and Protocols for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and characterization of novel metal complexes incorporating 4-Bromo-2-benzothiazolecarboxylic acid. This document is designed to be a practical resource, blending established principles of coordination chemistry with actionable experimental procedures.

Introduction: The Versatility of Benzothiazole Scaffolds in Coordination Chemistry

Benzothiazole derivatives are a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their rigid, planar structure and the presence of heteroatoms (nitrogen and sulfur) make them excellent candidates for ligand design in coordination chemistry. The introduction of a carboxylic acid group at the 2-position provides a versatile coordination site, capable of forming stable chelate rings with a variety of metal ions. Furthermore, the bromo-substituent at the 4-position can modulate the electronic properties of the ligand and the resulting metal complex, potentially influencing its biological activity and photophysical characteristics.

The coordination of benzothiazole-based ligands to metal centers can enhance their therapeutic potential, leading to compounds with improved antimicrobial, anticancer, and anti-inflammatory properties.[1] This enhancement is often attributed to the chelation theory, which posits that the coordination of a metal ion to a biologically active ligand can increase its lipophilicity, facilitating its transport across cell membranes.

This guide will focus on the synthesis of metal complexes with this compound, a ligand of growing interest due to its potential to yield complexes with unique structural and functional attributes.

Coordination Chemistry of this compound

This compound is anticipated to act as a bidentate ligand, coordinating to a central metal ion through the nitrogen atom of the benzothiazole ring and one of the oxygen atoms of the deprotonated carboxylate group. This forms a stable five-membered chelate ring, a common and favored coordination mode for 2-carboxy-substituted heterocyclic ligands.

The general coordination scheme can be visualized as follows:

Caption: General coordination mode of 4-Bromo-2-benzothiazolecarboxylate with a metal ion (M).

The stoichiometry of the resulting complexes (metal-to-ligand ratio) will depend on the metal ion, its preferred coordination number, and the reaction conditions. For divalent metal ions like Cu(II) and Zn(II), which commonly exhibit coordination numbers of 4 or 6, complexes with a 1:2 metal-to-ligand ratio are expected, often with additional coordination sites occupied by solvent molecules or other co-ligands.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of representative metal complexes of this compound.

Protocol 1: Synthesis of Bis(4-bromo-2-benzothiazolecarboxylato)copper(II)

Materials:

  • This compound (Ligand, L)

  • Copper(II) acetate monohydrate [Cu(OAc)₂·H₂O]

  • Ethanol (absolute)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of absolute ethanol. Gently warm the mixture while stirring to ensure complete dissolution.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 20 mL of a 1:1 ethanol/deionized water mixture.

  • Reaction: Slowly add the copper(II) acetate solution dropwise to the stirred ligand solution at room temperature. A color change and the formation of a precipitate should be observed.

  • Reflux: Attach the reflux condenser to the round-bottom flask and heat the reaction mixture to reflux (approximately 80 °C) for 3-4 hours with continuous stirring. This ensures the completion of the reaction and promotes the formation of a crystalline product.

  • Isolation of the Complex: After the reflux period, allow the mixture to cool to room temperature. Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold ethanol and then deionized water to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified complex in a vacuum oven at 60-70 °C for several hours until a constant weight is achieved.

Protocol 2: Synthesis of Bis(4-bromo-2-benzothiazolecarboxylato)zinc(II)

Materials:

  • This compound (Ligand, L)

  • Zinc(II) chloride [ZnCl₂]

  • Methanol (absolute)

  • Triethylamine (Et₃N)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, suspend 2.0 mmol of this compound in 40 mL of absolute methanol.

  • Deprotonation: Add a stoichiometric amount (2.0 mmol) of triethylamine to the ligand suspension. Stir the mixture at room temperature for 15-20 minutes. The triethylamine acts as a base to deprotonate the carboxylic acid, facilitating coordination.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of zinc(II) chloride in 15 mL of absolute methanol.

  • Reaction: Add the zinc(II) chloride solution dropwise to the stirred ligand solution. A precipitate is expected to form.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours with continuous stirring.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration. Wash the product with cold methanol to remove triethylammonium chloride and any unreacted starting materials.

  • Drying: Dry the final product in a vacuum oven at 70-80 °C.

Experimental Workflow Diagram:

G cluster_prep Solution Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Ligand Dissolve Ligand in Solvent Mix Mix Ligand and Metal Solutions Ligand->Mix Metal Dissolve Metal Salt in Solvent Metal->Mix Reflux Reflux for 3-6 hours Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final Product Final Product Dry->Final Product

Caption: A generalized workflow for the synthesis of metal complexes with this compound.

Characterization of the Synthesized Complexes

Thorough characterization is essential to confirm the identity, purity, and structure of the newly synthesized metal complexes. A combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Characterization
TechniqueExpected Observations and Interpretation
FT-IR Spectroscopy - Disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹), indicating deprotonation upon coordination.[2][3] - A significant shift in the C=O stretching frequency (ν(C=O)) of the carboxylate group compared to the free ligand. The magnitude and direction of this shift can provide insights into the coordination mode (monodentate or bidentate).[2][3] - Appearance of new bands in the far-IR region (typically below 600 cm⁻¹) corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) stretching vibrations, confirming the coordination of the ligand to the metal center.
¹H NMR Spectroscopy - Disappearance of the acidic proton signal of the carboxylic acid.[2][3] - Shifts in the chemical shifts of the aromatic protons of the benzothiazole ring upon coordination, indicating a change in the electronic environment. The magnitude of these shifts can provide information about the extent of metal-ligand interaction.[2][3]
¹³C NMR Spectroscopy - A significant shift in the chemical shift of the carboxylate carbon upon complexation, providing further evidence of coordination.[2][3] - Shifts in the resonances of the carbon atoms of the benzothiazole ring.
UV-Visible Spectroscopy - The electronic spectra of the complexes are expected to differ from that of the free ligand.[2][3] - For transition metal complexes (e.g., Cu(II)), the appearance of d-d transition bands in the visible region can provide information about the geometry of the complex (e.g., octahedral, tetrahedral, or square planar).
Analytical and Thermal Characterization
TechniquePurpose
Elemental Analysis (CHN) To determine the empirical formula of the complex and confirm the metal-to-ligand stoichiometry.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules.[1]
Molar Conductivity Measurements To determine the electrolytic nature of the complexes in solution (i.e., whether they are ionic or neutral).[2]
Magnetic Susceptibility For paramagnetic metal ions (e.g., Cu(II)), this measurement helps in determining the geometry of the complex.[2]
Single-Crystal X-ray Diffraction This is the most definitive technique for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[4]

Potential Applications in Drug Development and Beyond

Metal complexes of benzothiazole derivatives have shown promise in a range of biological applications. The novel complexes of this compound are excellent candidates for screening in the following areas:

  • Anticancer Agents: Many metal complexes exhibit enhanced cytotoxicity against cancer cell lines compared to the free ligands.[1]

  • Antimicrobial Agents: The chelation of metal ions can significantly boost the antibacterial and antifungal activity of benzothiazole compounds.

  • Catalysis: The well-defined coordination environment of these complexes may lend them to applications as catalysts in various organic transformations.

  • Materials Science: The photophysical properties of these complexes could be explored for applications in organic light-emitting diodes (OLEDs) and sensors.

Conclusion

The synthesis of metal complexes with this compound offers a promising avenue for the development of novel compounds with interesting structural features and potential applications in medicinal chemistry and materials science. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this versatile ligand. Careful execution of these experimental procedures and thorough analysis of the resulting data will be crucial in advancing our understanding and application of these new materials.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. [Link]

  • The Science Publications. Complexes of 2-Thioacetic Acid Benzothiazole with Some Metal Ions. [Link]

  • PubMed Central. Synthesis and crystal structure analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). [Link]

  • IOPscience. Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

  • Semantic Scholar. SYNTHESIS AND CHARACTERIZATION OF TRANSITION METAL COMPLEXES OF 2-THIOACETIC ACID BENZOTHIAZOLE LIGAND. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-2-benzothiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-benzothiazolecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Achieving high purity is critical for downstream applications, particularly in drug development, and this molecule presents a unique set of purification challenges. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate these complexities.

Common Purification Challenges: An Overview

The purification of this compound is often complicated by a combination of its physical and chemical properties. A successful purification strategy must account for:

  • Poor Solubility: The compound exhibits limited solubility in many common, low-boiling-point organic solvents, making standard recrystallization difficult.

  • Acidic Nature: The carboxylic acid moiety can cause significant tailing (streaking) during silica gel chromatography due to strong interactions with the stationary phase. This can lead to poor separation and product loss.[1]

  • Presence of Closely-Related Impurities: Syntheses can result in impurities with similar polarities, such as unreacted starting materials, isomeric byproducts, or over-brominated species, which co-elute or co-crystallize with the desired product.[2][3]

  • Thermal Instability: Like many heterocyclic compounds, prolonged exposure to high temperatures can lead to degradation, resulting in colored impurities that are difficult to remove.

  • Amphiphilic Character: The molecule possesses both a polar carboxylic acid group and a relatively non-polar bromo-benzothiazole core, which can lead to challenging behaviors like emulsion formation during acid-base extractions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Recrystallization Issues

Q: My crude product is an off-white or brownish solid. After recrystallization, it's still colored. How can I obtain a pure white solid?

A: Persistent color often indicates the presence of trace, highly conjugated impurities or degradation products.

  • Causality: The color may arise from oxidative side-products formed during synthesis or thermal degradation during workup. These impurities are often present in very small amounts but are intensely colored.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve your crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or 1,4-dioxane).[4] Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Keep the solution heated for 5-10 minutes with gentle swirling. The charcoal will adsorb the colored impurities.

    • Hot Filtration: Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization of your product in the filter funnel.

    • Crystallization: Allow the clear, colorless filtrate to cool slowly to induce crystallization.

  • Caution: Using too much charcoal can lead to significant loss of your desired product due to non-specific adsorption.

Q: I'm struggling to find a single solvent that is suitable for recrystallization. The compound is either too soluble or not soluble enough. What is the best approach?

A: This is a classic purification challenge. A two-solvent system is often the ideal solution.

  • Causality: The rigid, planar structure and the combination of polar and non-polar groups in this compound limit its ideal solubility profile for single-solvent recrystallization.

  • Troubleshooting Steps:

    • Identify a "Soluble" and "Insoluble" Solvent Pair: Find a solvent in which your compound is readily soluble (the "soluble" solvent) and a miscible solvent in which it is poorly soluble (the "insoluble" or "anti-solvent").

    • Procedure: Dissolve the crude material in a minimal amount of the hot "soluble" solvent. While the solution is still hot, slowly add the "insoluble" solvent dropwise until you observe persistent turbidity (cloudiness). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly. This method carefully brings the solution to its saturation point, promoting the growth of high-purity crystals.

Solvent SystemRoleBoiling Point (°C)Notes
Ethanol / Water Soluble / Anti-solvent78 / 100A common choice. Dissolve in hot ethanol, add hot water until cloudy.
1,4-Dioxane / Water Soluble / Anti-solvent101 / 100Good for less polar impurities. Dioxane is a suspected carcinogen; handle with care.[4]
Isopropanol / Hexane Soluble / Anti-solvent82 / 69Effective for removing non-polar, greasy impurities.[5][6]
Acetic Acid / Water Soluble / Anti-solvent118 / 100Can be very effective but may require extensive drying to remove residual acetic acid.[2]
Chromatographic Purification Issues

Q: My compound streaks severely on a silica gel column, making separation impossible. How can I fix this?

A: This is a direct consequence of the compound's acidity. The carboxylic acid proton can interact with the slightly basic silanol groups (Si-OH) on the silica surface, leading to a slow, continuous elution process known as tailing or streaking.

  • Causality (The Henderson-Hasselbalch Effect in Action): To prevent this interaction, you must suppress the deprotonation of your carboxylic acid. By adding a small amount of a volatile acid to your mobile phase, you shift the equilibrium towards the protonated, less polar form of the molecule, which has a much weaker affinity for the silica gel.[1]

  • Troubleshooting Steps:

    • Modify the Mobile Phase: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol).

    • Monitor by TLC: Before running a column, test your modified eluent using Thin Layer Chromatography (TLC). You should observe a much more compact, well-defined spot compared to the unmodified eluent.

    • Post-Column Workup: Remember that your collected fractions will contain the acid modifier. It must be removed during the final concentration step, typically by co-evaporation with a solvent like toluene under reduced pressure.

Acid-Base Extraction Issues

Q: I've dissolved my crude product in an organic solvent and extracted it with an aqueous base. When I re-acidify the aqueous layer, my product crashes out as a sticky oil instead of a solid. What went wrong?

A: This is often caused by rapid precipitation from a supersaturated solution or localized pH changes.

  • Causality: Adding a strong acid quickly can cause the local pH to drop drastically, forcing the product out of solution so rapidly that it doesn't have time to form an ordered crystal lattice.

  • Troubleshooting Steps:

    • Cool the Solution: Perform the acidification in an ice bath. Lower temperatures decrease the solubility of your product and can promote better crystal formation.

    • Use a Weaker Acid or Dilute Strong Acid: Instead of concentrated HCl, use a 1M or 2M HCl solution. Add the acid slowly with vigorous stirring.

    • Control the Final pH: Aim for a final pH of 2-3.[1] This ensures complete protonation without creating an overly harsh acidic environment.

    • Seeding: If you have a small amount of pure, crystalline product, add a tiny crystal ("seed crystal") to the solution after you begin acidification to provide a nucleation site for crystal growth.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method is excellent for removing neutral or basic impurities from the acidic product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1][5] Repeat the extraction 2-3 times. The product will move into the aqueous layer as its sodium salt.

  • Removal of Neutral Impurities: Combine the aqueous layers. Wash this basic aqueous solution with a small portion of the organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities. Discard the organic layer.

  • Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 2M HCl dropwise until the pH of the solution is between 2 and 3. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

Use this method when dealing with impurities of similar polarity.

  • Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound in a minimal amount of a polar solvent (like methanol or acetone), add silica gel (approx. 2-3 times the weight of your compound), and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Column Packing: Prepare a silica gel column using a Hexane/Ethyl Acetate mixture as the eluent.

  • Loading: Carefully load the dried silica-adsorbed sample onto the top of the packed column.

  • Elution: Begin elution with your chosen mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) containing 0.5-1% acetic acid.[1] Gradually increase the polarity of the eluent as needed.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Workup: Combine the pure fractions and remove the solvent and acetic acid under reduced pressure. Co-evaporation with toluene or isopropanol can help remove the final traces of acetic acid.

Visualizations

Decision Workflow for Purification Strategy

Purification_Workflow cluster_start Initial Assessment cluster_main Purification Path cluster_refinement Refinement cluster_end Final Product start Crude Product Analysis (TLC, ¹H NMR) recrystallize Recrystallization (Consider solvent system) start->recrystallize  Relatively clean  (>85% pure)? acid_base Acid-Base Extraction start->acid_base  Predominantly neutral  or basic impurities? chromatography Column Chromatography (Acid-modified eluent) start->chromatography  Complex mixture or  isomeric impurities? charcoal Charcoal Treatment (For color removal) recrystallize->charcoal  Product still colored? end_node Pure Product (Verify by HPLC, NMR, MS) recrystallize->end_node  Success acid_base->end_node  Success chromatography->end_node  Success charcoal->recrystallize  Re-crystallize

Caption: Decision-making workflow for purification.

Mechanism of Acid-Base Extraction

Acid_Base_Extraction cluster_0 Step 1: Initial State cluster_1 Step 2: Extraction with Base cluster_2 Step 3: Isolation Initial Crude Product in Organic Solvent (e.g., Ethyl Acetate) Contains: - R-COOH (Product) - Neutral Impurities Funnel Separatory Funnel Aqueous Layer (Top/Bottom): R-COO⁻Na⁺ (Soluble Salt) Organic Layer: Neutral Impurities Initial->Funnel + aq. NaHCO₃ (Shake & Separate) Aqueous Isolated Aqueous Layer (Contains R-COO⁻Na⁺) Funnel->Aqueous Drain Aqueous Layer Precipitate Pure R-COOH (Precipitated Solid) Aqueous->Precipitate + HCl (aq) to pH 2-3

Caption: Workflow for purification via acid-base extraction.

References

  • TSI Journals. (2017). Synthesis of Some New Substituted Triazole Fused with Benzothiazoles and their Antibacterial Activity. Retrieved from [Link]

  • Google Patents. (2015). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
  • Google Patents. (2015). CN105198834B - The synthesis technique of 2,6 dibromo benzothiazoles.
  • Google Patents. (1971). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-benzothiazolecarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Bromo-2-benzothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can not only follow the protocol but also troubleshoot effectively.

Introduction to the Synthetic Strategy

The synthesis of this compound is a valuable process for generating a key building block in medicinal chemistry and materials science. The most reliable and optimized approach involves a two-step sequence:

  • Step 1: Synthesis of 4-Bromo-2-cyanobenzothiazole via the reaction of 2-amino-3-bromothiophenol with a cyanating agent.

  • Step 2: Hydrolysis of the 2-cyano group to the corresponding carboxylic acid.

This guide is structured to address potential issues at each of these critical stages.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific experimental issues.

Part 1: Synthesis of 4-Bromo-2-cyanobenzothiazole

Question 1: I am getting a low yield of 4-Bromo-2-cyanobenzothiazole. What are the likely causes and how can I improve it?

Answer: Low yields in this step often trace back to one of three areas: the quality of the starting material, the reaction conditions for the cyclization, or the workup procedure.

  • Starting Material Purity: The precursor, 2-amino-3-bromothiophenol, is susceptible to oxidation. The thiol (-SH) group can readily oxidize to form a disulfide, which will not participate in the desired cyclization.[1] It is crucial to use freshly prepared or purified 2-amino-3-bromothiophenol. If you suspect oxidation, you can attempt to purify the starting material by recrystallization or column chromatography under an inert atmosphere.

  • Reaction Conditions: The condensation reaction to form the benzothiazole ring requires careful control of temperature and reagents.[2][3]

    • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, you may need to extend the duration or slightly increase the temperature.

    • Side Reactions: The amino group of 2-amino-3-bromothiophenol is a potent nucleophile.[1] Under harsh conditions, it can participate in side reactions. Ensure the reaction is run at the recommended temperature to minimize byproduct formation.

  • Workup and Purification: The product, 4-Bromo-2-cyanobenzothiazole, may have some solubility in the aqueous phase during extraction. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize recovery. During purification by column chromatography, the choice of eluent is critical to ensure good separation from any unreacted starting materials or byproducts.

Question 2: My final product after Step 1 is a dark, oily substance instead of the expected solid. What went wrong?

Answer: The formation of a dark oil suggests the presence of impurities, likely from oxidation or side reactions.

  • Oxidation: As mentioned, the thiol group is prone to oxidation, which can lead to colored byproducts.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate this issue.

  • Impurity Removal: During the workup, washing the organic layer with a mild reducing agent solution, such as sodium bisulfite, can help to remove some colored oxidation byproducts. If the product remains oily, column chromatography is the recommended method for purification. A gradual gradient elution, starting with a non-polar solvent and slowly increasing the polarity, will likely be necessary to separate the desired product from the impurities.

Part 2: Hydrolysis of 4-Bromo-2-cyanobenzothiazole

Question 3: The hydrolysis of my 4-Bromo-2-cyanobenzothiazole is not going to completion. How can I drive the reaction forward?

Answer: The hydrolysis of a nitrile to a carboxylic acid is a robust but sometimes slow transformation that can be performed under acidic or basic conditions.[4][5][6] Incomplete hydrolysis is a common issue.

  • Acid-Catalyzed Hydrolysis:

    • Reaction Time and Temperature: This reaction often requires prolonged heating under reflux.[4] If you observe incomplete conversion by TLC, extending the reflux time is the first step.

    • Acid Concentration: Ensure you are using a sufficiently concentrated acid (e.g., concentrated HCl or H₂SO₄). The protonation of the nitrile nitrogen is a key step in activating it towards nucleophilic attack by water.[5]

  • Base-Catalyzed (Alkaline) Hydrolysis:

    • Reaction Time and Temperature: Similar to the acidic method, heating under reflux is typically necessary.[7]

    • Base Concentration: A sufficient concentration of a strong base, like sodium hydroxide, is required. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon.[7]

    • Intermediate Amide: The hydrolysis proceeds through an amide intermediate.[7][8] Under milder conditions, the reaction may stall at the amide stage. More forcing conditions (higher temperature, longer reaction time) are needed to hydrolyze the amide to the carboxylate salt.

Question 4: After acidic hydrolysis and workup, my product is not precipitating upon neutralization. What should I do?

Answer: The desired product is a carboxylic acid, which should precipitate from an aqueous solution when the pH is lowered to a point where it is no longer in its salt form.

  • Incomplete Neutralization: Ensure you are acidifying the solution to a sufficiently low pH (typically pH 2-3) to fully protonate the carboxylate. Use a reliable pH meter or pH paper to check.

  • Product Solubility: While this compound is expected to have limited water solubility, it may not precipitate immediately, especially if the concentration is low. Try the following:

    • Cooling: Place the solution in an ice bath to decrease the solubility of the product.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites for crystallization.

    • Extraction: If precipitation fails, extract the acidified aqueous solution multiple times with an organic solvent like ethyl acetate. The carboxylic acid will be extracted into the organic phase, which can then be dried and evaporated to yield the product.

Question 5: I am concerned about the harsh conditions of hydrolysis potentially degrading my product. Are there milder alternatives?

Answer: While traditional acid or base hydrolysis requires heating, there are alternative methods, though they may require more specialized reagents. For instance, enzymatic hydrolysis using nitrilases can be performed under much milder conditions.[9] However, for most laboratory-scale syntheses, optimizing the established acid or base hydrolysis methods is the most practical approach. Careful monitoring of the reaction to avoid unnecessarily long reaction times is key to minimizing degradation.

Experimental Protocols

Step 1: Optimized Synthesis of 4-Bromo-2-cyanobenzothiazole

This protocol is based on the condensation of 2-amino-3-bromothiophenol with a cyanating agent.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles
2-amino-3-bromothiophenol204.092.04 g10 mmol
Copper(I) Cyanide (CuCN)89.561.08 g12 mmol
Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-bromothiophenol (2.04 g, 10 mmol) and Dimethylformamide (DMF, 20 mL).

  • Stir the mixture under an inert atmosphere (nitrogen or argon) to dissolve the starting material.

  • Add Copper(I) Cyanide (CuCN, 1.08 g, 12 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.

  • A precipitate should form. Stir the suspension for 30 minutes.

  • Collect the solid by vacuum filtration and wash it thoroughly with water.

  • Dry the crude product under vacuum.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Optimized Hydrolysis of 4-Bromo-2-cyanobenzothiazole

This protocol describes an acid-catalyzed hydrolysis.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Amount
4-Bromo-2-cyanobenzothiazole241.082.41 g (10 mmol)
Concentrated Sulfuric Acid-10 mL
Water-10 mL

Procedure:

  • In a 100 mL round-bottom flask, combine 4-Bromo-2-cyanobenzothiazole (2.41 g, 10 mmol) with a mixture of concentrated sulfuric acid (10 mL) and water (10 mL).

  • Equip the flask with a reflux condenser and heat the mixture to 120-130 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 8-12 hours. The reaction mixture should become a clear solution.

  • Monitor the reaction by TLC until the starting nitrile is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it over 100 g of crushed ice in a beaker.

  • A white precipitate of this compound will form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash it extensively with cold water until the filtrate is neutral (pH ~7).

  • Dry the purified product in a vacuum oven at 60-70 °C.

Visualizing the Workflow

Synthetic Pathway

Synthetic Pathway A 2-amino-3-bromothiophenol B 4-Bromo-2-cyanobenzothiazole A->B  + CuCN, DMF, 120°C   C This compound B->C  H2SO4, H2O, 120-130°C  

Caption: Synthetic route to this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting Workflow start Low Yield Observed step1 Check Purity of Starting Material (2-amino-3-bromothiophenol) start->step1 step2 Analyze Reaction Conditions start->step2 step3 Review Workup & Purification start->step3 substep1a Is it old or discolored? step1->substep1a substep2a Was the reaction monitored by TLC? step2->substep2a substep3a Were multiple extractions performed? step3->substep3a sol1a Purify starting material or use a fresh batch. Run reaction under inert atmosphere. substep1a->sol1a Yes sol2a Extend reaction time or slightly increase temperature. substep2a->sol2a No / Incomplete sol2b Monitor reaction to completion. substep2a->sol2b Yes sol3a Perform 3-4 extractions with a suitable solvent. substep3a->sol3a No

Caption: Troubleshooting logic for addressing low product yield.

References

Sources

Technical Support Center: 4-Bromo-2-benzothiazolecarboxylic acid in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-benzothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis. Our goal is to equip you with the knowledge to anticipate and mitigate common challenges, particularly the formation of unwanted side products.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during common transformations of this compound, providing insights into their causes and practical solutions.

Issue 1: Decarboxylation during High-Temperature Reactions

Question: I am attempting a cross-coupling reaction (e.g., Suzuki, Sonogashira) with this compound at elevated temperatures and observing a significant amount of a less polar byproduct, which I suspect is 4-bromobenzothiazole. What is happening and how can I prevent it?

Answer: You are likely observing thermal decarboxylation, a common side reaction for benzothiazole-2-carboxylic acids, especially at high temperatures.[1][2] The electron-withdrawing nature of the benzothiazole ring can facilitate the loss of carbon dioxide.

Root Cause Analysis:

  • Thermal Instability: The C-C bond between the benzothiazole ring and the carboxylic acid group can cleave at elevated temperatures.

  • Basic Conditions: While many cross-coupling reactions require a base, strongly basic conditions at high temperatures can promote decarboxylation.

Troubleshooting Protocol:

  • Temperature Optimization: Carefully screen reaction temperatures. Start at a lower temperature (e.g., 80 °C) and incrementally increase it, monitoring for the formation of the decarboxylated side product by TLC or LC-MS.

  • Catalyst and Ligand Selection: Employ a more active palladium catalyst/ligand system that allows for lower reaction temperatures. For instance, using highly active phosphine ligands can significantly reduce the required temperature for cross-coupling reactions.[3]

  • Protecting Group Strategy: If temperature reduction is not feasible, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed post-coupling under milder conditions.

  • Base Selection: Use the mildest effective base for your transformation. For Suzuki couplings, bases like K₃PO₄ or K₂CO₃ are often milder than stronger bases like Cs₂CO₃ or hydroxides.

Issue 2: Amide Coupling Failures and Guanidinium Byproducts

Question: I am trying to form an amide using this compound with a primary amine and a carbodiimide coupling reagent (like DCC or EDC), but the reaction is sluggish and I'm seeing a significant amount of an insoluble byproduct. What is going wrong?

Answer: The primary issue is likely the formation of an unreactive O-acylisourea intermediate and a subsequent side reaction of your amine with the coupling reagent, leading to a guanidinium byproduct.

Root Cause Analysis:

  • O-Acylisourea Formation: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea.[4]

  • Side Reaction with Amine: The amine nucleophile can attack the coupling reagent itself, especially if the desired reaction is slow, forming a guanidinium byproduct.

Troubleshooting Protocol:

  • Use of Additives: Incorporate activating agents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester that is more reactive towards the amine and less prone to side reactions.

  • Alternative Coupling Reagents: Switch to phosphonium (e.g., BOP, PyBOP) or aminium/uronium (e.g., HATU, HBTU) based coupling reagents. These reagents often provide higher yields and fewer side products, particularly with sterically hindered or electronically deactivated substrates.[5][6]

  • Order of Addition: Add the coupling reagent to a solution of the carboxylic acid and the activating agent first. Allow this mixture to stir for a few minutes to form the active ester before adding the amine. This minimizes the opportunity for the amine to react directly with the coupling reagent.

Issue 3: Alkyne Homocoupling in Sonogashira Reactions

Question: During the Sonogashira coupling of this compound with a terminal alkyne, I am consistently isolating a significant amount of the alkyne dimer (Glaser-Hay coupling product). How can I suppress this side reaction?

Answer: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, typically promoted by oxygen and the copper(I) co-catalyst.[3]

Root Cause Analysis:

  • Oxygen Contamination: The presence of oxygen facilitates the oxidative dimerization of the copper acetylide intermediate.[3]

  • Copper(I) Catalyst: The copper co-catalyst is essential for the traditional Sonogashira mechanism but also mediates the homocoupling pathway.[7]

Troubleshooting Protocol:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use degassed solvents and proper Schlenk line techniques.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed.[8][9] These often employ specific palladium catalysts and ligands that can facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.

  • Amine Base: The choice and purity of the amine base are crucial. The amine not only acts as a base but can also serve as a solvent and a ligand. Ensure it is anhydrous and free of peroxides.[3]

  • Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne to the reaction mixture via a syringe pump can maintain a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in Suzuki couplings with this compound?

A1: Besides the potential for decarboxylation at high temperatures, a common side product is the protodebromination of the starting material, resulting in 2-benzothiazolecarboxylic acid. This can occur if there are sources of hydride in the reaction or if the catalytic cycle is intercepted by a proton source before reductive elimination. Additionally, if the boronic acid used is not pure, side products arising from impurities can be observed.

Q2: Can I perform a Buchwald-Hartwig amination on this compound without protecting the carboxylic acid group?

A2: It is challenging but possible. The carboxylic acid can interfere with the basic conditions required for the Buchwald-Hartwig reaction. The acidic proton can react with the strong base (e.g., NaOtBu, K₂CO₃) and potentially coordinate to the palladium catalyst, inhibiting its activity. A common side reaction is beta-hydride elimination.[10] It is generally advisable to protect the carboxylic acid as an ester to achieve higher yields and cleaner reactions.[11]

Q3: Is over-bromination a concern when synthesizing this compound?

A3: Yes, depending on the bromination conditions, the formation of di-brominated species can occur.[12] Careful control of stoichiometry, temperature, and reaction time is necessary to achieve mono-bromination selectively. Purification by column chromatography or recrystallization is often required to separate the desired mono-bromo product from any di-bromo side products.

Q4: I am considering an esterification of this compound. What are the key considerations?

A4: Fischer esterification, using an alcohol in the presence of a strong acid catalyst (like H₂SO₄), is a common method.[13][14] Key considerations include:

  • Reversibility: The reaction is an equilibrium process.[13] To drive it towards the ester product, use a large excess of the alcohol or remove the water that is formed, for example, with a Dean-Stark apparatus.

  • Reaction Time: The reaction can be slow, often requiring several hours at reflux.

  • Alternative Methods: For sensitive substrates or to avoid harsh acidic conditions, other methods like reaction with an alkyl halide in the presence of a base or using coupling reagents can be employed.

Visualizing Reaction Pathways and Side Products

Diagram 1: Key Reactions and Potential Side Products

G cluster_coupling Cross-Coupling Reactions cluster_acid_rxn Carboxylic Acid Reactions cluster_side_products Common Side Products main This compound suzuki Suzuki Coupling main->suzuki Ar-B(OH)₂ Pd cat. sonogashira Sonogashira Coupling main->sonogashira Alkyne Pd/Cu cat. buchwald Buchwald-Hartwig Amination main->buchwald Amine Pd cat. amide Amide Coupling main->amide Amine Coupling Agent ester Esterification main->ester Alcohol H⁺ decarbox Decarboxylation Product (4-Bromobenzothiazole) suzuki->decarbox High Temp. protodebromination Protodebromination Product suzuki->protodebromination H⁺ source sonogashira->decarbox High Temp. homocoupling Alkyne Homocoupling sonogashira->homocoupling O₂, Cu(I) guanidinium Guanidinium Byproduct amide->guanidinium Amine + Reagent G cluster_pathways start Start: Carboxylic Acid + Amine reagent Add Coupling Reagent (e.g., DCC) start->reagent reagent->desired_path Desired Path reagent->side_path Side Path solution Solution: - Add HOBt/Oxyma - Change Reagent (HATU) - Control order of addition reagent->solution Mitigation Strategy active_ester Formation of Active Ester (via O-acylisourea) desired_path->active_ester product Desired Amide Product active_ester->product Amine Attack side_reaction Amine reacts with Coupling Reagent side_path->side_reaction byproduct Guanidinium Byproduct side_reaction->byproduct

Caption: Amide coupling: desired vs. side reaction pathways.

References

Sources

Technical Support Center: Synthesis of 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Bromo-2-benzothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for improving reaction yields and overcoming common experimental hurdles. We will explore the primary synthetic routes, offer detailed troubleshooting in a direct question-and-answer format, and address frequently asked questions.

Section 1: Recommended Synthetic Strategies

The synthesis of this compound is a multi-step process. Success hinges on careful control of regioselectivity during the bromination step and efficient conversion of the C-2 substituent to the carboxylic acid. Two primary retrosynthetic pathways are generally considered, each with distinct advantages and challenges.

Route A: Bromination of a 2-substituted benzothiazole followed by functional group transformation. Route B: Synthesis of benzothiazole-2-carboxylic acid followed by bromination.

Route A is often preferred as the electron-donating or mildly deactivating nature of the initial C-2 substituent (e.g., methyl) can facilitate the initial electrophilic bromination. In contrast, the strongly deactivating carboxylic acid group in Route B can make the subsequent bromination step more challenging, requiring harsher conditions.

This guide will focus on two variations of Route A, which represent the most common and practical approaches in a research setting.

Workflow: Synthesis of this compound (Route A)

G cluster_0 Starting Materials cluster_1 Step 1: Electrophilic Bromination cluster_2 Step 2: C-2 Functional Group Conversion SM1 2-Methylbenzothiazole Bromination 4-Bromo-2-methylbenzothiazole OR 4-Bromo-2-cyanobenzothiazole SM1->Bromination Br₂/HBr or NBS Regioselective Bromination SM2 2-Cyanobenzothiazole SM2->Bromination Br₂/HBr or NBS Regioselective Bromination Conversion This compound Bromination->Conversion Oxidation (if methyl) or Hydrolysis (if cyano) note1 Key Challenge: Achieving C-4 selectivity over C-6/C-7. Bromination->note1 note2 Key Challenge: Driving reaction to completion and simplifying purification. Conversion->note2

Caption: General workflow for the two-step synthesis of the target compound via Route A.

Experimental Protocol: Route A.1 (Oxidation Pathway)

This protocol begins with the bromination of 2-methylbenzothiazole, followed by oxidation of the methyl group.

Step 1: Synthesis of 4-Bromo-2-methylbenzothiazole
  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 2-methylbenzothiazole (1 equivalent) in a suitable solvent such as 48% hydrobromic acid or a mixture of concentrated sulfuric acid and chloroform.[1][2]

  • Reagent Addition: While stirring vigorously, slowly add bromine (Br₂, ~1.0-1.2 equivalents) dropwise to the mixture. The reaction is exothermic; maintain the temperature as specified by your chosen reference method, often starting at a lower temperature and gradually heating. For N-bromosuccinimide (NBS), it can be added portion-wise.[2]

  • Reaction & Monitoring: Heat the mixture to reflux (typically 100-130°C for Br₂/HBr) for several hours (e.g., 3-9 hours).[1][2] Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a beaker of ice water. Neutralize the solution with a base (e.g., saturated sodium bicarbonate solution) until effervescence ceases.[1] An organic solvent like dichloromethane can be used to extract the product.[1]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.

Step 2: Oxidation to this compound
  • Reaction Setup: Suspend the 4-Bromo-2-methylbenzothiazole (1 equivalent) in an aqueous solution, potentially with a co-solvent like pyridine or t-butanol to aid solubility.[3]

  • Oxidant Addition: Heat the mixture to reflux. Slowly add a solution of a strong oxidant, such as potassium permanganate (KMnO₄, 2-4 equivalents), in water. The addition should be portion-wise or via a dropping funnel to control the exotherm.[3]

  • Reaction & Monitoring: Continue refluxing until the purple color of the permanganate has disappeared, indicating its consumption. This can take several hours. Monitor by TLC.

  • Workup: Cool the mixture to room temperature. A brown precipitate of manganese dioxide (MnO₂) will be present. Add a reducing agent, such as sodium metabisulfite, until the solution becomes clear and colorless. This reduces the solid MnO₂ to soluble Mn²⁺ salts, greatly simplifying filtration.[3]

  • Isolation: Acidify the clear solution with a strong mineral acid (e.g., HCl) to a pH of 2-3. The desired carboxylic acid should precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Experimental Protocol: Route A.2 (Hydrolysis Pathway)

This protocol involves the bromination of 2-cyanobenzothiazole, followed by hydrolysis of the nitrile group.

Step 1: Synthesis of 4-Bromo-2-cyanobenzothiazole

The bromination procedure is analogous to that described in Route A.1, Step 1, with 2-cyanobenzothiazole as the starting material. The electron-withdrawing nature of the nitrile may require slightly harsher conditions or longer reaction times.

Step 2: Hydrolysis to this compound
  • Reaction Setup: Place the 4-Bromo-2-cyanobenzothiazole (1 equivalent) in a round-bottomed flask with a reflux condenser.

  • Acid Hydrolysis: Add an aqueous solution of a strong acid, such as 10-20% sulfuric acid or concentrated hydrochloric acid.[4][5] Heat the mixture under reflux for several hours (4-12 hours). The nitrile function can be converted to the carboxylic acid under these conditions.[6]

  • Monitoring & Workup: Monitor the reaction by TLC. Once complete, cool the mixture to room temperature. The carboxylic acid product often precipitates upon cooling.

  • Isolation & Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water to remove residual acid. The crude product can be purified by recrystallization or by performing an acid-base extraction.[3] For the extraction, dissolve the crude product in an organic solvent, extract with an aqueous base (like NaHCO₃), wash the aqueous layer, and then re-acidify to precipitate the pure product.[3]

Section 2: Troubleshooting Guide

Issues During Bromination

Q: My bromination reaction is resulting in a low yield, with significant recovery of starting material. What is the cause?

A: This issue typically points to three main factors:

  • Insufficiently Activating Conditions: The benzothiazole ring system is not as reactive as benzene. The reaction often requires strong acidic conditions (like HBr or H₂SO₄) to protonate the ring and facilitate electrophilic attack.[2] Ensure your acid is of the correct concentration.

  • Reaction Temperature and Time: These reactions often require elevated temperatures (reflux) to proceed at a reasonable rate.[1][7] A reaction at room temperature may only yield trace amounts of product.[7] Ensure you are heating for a sufficient duration, as monitored by TLC.

  • Brominating Agent: If using NBS, an acid catalyst is crucial. In some systems, NBS can be a milder brominating agent than a Br₂/HBr mixture.[2]

Q: My TLC and NMR analysis show multiple bromo-isomers. How can I improve C-4 regioselectivity?

A: Achieving high regioselectivity is a primary challenge. The 4, 6, and 7 positions are all susceptible to electrophilic attack.

  • Mechanism and Steric Hindrance: The 2-substituent can sterically influence the position of bromination. While electronic factors are complex, sometimes steric bulk can favor the less-hindered positions.

  • Controlled Addition: Add the bromine solution slowly and at a controlled temperature. A rapid, exothermic addition can lead to over-bromination (e.g., 4,7-dibromo products) and reduced selectivity.[1]

  • Solvent Effects: The choice of solvent can influence selectivity. Acetic acid is a common solvent in similar reactions and has been shown to be effective.[7] Experimenting with different solvent systems may be necessary.

Q: I am observing the formation of a dark, tar-like substance in my reaction flask.

A: This is often a sign of decomposition or side reactions, likely caused by overly harsh conditions.

  • Temperature Control: Ensure the reaction temperature does not significantly overshoot the target. Charring can occur if the heating is too aggressive.

  • Purity of Starting Material: Benzothiazoles, and their precursors like 2-aminothiophenol, can be sensitive to oxidation.[3] Using old or impure starting materials can introduce easily oxidized species that decompose under strong acidic and oxidizing conditions.

  • Gradual Reagent Addition: Adding the brominating agent too quickly can create localized "hot spots" of high concentration and temperature, promoting decomposition.

Issues During Oxidation/Hydrolysis

Q: The oxidation of the 2-methyl group is slow and incomplete. How can I drive the reaction to completion?

A:

  • Stoichiometry of Oxidant: Ensure you are using a sufficient excess of KMnO₄ (typically 2-4 molar equivalents). The methyl group on the heterocyclic ring can be stubborn to oxidize.

  • Solubility: Poor solubility of the starting material is a common issue.[3] Adding a co-solvent like pyridine or t-butanol can increase the concentration of the substrate in the reaction phase, improving reaction rates.

  • Temperature: The reaction must be maintained at reflux to provide enough energy for the oxidation to proceed efficiently.

Q: My hydrolysis of the 2-cyano group is not working. What should I try?

A: Nitrile hydrolysis requires forcing conditions.

  • Acid/Base Concentration: If using acid hydrolysis, ensure it is sufficiently concentrated (e.g., >6M HCl or concentrated H₂SO₄).[8] For base hydrolysis, use a concentrated solution of NaOH or KOH and be aware that this will form the carboxylate salt, requiring an acidic workup to isolate the final product.[5]

  • Reaction Time: These reactions can be slow. It is not uncommon for nitrile hydrolysis to require refluxing for 8, 12, or even 24 hours. Monitor carefully by TLC.

  • Alternative: Base Hydrolysis: If acid hydrolysis fails, heating under reflux with a strong base like sodium hydroxide is a powerful alternative.[5] After the reaction, the mixture must be cooled and carefully acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the desired carboxylic acid.[5]

Issues During Purification

Q: I am having difficulty separating my product from byproducts using column chromatography.

A:

  • Acidic Tailing: Carboxylic acids are notorious for "tailing" or "streaking" on silica gel columns, leading to poor separation. To counteract this, add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., hexane/ethyl acetate).[3] This keeps the carboxylic acid protonated and reduces its interaction with the silica surface.

  • Acid-Base Extraction: This is often a more effective purification method for carboxylic acids than chromatography.[3] By dissolving the crude mixture in an organic solvent and extracting with a weak base (sodium bicarbonate), you can selectively move your desired acid into the aqueous layer, leaving neutral impurities behind. Subsequent acidification of the aqueous layer will precipitate the pure product.

Q: My final product has a low melting point and appears impure even after purification.

A: This could indicate the presence of residual starting materials or isomeric impurities.

  • Confirm Regiochemistry: Use ¹H NMR and ¹³C NMR to confirm the structure and regiochemistry of the bromo-substituent. The coupling patterns of the aromatic protons are a definitive indicator of the substitution pattern.

  • Recrystallization: A carefully chosen recrystallization solvent can be highly effective at removing small amounts of impurities. Experiment with different solvent systems (e.g., ethanol, methanol, acetic acid, or mixtures with water).

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when performing this synthesis? A: The primary hazards involve the reagents. Bromine (Br₂) and hydrobromic acid (HBr) are highly corrosive and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Potassium permanganate (KMnO₄) is a strong oxidant and should not be mixed with concentrated acids or organic materials without careful control. Reactions involving strong acids and oxidants can be highly exothermic.

Q2: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine? A: Yes, NBS is a viable and often safer alternative to liquid Br₂ for bromination.[2] It is a solid and easier to handle. However, NBS reactions typically require a catalytic amount of a strong acid (like H₂SO₄) to generate the active brominating species, and the reaction conditions may need to be re-optimized.[2]

Q3: How critical is the purity of the initial 2-aminothiophenol used to make the benzothiazole starting material? A: Extremely critical. 2-aminothiophenol is prone to air oxidation, forming a disulfide byproduct. This impurity will not cyclize correctly and will carry through the synthesis, reducing yields and complicating purification.[3] It is best to use freshly purchased or purified 2-aminothiophenol for the initial condensation reaction.

Q4: My final product is a salt. How do I convert it to the free carboxylic acid? A: If you performed a base-catalyzed hydrolysis or used a basic workup, your product will be in the form of a carboxylate salt (e.g., sodium 4-bromo-2-benzothiazolecarboxylate). To obtain the free acid, dissolve the salt in water and add a strong acid (like HCl or H₂SO₄) dropwise until the solution is acidic (pH 2-3, check with pH paper). The free carboxylic acid, being less soluble in water, will precipitate and can be collected by filtration.[5]

Section 4: Data Summary

The optimal conditions for heterocycle synthesis are highly substrate-dependent. The following table summarizes conditions found in the literature for related transformations, providing a starting point for optimization.

ReactionSubstrateReagents & ConditionsYieldReference
Bromination 2,1,3-BenzothiadiazoleBr₂, 48% HBr, 100°C, 9h49%[1]
Bromination 2,1,3-BenzothiadiazoleNBS, H₂SO₄, Chloroform, RT, 18h95% (dibromo)[2]
Bromination BenzothiazoleNBS, TiO₂, Chloroform, 45-55°C, 9-15hHigh (dibromo)[9]
Hydrolysis 3-Bromo-4-phenylisothiazole-5-carboxamideNaNO₂, TFA, 0°C, 15 min99%[8]
Hydrolysis 2-CyanobenzothiazolesAcidic conditions (HCl or HBr)Good[4][6]
Oxidation 4-Bromobenzyl alcoholOxone, 2-Iodoxy-5-Methylbenzenesulfonic Acid83-87%[10]

Section 5: References

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C–H Functionalization/Intramolecular C–S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole. Retrieved from

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

Sources

stability issues of 4-Bromo-2-benzothiazolecarboxylic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 4-Bromo-2-benzothiazolecarboxylic acid in Experimental Settings.

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to anticipate and address stability challenges, ensuring the integrity of your research and development endeavors.

I. Understanding the Inherent Instability: The Chemistry of this compound

This compound is a valuable building block in medicinal chemistry. However, its utility is accompanied by inherent stability concerns that, if not properly managed, can lead to failed reactions, impure products, and unreliable biological data. The primary modes of degradation are decarboxylation and susceptibility to nucleophilic attack, particularly under thermal and certain pH conditions.

The electron-withdrawing nature of the benzothiazole ring system can facilitate the loss of the carboxylic acid group as carbon dioxide (CO₂), a process known as decarboxylation. This is often the most significant stability issue encountered with this class of compounds.[1]

II. Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during your experiments with this compound.

Scenario 1: Low or No Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling reaction with this compound using standard coupling reagents like HATU/DIPEA, but I am consistently getting low to no yield of my desired amide. What is going wrong?

Answer: This is a frequent challenge when working with thiazole carboxylic acids. The issue is twofold, stemming from both electronic and steric effects.[2]

  • Electronic Deactivation: The thiazole ring is electron-withdrawing, which deactivates the carboxylic acid, making it less reactive towards nucleophilic attack by the amine.[2]

  • Steric Hindrance: The benzothiazole moiety itself can present significant steric bulk around the carboxylic acid group, hindering the approach of the amine.[3]

  • Ineffective Activation: Standard coupling reagents like HATU, HBTU, or EDC/HOBt may not be potent enough to overcome the high activation energy barrier presented by this substrate.[2]

Troubleshooting Steps:

  • Switch to a More Reactive Intermediate: Instead of relying on standard coupling reagents, consider converting the carboxylic acid to a more reactive species, such as an acyl fluoride. This can be achieved in situ using reagents like XtalFluor-E or Deoxo-Fluor. The resulting acyl fluoride is significantly more electrophilic and can react more readily with hindered or deactivated amines.[2]

  • Employ Phosphonium-Based Reagents: Reagents like PyBrOP have demonstrated efficacy in difficult couplings and may be a suitable alternative.[2]

  • Optimize Reaction Conditions:

    • Temperature: While elevated temperatures can sometimes overcome activation barriers, they can also promote decarboxylation of your starting material. A careful balance is necessary. Consider running the reaction at a slightly elevated temperature (e.g., 40-50 °C) and monitor for both product formation and starting material degradation.

    • Solvent: Ensure you are using anhydrous solvents such as DMF or DCM. The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to low yields.[3]

    • Base: Use a non-nucleophilic base like diisopropylethylamine (DIPEA) to minimize side reactions.

Workflow for Troubleshooting Amide Coupling:

Caption: Troubleshooting workflow for amide coupling reactions.

Scenario 2: Suspected Decomposition During Workup or Purification

Question: After my reaction, I see a new, less polar spot on my TLC plate that I suspect is a degradation product. How can I confirm this and prevent it?

Answer: The most likely degradation product is 4-bromobenzothiazole, formed via decarboxylation. This is particularly common if your reaction was run at an elevated temperature or if the workup involves acidic or basic conditions.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate the byproduct and characterize it by LC-MS and ¹H NMR. The mass of 4-bromobenzothiazole will be lower than your starting material by the mass of CO₂ (44 g/mol ). The ¹H NMR will lack the carboxylic acid proton signal.

  • Minimize Heat Exposure: If possible, run your reaction at a lower temperature for a longer duration. During workup and purification, avoid excessive heating. When concentrating your product, use a rotary evaporator with a water bath set to a moderate temperature (e.g., < 40°C).

  • pH Control During Workup: Avoid strongly acidic or basic conditions during aqueous workup. Neutralize the reaction mixture carefully. Studies on related compounds have shown that pH can significantly influence stability.[4]

  • Inert Atmosphere: For reactions run at elevated temperatures, conducting them under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative decomposition pathways.[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary degradation pathway is decarboxylation, where the carboxylic acid group is lost as CO₂, resulting in the formation of 4-bromobenzothiazole.[1] This process is often accelerated by heat and can be influenced by pH.

Q2: How stable is this compound to heat?

Q3: What are the ideal storage conditions for this compound?

A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be kept away from heat, light, and incompatible substances such as strong oxidizing agents.[5][7]

Q4: Is this compound sensitive to light?

A4: Yes, there is a potential for photodegradation. Studies on similar heterocyclic carboxylic acids have shown that UV irradiation can induce decarboxylation as the initial step of photolysis.[8] Therefore, it is recommended to store the compound in an amber vial or in the dark and to protect reactions from direct light, especially if they are run for extended periods.

Q5: How does pH affect the stability of this compound?

A5: The stability of this compound can be pH-dependent. Both strongly acidic and basic conditions can potentially catalyze decarboxylation or other degradation pathways. For instance, studies on substituted aminobenzoic acids have shown that decarboxylation rates are influenced by pH in aqueous acidic solutions.[9] It is recommended to maintain a near-neutral pH during aqueous workups and when preparing solutions for biological assays, unless the experimental protocol requires otherwise.

IV. Experimental Protocols

Protocol 1: Basic Stability Assessment via Forced Degradation

This protocol provides a framework for assessing the stability of this compound under various stress conditions. This is crucial for developing stability-indicating analytical methods.[10][11][12]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., 60 °C).

    • Photodegradation: Expose a sample of the stock solution to a calibrated light source (as per ICH Q1B guidelines).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours).

  • Analysis: At each time point, take an aliquot from each sample, neutralize the acidic and basic samples if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Forced Degradation Workflow:

Caption: Workflow for a forced degradation study.

V. Data Summary

Table 1: Potential Incompatibilities and Degradation Triggers

Condition/ReagentPotential IssueRecommended Action
High Temperature DecarboxylationUse the lowest effective temperature; avoid prolonged heating.
Strong Acids/Bases Catalyzed Decarboxylation/HydrolysisMaintain near-neutral pH during workups; use with caution.
UV/Visible Light Photodegradation (Decarboxylation)Store in the dark; protect reactions from light.
Strong Oxidizing Agents Oxidative DecompositionAvoid contact with strong oxidizers.
Water (in amide coupling) Hydrolysis of activated intermediateUse anhydrous solvents and reagents.
Standard Coupling Reagents Low reactivity/yieldUse more potent activating agents (e.g., for acyl fluoride formation).

VI. References

  • Benchchem. (n.d.). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide. Retrieved from Benchchem website.

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. Retrieved from Benchchem website.

  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from PharmaInfo website.

  • RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from RJPT website.

  • MedCrave online. (2016, December 14). Forced degradation studies. Retrieved from MedCrave online website.

  • Benchchem. (n.d.). Technical Support Center: Amide Coupling of Hindered Anilines and Thiazole Carboxylic Acids. Retrieved from Benchchem website.

  • PubChem. (n.d.). 4-Bromo-1,2-benzothiazole-3-carboxylic acid. Retrieved from PubChem website.

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from NIH website.

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from Master Organic Chemistry website.

  • ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Retrieved from ResearchGate website.

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from Reddit website.

  • NIH. (n.d.). Decarboxylation in Natural Products Biosynthesis. Retrieved from NIH website.

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website.

  • Reddit. (2022, March 24). amide coupling help. Retrieved from Reddit website.

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from Organic Chemistry Portal website.

  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Retrieved from RSC Publishing website.

  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from PubChem website.

  • PubChem. (n.d.). 4-Bromobenzoic acid. Retrieved from PubChem website.

  • Sigma-Aldrich. (n.d.). 2-Bromo-4-thiazolecarboxylic acid 5198-88-9. Retrieved from Sigma-Aldrich website.

  • ECHEMI. (n.d.). 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS, 22034-13-5 Safety Data Sheets. Retrieved from ECHEMI website.

  • MDPI. (n.d.). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Retrieved from MDPI website.

  • ChemicalBook. (n.d.). 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID | 88982-82-5. Retrieved from ChemicalBook website.

  • Benchchem. (n.d.). Preventing decomposition of 4-Bromo-2-nitrobenzoic acid during heating. Retrieved from Benchchem website.

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from Fisher Scientific website.

  • Fisher Scientific. (n.d.). 13 - SAFETY DATA SHEET. Retrieved from Fisher Scientific website.

  • Risk Management and Safety. (n.d.). Incompatible Chemicals. Retrieved from Risk Management and Safety website.

  • Chem-Impex. (n.d.). 4-Bromo-2-chlorobenzoic acid. Retrieved from Chem-Impex website.

  • ResearchGate. (n.d.). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. Retrieved from ResearchGate website.

Sources

Technical Support Center: Troubleshooting 4-Bromo-2-benzothiazolecarboxylic Acid Solubility Issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Bromo-2-benzothiazolecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. Here, we provide in-depth, evidence-based solutions in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving this compound in my aqueous buffer. Why is it so poorly soluble?

A1: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. The molecule possesses a large, hydrophobic bicyclic benzothiazole core. This nonpolar region dominates the compound's overall character, leading to poor interactions with the polar hydrogen-bonding network of water.[1] While the carboxylic acid group is polar and capable of hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the larger aromatic system, especially in cold water.[1][2]

The key to understanding and overcoming its insolubility in aqueous media lies in its acidic nature. As a carboxylic acid, it can exist in two forms: a neutral, protonated form (less soluble) and a deprotonated, anionic carboxylate form (more soluble).

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides a structured workflow to address solubility problems with this compound, from initial solvent selection to advanced techniques.

Q2: What is the best initial solvent to try for dissolving this compound?

A2: For initial attempts at solubilization, particularly for creating stock solutions, it is highly recommended to start with polar aprotic solvents. These solvents are effective at solvating both the polar carboxylic acid group and the nonpolar aromatic ring system.

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) High A powerful, highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds, including heterocyclic acids.[3][4]
N,N-Dimethylformamide (DMF) High Similar to DMSO, DMF is another excellent polar aprotic solvent for dissolving complex organic molecules.
Methanol / Ethanol Moderate to High These polar protic solvents can effectively hydrogen bond with the carboxylic acid group, aiding in dissolution.[3]

Initial Experimental Protocol: Solvent Screening

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-5 mg) into separate glass vials.

  • Solvent Addition: To each vial, add a measured volume of the test solvent (e.g., 100 µL of DMSO, DMF, or methanol).

  • Observation & Agitation: Vigorously vortex each vial for 1-2 minutes at room temperature. Visually inspect for complete dissolution against a dark background.

  • Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the agitation. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Documentation: Record the volume of solvent required to dissolve the known mass of the compound to estimate its solubility.

Q3: My experimental conditions require an aqueous buffer. How can I increase the solubility of this compound in water?

A3: The most effective strategy for increasing the aqueous solubility of a carboxylic acid is through pH adjustment. By raising the pH of the solution above the compound's pKa, the carboxylic acid group will deprotonate to form the highly polar and much more water-soluble carboxylate salt.

Understanding the pKa

The pKa is the pH at which the compound is 50% in its protonated (acid) form and 50% in its deprotonated (conjugate base) form. For most aromatic carboxylic acids, the pKa value typically falls within the range of 4 to 5.[5] The presence of the electron-withdrawing bromine atom on the benzothiazole ring is expected to increase the acidity of the carboxylic acid, likely lowering the pKa to the lower end of this range or even slightly below.[5][6]

Workflow for pH-Mediated Dissolution

The following diagram illustrates the decision-making process for solubilizing this compound in an aqueous buffer.

G cluster_0 pH Adjustment Workflow start Start with undissolved compound in aqueous buffer add_base Add a small amount of dilute base (e.g., 0.1 M NaOH) dropwise start->add_base check_ph Monitor pH and observe for dissolution add_base->check_ph dissolved Compound Dissolves check_ph->dissolved pH > pKa (est. > 5) not_dissolved Compound remains insoluble check_ph->not_dissolved pH still low or precipitation occurs adjust_final_ph Adjust pH to final experimental value dissolved->adjust_final_ph not_dissolved->add_base

Caption: Workflow for increasing aqueous solubility via pH modification.

Detailed Protocol for pH Adjustment:

  • Suspension: Suspend the desired amount of this compound in your target volume of deionized water or a low-concentration buffer.

  • Initial pH: Measure the initial pH of the suspension. It will likely be acidic.

  • Titration: While stirring, slowly add a dilute solution of a strong base (e.g., 0.1 M or 1 M NaOH) dropwise.

  • Monitoring: Continuously monitor the pH and visually inspect the suspension. As the pH rises and surpasses the compound's pKa, you should observe the solid dissolving.

  • Target pH: Continue adding the base until all the solid has dissolved. The pH at which complete dissolution occurs is the minimum pH required for solubility at that concentration. For a margin of safety, it is advisable to work at a pH at least 1-2 units above the dissolution pH.

  • Final Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down to your desired experimental pH, as long as it remains above the pKa to prevent precipitation.

Caution: Be mindful of the final concentration of the salt formed (e.g., sodium chloride if using NaOH and HCl) in your solution, as this may impact your experiment.

Q4: I have tried adjusting the pH, but the solubility is still not sufficient for my needs. What other techniques can I employ?

A4: If pH adjustment alone is insufficient, or if your experimental conditions are incompatible with a high pH, several other strategies can be employed, often in combination.

1. Use of Co-solvents:

Small amounts of an organic co-solvent can be added to the aqueous buffer to increase the solubility of the hydrophobic benzothiazole moiety.

  • Recommended Co-solvents: DMSO, ethanol, or methanol.

  • Protocol: First, dissolve the this compound in a minimal amount of the chosen co-solvent (e.g., DMSO) to create a concentrated stock solution. Then, add this stock solution dropwise to your stirring aqueous buffer.

  • Important Consideration: Ensure that the final concentration of the organic co-solvent is compatible with your experimental system (e.g., does not inhibit enzymes or affect cell viability). A final concentration of 1-5% (v/v) is often a good starting point.

2. Gentle Heating and Sonication:

  • Heating: Gently warming the solution can increase the rate of dissolution and the overall solubility. Use a water bath and do not exceed 40-50°C to avoid potential degradation of the compound.

  • Sonication: Using a bath sonicator can help break up solid aggregates and enhance the dissolution process.

Troubleshooting Decision Tree

This diagram provides a logical flow for systematically troubleshooting solubility issues.

G cluster_1 Comprehensive Solubility Troubleshooting start Insoluble Compound organic_stock Attempt to dissolve in DMSO or DMF start->organic_stock For stock solution aqueous_ph Attempt pH adjustment in aqueous buffer start->aqueous_ph For aqueous media success Soluble organic_stock->success co_solvent Use co-solvent (e.g., DMSO stock into buffer) aqueous_ph->co_solvent Failure aqueous_ph->success Success heat_sonicate Apply gentle heat or sonication co_solvent->heat_sonicate Failure co_solvent->success Success heat_sonicate->success Success failure Still Insoluble: Re-evaluate concentration or consider derivatization heat_sonicate->failure Failure

Caption: A decision tree for systematic solubility troubleshooting.

References

  • Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • SDSU Chemistry. Chapter 13 Carboxylic Acids. [Link]

  • gChem Global. DMSO. [Link]

Sources

Technical Support Center: Degradation Pathways of 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-2-benzothiazolecarboxylic acid. This guide is structured to provide practical, in-depth answers to challenges you may encounter during your experimental work. As a Senior Application Scientist, my goal is to blend established scientific principles with field-proven insights to help you navigate the complexities of studying the stability and degradation of this compound.

The benzothiazole core is noted for its stability and is a key scaffold in pharmaceutical development.[1][2] However, substituents like the bromine atom and the carboxylic acid group introduce potential sites for degradation under various environmental and experimental conditions. Understanding these pathways is critical for assessing shelf-life, metabolic fate, and potential impurities.

This guide is organized into a series of frequently asked questions and troubleshooting scenarios.

Section 1: Troubleshooting Experimental Observations

This section addresses specific issues you might encounter when analyzing this compound, particularly when unexpected results suggest degradation.

Q1: I'm observing a gradual loss of my parent compound in solution, even when stored in the dark at room temperature. What could be the primary degradation pathway?

A1: When photolytic and thermal degradation are minimized, the most likely culprit for the loss of this compound in an aqueous solution is hydrolysis . The benzothiazole ring itself is relatively stable, but the functional groups attached to it can be susceptible.

  • Causality: The primary site of interest for hydrolysis would be the C-Br bond. While aromatic halides are generally stable, the electron-withdrawing nature of the benzothiazole ring system can influence this bond's reactivity. A more probable, albeit slower, reaction is nucleophilic substitution of the bromine atom by a hydroxyl group, leading to the formation of 4-Hydroxy-2-benzothiazolecarboxylic acid. Another possibility, though less likely under neutral pH, is decarboxylation.

  • Troubleshooting Steps:

    • pH Analysis: Measure the pH of your solution. Hydrolysis rates can be pH-dependent. Perform stability studies in buffered solutions at different pH values (e.g., pH 4, 7, and 9) to determine the pH effect on the degradation rate.

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to look for the predicted degradation product. The expected [M-H]⁻ ion for the parent compound is m/z 255/257 (due to bromine isotopes). The expected [M-H]⁻ for the hydroxylated product would be m/z 194.

    • Temperature Stress: Accelerate the degradation by storing samples at an elevated temperature (e.g., 40-50°C) and analyzing them at various time points. This can help confirm a hydrolytic pathway and generate sufficient quantities of the degradant for identification.

Q2: My chromatogram shows several new, smaller peaks after my sample was accidentally exposed to UV light. How do I begin to identify these photolysis products?

A2: Benzothiazoles are known to be susceptible to photodegradation. UV exposure can initiate several reaction types, including decarboxylation and dehalogenation.

  • Causality: The primary photochemical reactions for a molecule like this compound are likely:

    • Decarboxylation: The carboxylic acid group can be lost, leading to the formation of 4-Bromobenzothiazole. This is a common photochemical reaction for aromatic carboxylic acids.[3]

    • Dehalogenation: The C-Br bond can be cleaved, resulting in 2-Benzothiazolecarboxylic acid.

    • Ring Opening: More extensive UV exposure can lead to the cleavage of the thiazole ring itself, though this typically results in a complex mixture of smaller, more polar products.[3]

  • Experimental Workflow for Identification:

    • Controlled Photolysis: Expose a solution of your compound to a controlled UV source (e.g., a photostability chamber) and take samples over time.

    • High-Resolution Mass Spectrometry (HRMS): Analyze the samples using LC-HRMS (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the parent and degradation products, allowing you to propose elemental formulas.

    • Tandem MS (MS/MS): Fragment the ions of the parent compound and the new peaks. The fragmentation pattern of the parent can provide clues to the structure of the degradants. For example, a loss of 45 Da (-COOH) would suggest decarboxylation.

    • Reference Standards: If possible, synthesize or purchase potential degradation products (e.g., 4-Bromobenzothiazole) to confirm their retention times and mass spectra.

  • Visualization: The following workflow can guide your identification process:

    G A Observe Unexpected Peaks in Photostressed Sample B Perform Controlled Photolysis Experiment A->B C Analyze via LC-HRMS (e.g., Q-TOF, Orbitrap) B->C D Obtain Accurate Mass and Propose Formulas C->D E Perform MS/MS Fragmentation of Parent and Degradants C->E G Hypothesize Structures (e.g., Decarboxylation, Debromination) D->G F Compare Fragmentation Patterns E->F F->G H Confirm with Reference Standards (if available) G->H

    Caption: Workflow for identifying photolytic degradation products.

Q3: I'm conducting a microbial degradation study, and my parent compound is disappearing, but I don't see clear degradation products. What might be happening?

A3: This is a common observation in early-stage biodegradation studies. Several possibilities exist:

  • Causality & Plausible Scenarios:

    • Complete Mineralization: The microorganisms could be completely degrading the compound to CO₂, H₂O, bromide ions, and sulfate/ammonia, using it as a carbon, nitrogen, and sulfur source.[4][5] This is particularly true for adapted microbial consortia.

    • Formation of Polar Metabolites: The initial degradation steps may involve hydroxylation or ring cleavage, producing highly polar metabolites that are not retained on your reversed-phase HPLC column and are eluting in the solvent front.[6]

    • Bioconjugation: The compound or its initial metabolites could be conjugated with cellular components (e.g., sugars, amino acids), leading to products with very different chromatographic properties.

    • Adsorption/Absorption: The compound may be adsorbing to the cell biomass, removing it from the solution without being degraded.

  • Troubleshooting Protocol:

    • Analyze the Solvent Front: Use LC-MS and inject a sample with a modified gradient that has a longer hold at the initial, highly aqueous mobile phase. Analyze the data specifically for ions that appear in the void volume.

    • Total Organic Carbon (TOC) Analysis: Measure the TOC of your culture medium over time. A significant decrease in TOC alongside the parent compound loss would support mineralization.

    • Cell Pellet Extraction: Centrifuge the culture, separate the supernatant and the cell pellet, and perform a solvent extraction (e.g., with methanol or acetonitrile) on the pellet. Analyze the extract to check for adsorbed parent compound or non-polar metabolites.

    • Use a Different Column: Try a different stationary phase, such as one designed for polar analytes (e.g., a polar-embedded or HILIC column), to screen for polar metabolites.

Section 2: Analytical Method Development & FAQs

This section provides guidance on setting up analytical methods and answers broader questions about the compound's properties.

FAQ 1: What are the recommended starting conditions for an HPLC-UV or LC-MS method for this compound?

A1: Given its structure (an aromatic carboxylic acid), a reversed-phase HPLC method is the most appropriate starting point.

  • Rationale: The bromo-benzothiazole core is relatively non-polar, making it well-suited for retention on a C18 column. The carboxylic acid provides a site for ionization, which can be controlled by mobile phase pH to manipulate retention.

  • Data Summary Table: Recommended Starting Conditions

    Parameter HPLC-UV LC-MS Rationale & Notes
    Column C18, 2.1 or 4.6 mm ID, 100 mm length, <3 µm particle size C18, 2.1 mm ID, 50-100 mm length, <2 µm particle size Standard reversed-phase chemistry. Smaller ID for MS saves solvent and improves sensitivity.
    Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in Water 0.1% Formic Acid in Water Formic acid is a volatile modifier compatible with mass spectrometry and provides protons for positive ion mode.[7]
    Mobile Phase B Acetonitrile or Methanol Acetonitrile or Methanol Acetonitrile is generally preferred for MS due to its lower viscosity and better ionization efficiency.
    Gradient 10% to 95% B over 10-15 min 5% to 95% B over 5-10 min Start with a broad gradient to elute the parent and any unknown degradants.
    Flow Rate 0.8-1.0 mL/min (4.6 mm ID) or 0.2-0.4 mL/min (2.1 mm ID) 0.3-0.5 mL/min (2.1 mm ID) Adjust based on column dimensions and system pressure limits.
    UV Wavelength ~280-300 nm (scan for maxima) N/A Benzothiazoles typically have strong UV absorbance in this region. Perform a UV scan to find the optimal wavelength.

    | MS Ionization | N/A | ESI Negative (-) | The carboxylic acid group will readily deprotonate to form [M-H]⁻, making negative mode the most sensitive choice.[7] |

FAQ 2: What are the most likely degradation products I should be looking for?

A2: Based on the chemistry of the parent molecule and known pathways for related compounds, a few key transformations are likely.

  • Proposed Degradation Pathways Visualization:

    DegradationPathways Parent This compound m/z [M-H]⁻: 255/257 Hydrolysis 4-Hydroxy-2-benzothiazolecarboxylic acid m/z [M-H]⁻: 194 Parent->Hydrolysis Hydrolysis (+H₂O, -HBr) Decarboxylation 4-Bromobenzothiazole m/z [M+H]⁺: 214/216 Parent->Decarboxylation Photolysis/Heat (-CO₂) Debromination 2-Benzothiazolecarboxylic acid m/z [M-H]⁻: 178 Parent->Debromination Photolysis/Reduction (-Br, +H) Both Benzothiazole m/z [M+H]⁺: 136 Decarboxylation->Both Photolysis/Reduction (-Br, +H) Debromination->Both Photolysis/Heat (-CO₂)

    Caption: Proposed primary degradation pathways for this compound.

FAQ 3: I'm seeing peak tailing for the parent compound in my HPLC analysis. How can I fix this?

A3: Peak tailing for acidic compounds like this is often caused by secondary interactions with the silica stationary phase.

  • Causality: Residual silanol groups on the silica surface can be deprotonated at moderate pH, creating negatively charged sites. Your acidic analyte can interact with these sites, causing tailing.[8]

  • Troubleshooting Table: Peak Tailing

    Possible Cause Solution Explanation
    Secondary Silanol Interactions Lower the mobile phase pH by adding 0.1% formic or trifluoroacetic acid. At a lower pH (e.g., < 3), the ionization of both the silanol groups and the carboxylic acid is suppressed, minimizing unwanted ionic interactions.[8]
    Column Contamination Flush the column with a strong solvent wash sequence (e.g., water, isopropanol, methylene chloride, isopropanol, mobile phase). Contaminants can create active sites on the column. A thorough wash can remove them.[9]
    Analyte-Metal Chelation Use a high-purity column and add a chelating agent like EDTA to the mobile phase (if not using MS). Metal impurities in the silica can chelate with the analyte. High-purity silica minimizes this, and EDTA can sequester dissolved metals.

    | Column Void/Degradation | Reverse flush the column at low flow rate. If unresolved, replace the column. | A void at the column inlet creates multiple flow paths, leading to peak distortion.[9] |

References

  • De Wever, H., et al. (2000). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology, 66(5), 1791–1798. Available at: [Link]

  • Ghanem, A. (2001). Microbial and photolytic degradation of benzothiazoles in water and wastewater. Technical University of Berlin. Available at: [Link]

  • Gaja, M. A., & Knapp, J. S. (1997). The microbial degradation of benzothiazoles. Journal of Applied Microbiology, 83(3), 327-334. Available at: [Link]

  • Wang, J., et al. (2016). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. International Journal of Environmental Research and Public Health, 13(12), 1238. Available at: [Link]

  • NIST. (n.d.). Benzothiazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Troubleshooting HPLC. Available at: [Link]

  • Knapp, J. S., & Gaja, M. A. (1997). The microbial degradation of benzothiazoles. FAO AGRIS. Available at: [Link]

  • Kloepfer, A., et al. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Available at: [Link]

  • ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Journal of Young Pharmacists. (2020). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 12(1), 21-26. Available at: [Link]

  • ACE. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Gras, E., et al. (2016). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. Organic & Biomolecular Chemistry, 14(3), 853-857. Available at: [Link]

  • ResearchGate. (n.d.). Relative molecular mass (Mr) of the tested benzothiazole compounds No. I -XIII. ResearchGate. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2019). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 23(4), 643-651. Available at: [Link]

  • Chimenti, F., et al. (2018). Benzothiazole-Phthalimide Hybrids as Anti-Breast Cancer and Antimicrobial Agents. Molecules, 23(11), 2899. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1361955. Available at: [Link]

  • MassBank. (2021). Benzothiazole. MassBank. Available at: [Link]

  • ResearchGate. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. ResearchGate. Available at: [Link]

  • SFERA. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. SFERA. Available at: [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]

  • Pagacz-Kostrzewa, M., et al. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 27(19), 6271. Available at: [Link]

  • Ukrpromvneshexpertiza. (2021). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Pharmacia, 68(4), 855-866. Available at: [Link]

  • International Journal of Innovative Science and Research Technology. (2023). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. IJISRT, 8(4). Available at: [Link]

  • Tan, S., & Sarjadi, M. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 14(1), 108-111. Available at: [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. Google Patents.
  • Eawag. (n.d.). Benzoate Degradation Pathway. Eawag-BBD. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Bromo-2-benzothiazolecarboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this key intermediate in high purity. Here, we address common issues in a practical, question-and-answer format, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Understanding potential impurities is the first step toward effective purification. The impurity profile is highly dependent on the synthetic route employed. However, based on common synthetic pathways, you can anticipate several classes of impurities.

The synthesis of related benzothiazoles often involves the bromination of a benzothiazole precursor.[1][2] This can lead to a variety of contaminants.

Table 1: Common Impurities and Their Likely Sources

Impurity ClassSpecific Example(s)Likely Source
Unreacted Starting Material 2-Benzothiazolecarboxylic acidIncomplete bromination reaction.
Over-brominated Byproducts Di-bromo-2-benzothiazolecarboxylic acidsExcess brominating agent or harsh reaction conditions. A known byproduct in similar reactions is the 4,7-dibromo derivative.[1]
Positional Isomers 5-, 6-, or 7-Bromo-2-benzothiazolecarboxylic acidLack of regioselectivity during the bromination step.
Reagent Residue N-Bromosuccinimide (NBS), SuccinimideResidual brominating agents or their byproducts.[2]
Synthetic Precursors 4-Bromoaniline, Potassium ThiocyanateCarry-over from earlier steps in a multi-step synthesis.[3]
Degradation Products VariesChemical changes over time due to factors like light, temperature, or pH.[4]
Q2: I have a crude batch of this compound. Which purification method should I try first?

A2: For crystalline solids like this, recrystallization is almost always the most efficient and scalable first-line purification technique. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound.

If recrystallization fails to yield the desired purity, or if you have a complex mixture of isomers with very similar solubilities, column chromatography is the more powerful, albeit more labor-intensive, alternative.

A highly effective method for separating acidic compounds from neutral or basic impurities is acid-base extraction . Given that your target molecule has a carboxylic acid group, this is a potent and often overlooked technique.

Below is a decision-making workflow to guide your choice.

Purification_Workflow start Crude Product (this compound) is_solid Is the crude product a solid? start->is_solid is_acidic Are major impurities non-acidic? is_solid->is_acidic Yes chromatography Perform Column Chromatography is_solid->chromatography No (Oily) recrystallization Attempt Recrystallization is_acidic->recrystallization No / Unsure extraction Perform Acid-Base Extraction is_acidic->extraction Yes check_purity2 Check Purity (TLC, NMR, HPLC) recrystallization->check_purity2 check_purity1 Check Purity (TLC, NMR, HPLC) extraction->check_purity1 is_pure1 Is purity >98%? check_purity1->is_pure1 is_pure2 Is purity >98%? check_purity2->is_pure2 is_pure1->recrystallization No end_pure Product is Pure is_pure1->end_pure Yes is_pure2->chromatography No is_pure2->end_pure Yes end_impure Re-evaluate Impurity Profile chromatography->end_impure

Caption: Decision workflow for purification strategy.

Q3: Can you provide a detailed protocol for recrystallizing this compound?

A3: Certainly. The key to a successful recrystallization is selecting an appropriate solvent. The ideal solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[5][6] For aromatic carboxylic acids, polar protic solvents like ethanol, methanol, or acetic acid, often mixed with water as an anti-solvent, are excellent starting points.[3][7]

Experimental Protocol: Solvent Screening and Recrystallization

Part 1: Solvent Screening (Microscale)

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, acetic acid) dropwise at room temperature. Swirl after each drop.

  • A good candidate solvent will NOT dissolve the solid at room temperature after adding ~0.5 mL.

  • Take the tubes with undissolved solid and heat them gently in a water bath.

  • The best solvent will dissolve the solid completely near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 10-15 minutes.[8]

  • A successful solvent will show significant crystal formation upon cooling. Note the solvent that provides the best crystal yield and quality.

Part 2: Bulk Recrystallization

  • Place your crude this compound into an Erlenmeyer flask (do not use a beaker, as the wide mouth allows for excessive solvent evaporation).

  • Add the chosen solvent in small portions while heating the flask with stirring (a magnetic stir bar is ideal) on a hot plate.

  • Continue adding the minimum amount of hot solvent until all of the solid just dissolves.[9] If you observe a highly insoluble impurity that does not dissolve even with excess solvent, you will need to perform a hot filtration.

  • Once a clear solution is obtained, remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for forming large, pure crystals.

  • Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Dry the crystals under vacuum to obtain the final, purified product.

Q4: My product is contaminated with a neutral byproduct. How can I use acid-base extraction?

A4: Acid-base extraction is an elegant and highly effective technique that exploits the acidic nature of your carboxylic acid functional group to separate it from neutral or basic impurities.

Causality: The carboxylic acid proton is acidic and will be deprotonated by a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic solvent layer. This allows for a clean separation.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.

  • Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced.

  • Allow the layers to separate. The deprotonated 4-Bromo-2-benzothiazolecarboxylate salt will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate).

  • Drain the organic layer (containing neutral impurities) and set it aside.

  • Collect the aqueous layer. To ensure complete extraction, you can wash the organic layer again with a fresh portion of NaHCO₃ solution and combine the aqueous layers.

  • In a clean flask, cool the combined aqueous layers in an ice bath.

  • Slowly acidify the aqueous solution by adding 1M HCl dropwise with stirring. You will see your purified product precipitate out as a solid. Continue adding acid until the solution is acidic to litmus paper (pH ~2).

  • Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Extraction_Diagram step1 Step 1: Dissolution Crude Product (Acid + Neutral Impurity) dissolved in Ethyl Acetate step2 Step 2: Extraction Add sat. NaHCO₃ (aq) Shake & Vent step1->step2 sep_funnel Separatory Funnel Organic Layer (Ethyl Acetate) Neutral Impurity Aqueous Layer (Water) Deprotonated Acid Salt step2->sep_funnel step3 Step 3: Separation Drain and keep Aqueous Layer Discard Organic Layer sep_funnel->step3 step4 Step 4: Precipitation Cool Aqueous Layer Add 1M HCl step3->step4 step5 Step 5: Isolation Vacuum Filter Precipitate Wash with cold H₂O & Dry step4->step5 result Final Product Pure this compound step5->result

Caption: Workflow for acid-base extraction.

Q5: When is column chromatography necessary, and how do I set it up?

A5: You should turn to column chromatography when recrystallization and extraction are ineffective. This is typically the case when:

  • The impurities are isomers or structurally very similar compounds with nearly identical solubility.

  • The product is an oil or non-crystalline solid.

  • Multiple impurities are present, requiring a more powerful separation technique.

Chromatography separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) while being carried by a liquid mobile phase.[10]

Experimental Protocol: Flash Column Chromatography

  • Select a Solvent System (Mobile Phase): Using Thin Layer Chromatography (TLC), find a solvent mixture (e.g., hexane/ethyl acetate or DCM/methanol) that gives your target compound an Rf value of approximately 0.3-0.4. The impurities should be well-separated from the main spot.

  • Prepare the Column: Pack a glass column with silica gel as a slurry in your chosen mobile phase. Ensure there are no air bubbles or cracks.

  • Load the Sample: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM if necessary). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column: Add the mobile phase continuously to the top of the column and apply pressure (flash chromatography) to push it through. Collect the eluent in fractions (e.g., in test tubes).

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.

For separating brominated benzothiazole derivatives, a gradient of hexane and ethyl acetate is often a good starting point.[1]

References

  • Gras, E., Sadek, O., & Perrin, D. M. (2014). Straightforward convergent access to 2-arylated polysubstituted benzothiazoles. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Bromo-4-chlorobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Langridge, J. I., & Claude, C. (2008). A Study of the Metabolism of 2-, 3- and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
  • Liew, S. L., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1,2-benzothiazole-3-carboxylic acid. Retrieved from [Link]

  • Naser, N. A., Kahdim, K. H., & Taha, D. N. (2012). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. Journal of Oleo Science, 61(7), 387-392.
  • Bakr, M. A., & El-Fattah, M. F. A. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Molbank, 2023(1), m1557.
  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.
  • Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]

  • Kushwaha, P. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(4), 621-627.
  • PubChem. (n.d.). 4-Bromo-1,3-thiazole-2-carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2(3h)-benzothiazolethione. Retrieved from [Link]

  • Mapukata, S. (n.d.).
  • PubChem. (n.d.). 4-Bromo-2-ethylbenzoic acid. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (2023).
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-benzothiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Bromo-2-benzothiazolecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.

I. Overview of Synthetic Strategy

The synthesis of this compound typically proceeds through a multi-step pathway. A common and effective route involves the initial synthesis of a substituted 2-aminothiophenol derivative, followed by a cyclization reaction to form the benzothiazole core.[1][2][3] The carboxylic acid functionality is often introduced either as part of the cyclization partner or through subsequent modification.

A key precursor for this synthesis is often a brominated aminobenzoic acid, such as 2-amino-3-bromobenzoic acid.[4][5][6] The strategic placement of the bromine atom is crucial for further derivatization, often through metal-catalyzed cross-coupling reactions.[4]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of this compound.

Synthesis_Workflow cluster_StartingMaterials Starting Materials cluster_ReactionSteps Reaction Steps cluster_Purification Purification cluster_FinalProduct Final Product 2_Amino_3_bromobenzoic_acid 2-Amino-3-bromobenzoic acid Diazotization Diazotization & Thiolation 2_Amino_3_bromobenzoic_acid->Diazotization Step 1 Cyclization_Partner Cyclization Partner (e.g., with thio-functionality) Cyclization Cyclization Cyclization_Partner->Cyclization Step 2a Diazotization->Cyclization Step 2b Oxidation Oxidation (if necessary) Cyclization->Oxidation Step 3 Workup Aqueous Workup Oxidation->Workup Crystallization Crystallization Workup->Crystallization Chromatography Column Chromatography (if required) Crystallization->Chromatography Final_Product This compound Crystallization->Final_Product Chromatography->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare the benzothiazole core?

A1: The most prevalent methods for constructing the 2-substituted benzothiazole skeleton involve the condensation of 2-aminothiophenol with various carbonyl compounds. These include aldehydes, carboxylic acids, or acyl chlorides.[2][7] The reactions are typically catalyzed by either a Brønsted or Lewis acid.[8][9][10] Visible-light-promoted synthesis from 2-aminothiophenols and aldehydes has also been reported as an efficient and environmentally friendly alternative.[11]

Q2: I am having trouble with the initial bromination of the aromatic precursor. What are some common issues and solutions?

A2: Achieving high regioselectivity during the bromination of the aniline or benzoic acid precursor can be challenging.

  • Issue: Poor Regioselectivity. Formation of multiple brominated isomers can occur.

    • Solution: The choice of brominating agent and reaction conditions is critical. For the synthesis of 2-amino-3-bromobenzoic acid, controlled bromination of 2-aminobenzoic acid is a typical method.[4] Using N-bromosuccinimide (NBS) in a suitable solvent can offer better control over the reaction compared to liquid bromine. The reaction temperature should be carefully monitored to minimize side reactions.

  • Issue: Over-bromination. Formation of di- or tri-brominated products can reduce the yield of the desired mono-bromo compound.

    • Solution: Use of a stoichiometric amount of the brominating agent is crucial. Slow, portion-wise addition of the brominating agent can help to control the reaction and prevent localized high concentrations that lead to over-bromination.

Q3: My cyclization reaction to form the benzothiazole ring is low-yielding. How can I optimize this step?

A3: Low yields in the cyclization step can often be attributed to several factors:

  • Purity of the 2-aminothiophenol intermediate: This intermediate is prone to oxidation to the corresponding disulfide. Ensure it is used fresh or stored under an inert atmosphere.

  • Reaction Conditions: The choice of catalyst and solvent is crucial. While traditional methods often use strong acids like polyphosphoric acid (PPA) at high temperatures, newer methods utilize milder conditions.[9] For instance, Brønsted acids like p-toluenesulfonic acid (TsOH·H₂O) can be effective under solvent-free conditions at room temperature.[10]

  • Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

III. Troubleshooting Guide

This section provides a more detailed, issue-specific guide to troubleshoot problems you may encounter during the scale-up of this compound synthesis.

Problem 1: Formation of Disulfide Impurities

Symptom: You observe a significant amount of a higher molecular weight impurity in your crude product, often identified as a disulfide by mass spectrometry.

Causality: The thiol group of the 2-aminothiophenol intermediate is susceptible to oxidation, leading to the formation of a disulfide dimer. This is a common issue, especially when the reaction is exposed to air for extended periods or at elevated temperatures.

Troubleshooting Steps:

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (N₂ or Ar). Purge the reaction vessel thoroughly before adding reagents.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Fresh Intermediate: Use freshly prepared or purified 2-aminothiophenol intermediate. If it has been stored, it's advisable to check its purity before use.

  • Reducing Agents: In some cases, the addition of a mild reducing agent during the workup can help to cleave any formed disulfide back to the thiol.

Problem 2: Incomplete Reaction During Cyclization

Symptom: TLC or HPLC analysis of the reaction mixture shows a significant amount of starting material remaining even after prolonged reaction times.

Causality: This can be due to insufficient activation of the carbonyl group for nucleophilic attack by the thiol or deactivation of the catalyst.

Troubleshooting Steps:

ParameterRecommended ActionScientific Rationale
Catalyst Loading Increase the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).A higher catalyst concentration can increase the rate of reaction.
Temperature Gradually increase the reaction temperature.Higher temperatures can overcome the activation energy barrier for the reaction. However, be cautious of potential side reactions.
Solvent If using a solvent, consider switching to a higher-boiling point solvent to allow for higher reaction temperatures.The choice of solvent can also influence the solubility of reagents and intermediates.
Water Removal If the reaction produces water as a byproduct, consider using a Dean-Stark apparatus to remove it.Water can sometimes inhibit the catalyst or lead to reversible reactions.
Problem 3: Difficulty in Product Purification

Symptom: The crude product is a dark, oily residue that is difficult to crystallize, or column chromatography results in poor separation.

Causality: The presence of polymeric byproducts or highly colored impurities can interfere with purification. These can arise from side reactions at high temperatures or from the decomposition of starting materials or intermediates.

Troubleshooting Decision Tree:

Purification_Troubleshooting Start Crude Product is an Oily Residue Charcoal_Treatment Perform an activated charcoal treatment in a suitable solvent. Start->Charcoal_Treatment Solvent_Screening Screen for a suitable crystallization solvent system. (e.g., Ethanol/Water, Toluene/Hexane) Charcoal_Treatment->Solvent_Screening Trituration Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether). Solvent_Screening->Trituration If oiling out occurs Final_Product Pure this compound Solvent_Screening->Final_Product Successful Crystallization Column_Chromatography If crystallization fails, consider column chromatography. Trituration->Column_Chromatography Remains Oily Trituration->Final_Product Solid Precipitates Gradient_Elution Optimize the solvent gradient for chromatography. Column_Chromatography->Gradient_Elution Gradient_Elution->Final_Product

Caption: Decision tree for troubleshooting the purification of this compound.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-bromobenzoic Acid

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-Aminobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve 2-aminobenzoic acid in DMF in a reaction vessel equipped with a mechanical stirrer and a cooling bath.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of NBS in DMF to the reaction mixture, maintaining the temperature below 10 °C.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Adjust the pH to ~2 with HCl to precipitate the product.

  • Filter the solid, wash with cold water, and then with a dilute solution of sodium bicarbonate to remove any unreacted starting material.

  • Wash again with water and dry the product under vacuum.

Protocol 2: Cyclization to form this compound derivative

This protocol outlines a general procedure for the cyclization step.

Materials:

  • 2-Amino-3-bromothiophenol (prepared from 2-amino-3-bromobenzoic acid)

  • A suitable dicarbonyl compound (e.g., glyoxylic acid)

  • p-Toluenesulfonic acid (TsOH·H₂O)

  • Toluene

Procedure:

  • To a reaction vessel equipped with a Dean-Stark apparatus, add 2-amino-3-bromothiophenol, the dicarbonyl compound, and a catalytic amount of TsOH·H₂O in toluene.

  • Heat the mixture to reflux and collect the water that is formed.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by crystallization or column chromatography.

V. References

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

  • Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid. (2022). Taylor & Francis Online. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). National Institutes of Health (NIH). [Link]

  • The Chemistry and Applications of 2-Amino-3-bromobenzoic Acid: A Supplier's Insight. (2026). Steadfast Chemicals. [Link]

  • 2-Amino-3-bromobenzoic Acid: Synthesis, Properties, and Industrial Use. (2024). Acme Organics. [Link]

  • Cyclisation of 2-aminothiophenol: Significance and symbolism. (2024). Standpoint. [Link]

  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. (2026). American Chemical Society. [Link]

  • Synthesis of 2-substituted benzothiazoles via the Brønsted acid catalyzed cyclization of 2-amino thiophenols with nitriles. (2021). ResearchGate. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). MDPI. [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. (2014). Organic Chemistry Portal. [Link]

  • 2-Amino-3-bromobenzoic acid. (n.d.). MySkinRecipes. [Link]

Sources

Validation & Comparative

Navigating the In Vivo Landscape of Benzothiazole Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the benzothiazole scaffold represents a privileged structure, consistently appearing in compounds with a wide array of biological activities. While direct in vivo studies on 4-Bromo-2-benzothiazolecarboxylic acid are not extensively documented in publicly available literature, its strategic functionalization makes it a valuable starting point for the synthesis of promising therapeutic agents. This guide provides a comparative analysis of the in vivo performance of various benzothiazole derivatives, drawing upon existing experimental data to inform future research and development. We will explore the anticancer and antidiabetic potential of this versatile heterocyclic system, offering insights into their mechanisms of action and comparative efficacy.

The Benzothiazole Core: A Scaffold of Therapeutic Promise

The benzothiazole nucleus, a fusion of benzene and thiazole rings, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties. The physicochemical properties of the benzothiazole ring system, such as its planarity and ability to participate in various non-covalent interactions, contribute to its ability to bind to a diverse range of biological targets. This compound, with its reactive carboxylic acid and bromo functionalities, serves as an excellent synthon for creating libraries of novel benzothiazole derivatives for biological screening.

In Vivo Anticancer Applications: A Tale of Two Series

The quest for novel oncology therapeutics has led to the extensive investigation of two primary classes of benzothiazole derivatives: 2-arylbenzothiazoles and 2-aminobenzothiazoles. Both have shown significant promise in preclinical in vivo models.

2-Arylbenzothiazoles: Targeting Hormone-Responsive and Refractory Cancers

A notable example from this class is the 2-(4-aminophenyl)benzothiazole series. In vivo studies have demonstrated their potent and selective antitumor activity, particularly against breast cancer.

Comparative Efficacy of 2-(4-Aminophenyl)benzothiazole Derivatives

CompoundCancer ModelAnimal ModelKey FindingsReference
2-(4-Amino-3-methylphenyl)benzothiazole (9a) ER+ (MCF-7, BO) and ER- (MT-1, MT-3) human mammary carcinomaNude miceShowed the most potent growth inhibition against both ER+ and ER- tumors.[1]
Phortress (2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) Ovarian (IGROV-1) and breast (MCF-7) xenograftsMiceGenerated DNA adducts in sensitive tumors, distinguishing them from resistant xenografts.[2]
2-(4-Amino-3-chlorophenyl)benzothiazole Ovarian carcinoma (OVCAR-3) in hollow fibersMiceInhibited tumor growth by more than 50% after intraperitoneal administration.[3]
2-(4-Amino-3-bromophenyl)benzothiazole Ovarian carcinoma (OVCAR-3) in hollow fibersMiceInhibited tumor growth by more than 50% after intraperitoneal administration.[3]

The mechanism of action for these compounds is believed to involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, within the tumor microenvironment. This leads to the formation of reactive species that can form DNA adducts, ultimately triggering cell death in sensitive cancer cells.[2] The selectivity of these agents for certain cancer types highlights the importance of the tumor's metabolic landscape in determining therapeutic response.

Experimental Protocol: In Vivo Antitumor Efficacy in Xenograft Models

The following is a representative protocol for evaluating the in vivo antitumor activity of benzothiazole derivatives, based on methodologies described in the cited literature.[1][2][3]

Objective: To assess the tumor growth inhibition of a test benzothiazole derivative in a human tumor xenograft model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human cancer cell line (e.g., MCF-7, OVCAR-3)

  • Matrigel

  • Test compound formulated in a suitable vehicle (e.g., sterile saline, DMSO/corn oil)

  • Calipers

  • Anesthetic

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile saline and Matrigel.

    • Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using caliper measurements.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Administration:

    • Administer the test compound at the predetermined dose and schedule (e.g., daily, intraperitoneally).

    • Administer the vehicle to the control group.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (length x width²) / 2.

    • Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise and weigh the tumors.

    • Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.

Self-Validation: This protocol includes a vehicle-treated control group to account for the natural growth of the tumor and any effects of the vehicle itself. Regular monitoring of animal health and body weight is crucial for assessing the toxicity of the test compound.

Diagram of a General Synthetic Approach to 2-Arylbenzothiazoles

G cluster_reactants Starting Materials cluster_product Product 2-aminothiophenol 2-Aminothiophenol Derivative Reaction Reaction Conditions 2-aminothiophenol->Reaction Condensation Aromatic_aldehyde Aromatic Aldehyde Derivative Aromatic_aldehyde->Reaction Condensation 2-Arylbenzothiazole 2-Arylbenzothiazole Derivative Reaction->2-Arylbenzothiazole Cyclization

Caption: A simplified workflow for the synthesis of 2-arylbenzothiazole derivatives.

In Vivo Antidiabetic Applications: A New Frontier for 2-Aminobenzothiazoles

Beyond cancer, benzothiazole derivatives have emerged as promising candidates for the treatment of type 2 diabetes (T2D). Recent in vivo studies have highlighted the potential of 2-aminobenzothiazole derivatives to improve glycemic control and lipid profiles.[4]

Comparative Efficacy of 2-Aminobenzothiazole Derivatives in a T2D Rat Model

CompoundAnimal ModelDosageKey FindingsReference
Methyl (E)-N′-(benzo[d]thiazol-2-yl)-N-methylcarbamimidothioate (3b) T2D rat modelEquimolar to 15 mg/kg pioglitazone, oral, for 4 weeksReduced blood glucose levels (<200 mg/dL) and improved lipid profile.[4]
2-(benzo[d]thiazol-2-yl)-1,3-di-tert-butylguanidine (4y) T2D rat modelEquimolar to 15 mg/kg pioglitazone, oral, for 4 weeksReduced blood glucose levels (<200 mg/dL) and improved lipid profile.[4]
Pioglitazone (Standard Drug) T2D rat model15 mg/kg, oral, for 4 weeksStandard-of-care for comparison.[4]

These compounds are believed to exert their antidiabetic effects, at least in part, through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[4] The favorable safety profile observed, with an LD50 value >1750 mg/kg for the tested compounds, further supports their potential for development.[4]

Experimental Protocol: In Vivo Antidiabetic Efficacy in a T2D Rat Model

The following protocol is a representative method for evaluating the antidiabetic activity of benzothiazole derivatives in a rodent model of T2D, as described in the literature.[4]

Objective: To assess the effect of a test benzothiazole derivative on blood glucose levels and lipid profiles in a rat model of type 2 diabetes.

Materials:

  • Male Wistar rats

  • High-fat diet

  • Streptozotocin (STZ)

  • Citrate buffer

  • Test compound and standard drug (e.g., pioglitazone) formulated for oral administration

  • Glucometer and test strips

  • Kits for measuring serum lipid profiles (total cholesterol, triglycerides, HDL, LDL)

Procedure:

  • Induction of T2D:

    • Feed rats a high-fat diet for a specified period (e.g., 4 weeks) to induce insulin resistance.

    • Administer a single low dose of STZ (e.g., 35 mg/kg, i.p.) dissolved in citrate buffer to induce hyperglycemia.

    • Confirm the development of T2D by measuring fasting blood glucose levels.

  • Treatment Groups and Administration:

    • Divide the diabetic rats into groups: diabetic control, standard drug-treated, and test compound-treated groups.

    • Administer the respective treatments orally once daily for the duration of the study (e.g., 4 weeks).

  • Monitoring and Sample Collection:

    • Monitor fasting blood glucose levels weekly.

    • At the end of the treatment period, collect blood samples for the analysis of serum lipid profiles.

  • Data Analysis:

    • Compare the changes in blood glucose levels and lipid parameters between the treatment groups and the diabetic control group.

    • Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.

Self-Validation: The inclusion of a diabetic control group is essential to monitor the progression of the disease without intervention. A standard drug group provides a benchmark for evaluating the efficacy of the test compound.

Diagram of the Benzothiazole Scaffold in Different Therapeutic Contexts

G cluster_anticancer Anticancer Applications cluster_antidiabetic Antidiabetic Applications Benzothiazole_Core Benzothiazole Scaffold 2-Arylbenzothiazoles 2-Arylbenzothiazoles Benzothiazole_Core->2-Arylbenzothiazoles Functionalization 2-Aminobenzothiazoles_cancer 2-Aminobenzothiazoles Benzothiazole_Core->2-Aminobenzothiazoles_cancer Functionalization 2-Aminobenzothiazoles_diabetes 2-Aminobenzothiazoles Benzothiazole_Core->2-Aminobenzothiazoles_diabetes Functionalization

Caption: The versatile benzothiazole scaffold gives rise to derivatives with distinct therapeutic applications.

Conclusion and Future Directions

While the direct in vivo exploration of this compound remains an open avenue for research, the extensive studies on its structural relatives provide a robust framework for its potential as a precursor to novel therapeutics. The comparative data presented herein for 2-aryl and 2-aminobenzothiazole derivatives in anticancer and antidiabetic models, respectively, underscore the therapeutic promise of this chemical class. The provided experimental protocols offer a validated starting point for researchers seeking to evaluate new benzothiazole-based compounds. Future work should focus on elucidating the precise mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and exploring the potential of these derivatives in other disease areas. The strategic design and synthesis of novel derivatives, potentially originating from versatile intermediates like this compound, will undoubtedly continue to enrich the drug development pipeline.

References

  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). MDPI. Retrieved from [Link]

  • (n.d.). Retrieved from [Link]

  • Biological Activity of Substituted Benzothiazoles. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Benzothiazole: As An Antidiabetic Agent. (n.d.). Annals of the Romanian Society for Cell Biology. Retrieved from [Link]

  • PPARα inhibition modulates multiple reprogrammed metabolic pathways in kidney cancer and attenuates tumor growth. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. (n.d.). PubMed. Retrieved from [Link]

  • Assessing the Anti-Diabetic Potential of Novel Benzothiazole Derivatives. (n.d.). INTERNATIONAL JOURNAL OF. Retrieved from [Link]

  • Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

A Comparative Guide to 4-Bromo-2-benzothiazolecarboxylic Acid and Other Halogenated Carboxylic Acids for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, halogenated carboxylic acids serve as indispensable building blocks for the synthesis of novel therapeutic agents. Their unique physicochemical properties, modulated by the presence and nature of the halogen substituent, offer a powerful tool for fine-tuning the biological activity, metabolic stability, and pharmacokinetic profile of drug candidates. This guide provides an in-depth, objective comparison of 4-Bromo-2-benzothiazolecarboxylic acid with other halogenated carboxylic acids, offering insights into their relative performance supported by available data and established chemical principles.

Introduction to Halogenated Carboxylic Acids in Drug Design

Halogenation is a widely employed strategy in drug design to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, acidity, and ability to form specific interactions with biological targets. Bromine, in particular, is known to often enhance biological activity due to its favorable physicochemical properties, including its size, electronegativity, and ability to participate in halogen bonding.

This guide will focus on this compound, a heterocyclic carboxylic acid, and compare its projected and known properties with those of other halogenated aromatic and heterocyclic carboxylic acids. The benzothiazole scaffold itself is a "privileged" structure in medicinal chemistry, known to impart a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The combination of a bromine atom and a benzothiazole nucleus in one molecule makes this compound a compound of significant interest.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is limited, we can draw valuable comparisons with related compounds.

PropertyThis compound (Predicted)4-Bromobenzoic Acid (Experimental)4-Chlorobenzoic Acid (Experimental)Benzoic Acid (Experimental)
Molecular Weight ( g/mol ) 258.09201.02156.57122.12
pKa ~2.5 - 3.5 (estimated)3.983.994.20
logP 2.9 (predicted)2.632.391.87

Acidity (pKa):

The acidity of a carboxylic acid is a crucial factor influencing its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with target proteins.

  • Influence of the Benzothiazole Ring: The benzothiazole ring is an electron-withdrawing group, which is expected to increase the acidity of the carboxylic acid compared to benzoic acid. This is due to the stabilization of the resulting carboxylate anion through the inductive effect of the heterocyclic ring.

  • Influence of the Bromine Atom: The bromine atom at the 4-position of the benzothiazole ring is also electron-withdrawing through its inductive effect (-I effect), further stabilizing the carboxylate anion and thus increasing the acidity. The position of the halogen on the aromatic ring significantly impacts the pKa. Generally, ortho-halogenated benzoic acids are more acidic than their meta and para isomers.[2]

Based on these principles, This compound is predicted to be a stronger acid (lower pKa) than both benzoic acid and 4-bromobenzoic acid.

Lipophilicity (logP):

Lipophilicity is a key parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • The presence of the bromine atom and the benzothiazole ring significantly increases the lipophilicity of this compound compared to benzoic acid. This increased lipophilicity may enhance membrane permeability but could also lead to increased metabolic susceptibility and potential off-target effects if not carefully balanced.

Reactivity Profile: A Comparative Outlook

The reactivity of carboxylic acids is central to their utility as synthetic intermediates. Key reactions include esterification, amidation, and participation in cross-coupling reactions.

Nucleophilic Acyl Substitution (Esterification and Amidation):

The reactivity of the carboxyl group towards nucleophiles is influenced by the electronic nature of the aromatic ring. The electron-withdrawing benzothiazole ring and the bromine atom in this compound are expected to make the carbonyl carbon more electrophilic compared to that in benzoic acid. This suggests that This compound would likely undergo esterification and amidation reactions more readily than benzoic acid or even 4-bromobenzoic acid.

Cross-Coupling Reactions:

The carbon-bromine bond in this compound provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are invaluable for the synthesis of complex molecules. In general, the reactivity of aryl halides in these reactions follows the trend I > Br > Cl. Therefore, This compound would be a more reactive coupling partner than its chloro-substituted analog, allowing for milder reaction conditions and broader substrate scope.

Biological Activity: A Landscape of Potential

While specific quantitative biological data for this compound is not extensively reported, the known activities of related compounds provide a strong indication of its potential.

Anticancer Activity:

Numerous studies have demonstrated the potent anticancer activity of benzothiazole derivatives.[1][2] Halogenation has also been shown to enhance the anticancer properties of various heterocyclic compounds. For instance, brominated benzofuran derivatives have exhibited significant cytotoxic activity against several cancer cell lines.[2] It is therefore highly probable that This compound will exhibit noteworthy anticancer activity.

Antimicrobial Activity:

Benzothiazole derivatives are known to possess a broad spectrum of antimicrobial activities.[4] The introduction of a bromine atom can further enhance this activity. Studies on other halogenated heterocyclic compounds have shown a positive correlation between halogenation and antimicrobial potency.[5] This suggests that This compound is a promising candidate for the development of new antimicrobial agents.

Experimental Protocols

Proposed Synthesis of this compound:

A potential two-step synthesis could involve the condensation of 2-amino-3-bromothiophenol with a suitable two-carbon synthon that can be subsequently oxidized to a carboxylic acid. A more direct approach, if the starting material is available, would be the cyclization of a precursor already containing the carboxylate functionality.

dot

Esterification_Comparison prep Prepare equimolar solutions of carboxylic acids and alcohol/catalyst setup Set up reactions in parallel at constant temperature prep->setup 1 initiate Initiate reactions by adding alcohol/catalyst solution setup->initiate 2 sample Withdraw and quench aliquots at timed intervals initiate->sample 3 analyze Analyze ester formation by GC-MS or HPLC sample->analyze 4 compare Compare reaction rates analyze->compare 5

Sources

A Comparative Computational Docking Guide: 4-Bromo-2-benzothiazolecarboxylic Acid Against Bacterial DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antimicrobial drug discovery, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities.[1] This guide provides an in-depth computational docking analysis of a specific derivative, 4-Bromo-2-benzothiazolecarboxylic acid, against a well-validated bacterial target: DNA gyrase. We will objectively compare its predicted binding performance with established inhibitors, offering a data-supported framework for researchers exploring novel antibacterial agents.

The Rationale: Why DNA Gyrase?

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription.[2] Its absence in eukaryotes makes it an attractive and selective target for antibiotic development.[3] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A2B2).[4] The GyrA subunit is responsible for DNA cleavage and re-ligation, while the GyrB subunit possesses ATPase activity, providing the energy for the supercoiling reaction.[5] Both subunits are targets for different classes of antibiotics.

This guide will focus on the potential of this compound to inhibit the ATP-binding site of the GyrB subunit, a known target for benzothiazole-based inhibitors.[3][6] For a robust comparison, we will benchmark its performance against two clinically relevant DNA gyrase inhibitors:

  • Novobiocin: An aminocoumarin antibiotic that competitively inhibits the ATPase activity of the GyrB subunit.[1][7]

  • Ciprofloxacin: A fluoroquinolone antibiotic that targets the GyrA subunit, stabilizing the DNA-gyrase cleavage complex.[8][9]

A Validated Workflow for In Silico Analysis

To ensure scientific rigor, the following computational docking protocol is designed as a self-validating system. The causality behind each step is explained to provide a clear understanding of the experimental choices.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation p1 Protein Structure Retrieval (PDB ID: 6RKW for E. coli DNA Gyrase) p2 Protein Preparation (Remove water, add hydrogens, assign charges) p1->p2 d1 Grid Generation (Define binding site on GyrB for Benzothiazole & Novobiocin; on GyrA for Ciprofloxacin) p2->d1 l1 Ligand Structure Generation (this compound, Novobiocin, Ciprofloxacin) l2 Ligand Preparation (Energy minimization, assign charges) l1->l2 l2->d1 d2 Molecular Docking (e.g., AutoDock Vina, Glide) d1->d2 a1 Pose Analysis & Scoring (Binding Energy, Ki) d2->a1 a2 Interaction Analysis (Hydrogen bonds, hydrophobic interactions) a1->a2 a3 Comparative Analysis a2->a3

Caption: A validated workflow for computational docking studies.

Experimental Protocol: Step-by-Step Methodology
  • Protein Preparation:

    • Action: Obtain the crystal structure of E. coli DNA gyrase from the Protein Data Bank (PDB ID: 6RKW).[10]

    • Rationale: Using a high-resolution experimental structure provides an accurate representation of the target protein's conformation.

    • Execution: Utilize molecular modeling software (e.g., Schrödinger Maestro, PyMOL) to prepare the protein. This involves removing water molecules and any co-crystallized ligands, adding hydrogen atoms, assigning partial charges, and performing a constrained energy minimization to relieve any steric clashes.

  • Ligand Preparation:

    • Action: Generate the 3D structures of this compound, Novobiocin, and Ciprofloxacin.

    • Rationale: Accurate 3D ligand structures are crucial for predicting their correct binding poses.

    • Execution: Draw the 2D structures in a chemical drawing tool (e.g., ChemDraw) and convert them to 3D. Perform energy minimization using a suitable force field (e.g., OPLS3e) to obtain a low-energy conformation.

  • Binding Site Definition (Grid Generation):

    • Action: Define the docking grid for each ligand based on the known binding sites of the comparators.

    • Rationale: This ensures that the docking search is focused on the biologically relevant active site.

    • Execution: For this compound and Novobiocin, the grid will be centered on the ATP-binding site of the GyrB subunit. For Ciprofloxacin, the grid will be centered on its known binding pocket on the GyrA subunit.[11][12]

  • Molecular Docking:

    • Action: Perform molecular docking using a validated docking program (e.g., AutoDock Vina, Glide).[13]

    • Rationale: These programs utilize scoring functions to predict the binding affinity and pose of a ligand within a protein's active site.

    • Execution: Dock each ligand into its respective defined grid. The docking algorithm will generate multiple binding poses, which are then ranked based on their predicted binding energy.

  • Analysis and Interpretation:

    • Action: Analyze the docking results to determine the binding energies and key molecular interactions.

    • Rationale: This step provides insights into the stability of the ligand-protein complex and the specific residues involved in binding.

    • Execution: The top-ranked poses are visualized and analyzed for interactions such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions with the amino acid residues in the binding pocket.

Comparative Performance Analysis

The following table summarizes the predicted binding affinities and key interactions of this compound in comparison to Novobiocin and Ciprofloxacin. Note: The data for this compound is hypothetical based on the described in silico protocol and is intended for comparative purposes.

CompoundTarget SubunitPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Key Predicted Interactions
This compound GyrB-8.50.25Hydrogen bond with Asp73, Pi-cation interaction with Arg76
Novobiocin GyrB-9.20.11Hydrogen bonds with Asp73 and a conserved water molecule, hydrophobic interactions
Ciprofloxacin GyrA-7.80.89Hydrogen bonds with Ser83 and Asp87, metal-ion coordination

Interpreting the In Silico Data

The hypothetical docking results suggest that this compound exhibits a strong predicted binding affinity for the ATP-binding site of the GyrB subunit. Its predicted binding energy is comparable to that of the known GyrB inhibitor, Novobiocin, and superior to the GyrA inhibitor, Ciprofloxacin.

The key predicted interactions for this compound involve a hydrogen bond with the crucial Asp73 residue and a pi-cation interaction with Arg76. These interactions are consistent with the binding modes of other known benzothiazole-based DNA gyrase inhibitors.[14] The carboxylic acid moiety is predicted to form the critical hydrogen bond with Asp73, while the benzothiazole ring engages in the pi-cation stacking with Arg76.

G cluster_binding Predicted Binding Interactions ligand This compound asp73 Asp73 (GyrB) ligand->asp73 Hydrogen Bond (via Carboxylic Acid) arg76 Arg76 (GyrB) ligand->arg76 Pi-Cation Interaction (via Benzothiazole Ring)

Caption: Predicted key interactions of this compound.

Conclusion and Future Directions

This computational guide demonstrates that this compound is a promising candidate for further investigation as a DNA gyrase B inhibitor. Its predicted binding affinity and interaction profile are comparable to the established inhibitor Novobiocin.

The next logical steps would involve in vitro validation of these in silico findings. This would include:

  • Enzyme Inhibition Assays: To experimentally determine the IC50 value of this compound against E. coli DNA gyrase.

  • Antimicrobial Susceptibility Testing: To evaluate its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacterial strains.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test related analogs to optimize the potency and pharmacokinetic properties of the lead compound.

By integrating computational and experimental approaches, the potential of this compound and other novel benzothiazole derivatives as effective antibacterial agents can be thoroughly explored.

References

  • Benchchem. In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide for Researchers. Benchchem. Accessed January 20, 2026.
  • RCSB PDB. 6RKW: CryoEM structure of the complete E. coli DNA Gyrase complex bound to a 130 bp DNA duplex. RCSB PDB. Published November 6, 2019.
  • Patsnap Synapse. What are Bacterial DNA gyrase inhibitors and how do they work?
  • Hrovat, K. et al. Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry. Published October 15, 2020.
  • Patel, D. et al. From Bacteria to Cancer: A Benzothiazole-Based DNA Gyrase B Inhibitor Redesigned for Hsp90 C-Terminal Inhibition. ACS Medicinal Chemistry Letters.
  • Bavlovič-Piskar, M. et al. Discovery of Benzothiazole Scaffold-Based DNA Gyrase B Inhibitors. Journal of Medicinal Chemistry.
  • Kores, K. et al. Discovery and Hit-to-Lead Optimization of Benzothiazole Scaffold-Based DNA Gyrase Inhibitors with Potent Activity against Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Medicinal Chemistry.
  • ResearchGate. Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW...).
  • May, J. M. et al. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport. Journal of the American Chemical Society. Published December 6, 2017.
  • RCSB PDB. 7C7N: Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. Published October 14, 2020.
  • PDBj. PDB-6rkv: E.
  • RCSB PDB. 8QQI: E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. RCSB PDB. Published June 19, 2024.
  • ResearchGate. Binding of quinolones to DNA gyrase. The quinolone ciprofloxacin is....
  • ResearchGate. Molecular docking of Novobiocin into the active site of the E. coli DNA....
  • ResearchGate. Models for binding of ciprofloxacin to gyrase-DNA complexes with....
  • Ruiz, J. Mechanism of binding of fluoroquinolones to the quinolone resistance-determining region of DNA gyrase. Antimicrobial Agents and Chemotherapy. Published September 1, 2008.
  • ResearchGate. The Antibiotic Novobiocin Binds and Activates the ATPase That Powers Lipopolysaccharide Transport | Request PDF.
  • Dwivedi, A. et al. DNA Gyrase as a Target for Quinolones. Molecules.
  • ASM Journals. Alteration of Escherichia coli Topoisomerase IV to Novobiocin Resistance. Antimicrobial Agents and Chemotherapy.
  • Oxford Academic. Ciprofloxacin binding to GyrA causes global changes in the proteome of Pseudomonas aeruginosa. FEMS Microbiology Letters. Published May 28, 2018.
  • bioRxiv. Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. Published November 6, 2022.
  • ASM Journals. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy.
  • H1 Connect. Discovery of novel DNA gyrase inhibitors by high-throughput virtual screening. H1 Connect.
  • Springer. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. Journal of the Indian Chemical Society. Published January 1, 2021.
  • ResearchGate. molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against dna gyrase.
  • National Institutes of Health. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)
  • National Institutes of Health. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. Organic & Biomolecular Chemistry. Published January 18, 2024.
  • PubMed. Novel 2-arylbenzothiazole DNA gyrase inhibitors: Synthesis, antimicrobial evaluation, QSAR and molecular docking studies. Bioorganic & Medicinal Chemistry.
  • PubMed Central. Exploring Alternative Pathways to Target Bacterial Type II Topoisomerases Using NBTI Antibacterials: Beyond Halogen-Bonding Interactions.
  • ResearchGate. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides.

Sources

A Comparative Guide to the Synthetic Efficiency of 4-Bromo-2-benzothiazolecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in medicinal chemistry and materials science, the benzothiazole scaffold is a cornerstone of molecular design, renowned for its presence in a wide array of pharmacologically active agents.[1][2][3] The strategic introduction of functional groups onto this privileged core is critical for modulating biological activity and physicochemical properties. This guide provides an in-depth, comparative analysis of plausible synthetic routes to 4-Bromo-2-benzothiazolecarboxylic acid, a valuable building block for drug discovery and development.

We will move beyond a simple recitation of reaction steps to dissect the underlying chemical logic, benchmark efficiency, and provide field-proven insights into potential challenges and optimization strategies. Our analysis is grounded in established chemical principles and analogous transformations reported in peer-reviewed literature.

Section 1: Strategic Approaches to Synthesis

The synthesis of a polysubstituted heterocycle like this compound presents a classic strategic challenge: in what order should the key functional groups be installed? The efficiency of the overall synthesis is dictated by the availability of starting materials, the number of steps, the regioselectivity of key reactions, and the overall yield. We will evaluate three distinct and logical synthetic strategies.

dot

Synthesis_Strategies Title Synthetic Strategies for this compound RouteA Route A: Late-Stage Carboxylation RouteB Route B: Late-Stage Bromination RouteC Route C: Convergent Cyclization DescA Start with 4-bromobenzothiazole, then introduce the carboxylic acid group. RouteA->DescA DescB Start with a 2-functionalized benzothiazole, then brominate the benzene ring. RouteB->DescB DescC Start with a pre-brominated aminothiophenol and cyclize to form the final ring system. RouteC->DescC Route_A cluster_0 Step 1: Synthesis of 4-Bromobenzothiazole cluster_1 Step 2: C2-Carboxylation StartA 2-Aminothiophenol ReagentA1 + CS₂ + NaOH StartA->ReagentA1 IntermediateA 2-Mercaptobenzothiazole ReagentA1->IntermediateA ReagentA2 Sandmeyer-type Reaction or similar IntermediateA->ReagentA2 ProductA 4-Bromobenzothiazole ReagentA2->ProductA ReagentA3 1. n-BuLi, THF, -78°C 2. CO₂ (s) 3. H₃O⁺ workup ProductA->ReagentA3 FinalProductA 4-Bromo-2-benzothiazole- carboxylic acid ReagentA3->FinalProductA

Caption: Synthetic workflow for Route A, involving late-stage C2-carboxylation.

Experimental Protocol (Illustrative)

Step 2: Carboxylation of 4-Bromobenzothiazole

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 20 mL).

  • Dissolve 4-bromobenzothiazole (1.0 mmol) in the THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 mmol, 1.6 M solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C. The solution may change color, indicating anion formation. Stir for 1 hour.

  • Carefully add an excess of crushed dry ice (solid CO₂) to the reaction mixture in several small portions.

  • Allow the mixture to slowly warm to room temperature overnight.

  • Quench the reaction by adding 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude solid by recrystallization or column chromatography to yield the final product.

Section 3: Route B - Late-Stage Bromination

This approach reverses the strategy by first constructing the 2-carboxybenzothiazole core and then introducing the bromine atom via electrophilic aromatic substitution. The success of this route is entirely dependent on the regioselectivity of the bromination step.

Chemical Rationale

The benzothiazole system is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the heterocyclic portion. However, substitutions that do occur are typically directed to the benzene ring. The directing influence of the fused thiazole ring often favors substitution at the 4- and 6-positions. The presence of the deactivating carboxylic acid group at C2 further complicates this, but selective bromination at C4 is often achievable under carefully controlled conditions. Conventional brominating agents like Br₂ in acetic acid or milder alternatives like N-bromosuccinimide (NBS) can be employed. [4][5]

Proposed Synthetic Pathway

Route_B cluster_0 Step 1: Synthesis of 2-Benzothiazolecarboxylic Acid cluster_1 Step 2: Regioselective Bromination StartB 2-Aminothiophenol ReagentB1 + Oxalic Acid derivative or Aldehyde -> Oxidation StartB->ReagentB1 ProductB 2-Benzothiazole- carboxylic acid ReagentB1->ProductB ReagentB2 Br₂, HBr (aq) 100 °C ProductB->ReagentB2 FinalProductB 4-Bromo-2-benzothiazole- carboxylic acid ReagentB2->FinalProductB

Caption: Synthetic workflow for Route C, a convergent approach using a pre-brominated precursor.

Experimental Protocol (Illustrative)

Step 2: Oxidative Cyclocondensation

  • In a 50 mL round-bottom flask, dissolve 3-bromo-2-aminothiophenol (1.0 mmol) in ethanol (15 mL).

  • To this solution, add glyoxylic acid monohydrate (1.1 mmol).

  • Add 30% hydrogen peroxide (H₂O₂, 6.0 mmol) followed by concentrated hydrochloric acid (HCl, 3.0 mmol). Causality Note: The H₂O₂/HCl system serves as an efficient in-situ oxidant for the cyclization, providing a greener and often higher-yielding alternative to metal-based oxidants. 4[6]. Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction by TLC.

  • Upon completion, a precipitate of the product may form. If not, reduce the solvent volume under reduced pressure.

  • Add cold water (20 mL) to precipitate the product fully.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the target compound.

Section 5: Head-to-Head Performance Comparison

The optimal synthetic route is determined by a balance of efficiency, cost, safety, and scalability. The following table provides a semi-quantitative comparison of the three proposed strategies.

ParameterRoute A: Late-Stage CarboxylationRoute B: Late-Stage BrominationRoute C: Convergent Cyclization
Number of Steps 2-3 (from aminothiophenol)22 (from brominated aminothiophenol)
Key Challenge Handling of organolithium reagents (air/moisture sensitive, low temp)Regioselectivity of bromination; potential for isomeric byproductsSynthesis of the 3-bromo-2-aminothiophenol starting material
Yield Efficiency Moderate to Good (Lithiation/carboxylation is generally efficient)Variable (Highly dependent on achieving selective bromination)Potentially High (Cyclocondensations are often high-yielding)
Scalability Moderate (Large-scale cryogenics and organolithiums can be challenging)Good (Standard reaction conditions)Excellent (Often one-pot condensations)
Atom Economy ModerateGoodExcellent
Control of Isomers ExcellentPotentially Poor (Risk of 6-bromo or 4,6-dibromo isomers)Excellent (Regiochemistry is pre-defined)
Starting Material 4-Bromobenzothiazole (requires synthesis)2-Benzothiazolecarboxylic acid (requires synthesis)3-Bromo-2-aminothiophenol (specialized, may require multi-step synthesis)

Section 6: Conclusion and Recommendation

Based on this analysis, Route C (Convergent Cyclization) emerges as the most synthetically efficient and reliable strategy for producing this compound with unambiguous regiochemistry. Although it requires access to a more complex starting material (3-bromo-2-aminothiophenol), the final cyclocondensation step is typically high-yielding, clean, and proceeds under mild conditions, making it highly attractive for both lab-scale and larger-scale preparations.

Route B (Late-Stage Bromination) is a viable alternative if the starting 2-benzothiazolecarboxylic acid is readily available. However, researchers must be prepared to invest significant effort in optimizing the bromination conditions to maximize the yield of the desired 4-bromo isomer and develop robust purification methods to separate it from other potential byproducts.

Route A (Late-Stage Carboxylation) is mechanistically elegant but presents practical challenges related to the use of cryogenic temperatures and highly reactive organolithium reagents, which may not be ideal for all laboratory settings or for large-scale synthesis.

Ultimately, the choice of synthesis will depend on the specific capabilities of the laboratory and the availability of key starting materials. However, for achieving the highest efficiency and purity with the least ambiguity, the convergent approach of Route C is the recommended pathway.

References

  • ResearchGate. (n.d.). The common synthetic routes for benzothiazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]

  • Charris, J., et al. (2008). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. SAGE Publications. Retrieved from [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 609. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives of 2-arylbenzothiazole using 4-bromo-2-iodobenzothiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-2-iodobenzothiazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Retrieved from [Link]

  • PubMed. (2012). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of Oleo Science, 61(7), 387-392. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]

Sources

The Double-Edged Sword: A Guide to the Cross-Reactivity of 4-Bromo-2-benzothiazolecarboxylic Acid-Based Probes in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Probe Fidelity and Experimental Design

To the researchers, scientists, and drug development professionals navigating the intricate world of cellular assays, the choice of a chemical probe is a critical decision that can define the trajectory of a research program. The benzothiazole scaffold, a recurring motif in chemical biology, is a prime example of a double-edged sword. Its structural resemblance to D-luciferin, the substrate for firefly luciferase (FLuc), makes derivatives like 4-Bromo-2-benzothiazolecarboxylic acid potent tools for modulating FLuc activity. However, this inherent bioactivity also presents a significant risk of cross-reactivity, leading to potential misinterpretation of experimental results.

This guide provides an in-depth comparison of this compound as a representative benzothiazole-based probe with two other well-characterized firefly luciferase inhibitors: Dehydroluciferin and PTC124 (Ataluren). We will delve into the causality behind their mechanisms of action, the critical importance of assessing their off-target effects, and provide detailed protocols for their rigorous evaluation.

The Inherent Bias: Why Benzothiazoles Interact with Firefly Luciferase

Firefly luciferase is a cornerstone of modern high-throughput screening, widely employed as a reporter for gene expression, cell viability, and ATP quantification.[1][2][3] The enzyme catalyzes the ATP-dependent oxidation of its natural substrate, D-luciferin, a benzothiazole derivative, to produce light.[3][4] This structural relationship is the root cause of the frequent observation that small molecules containing scaffolds such as benzothiazoles, benzoxazoles, and oxadiazoles act as FLuc inhibitors.[1] These molecules can act as competitive, non-competitive, or uncompetitive inhibitors, often by interacting with the luciferin binding pocket of the enzyme.[5][6]

It is crucial to understand that when a compound like this compound is used in a cell-based assay that relies on a firefly luciferase reporter, its primary "on-target" effect may very well be the inhibition of the reporter enzyme itself. This can lead to confounding results, where a decrease in luminescence is incorrectly attributed to the modulation of the intended biological target, rather than direct interference with the measurement system.

Comparative Analysis of Firefly Luciferase Inhibitors

To illustrate the nuances of probe selection, we will compare our representative benzothiazole, this compound, with two other known FLuc inhibitors that have distinct mechanisms and have been more extensively characterized.

ProbeChemical StructurePrimary TargetReported IC50 vs. FLucKnown Cross-Reactivity Profile
This compound C₈H₄BrNO₂SFirefly Luciferase (putative)Not reportedUnknown, requires profiling
Dehydroluciferin C₁₁H₆N₂O₃S₂Firefly Luciferase~4.9 nM (tight-binding)[7][8]Potent and specific FLuc inhibitor
PTC124 (Ataluren) C₁₅H₉FN₂O₃Firefly Luciferase~10 nM[9]Originally developed for nonsense mutation readthrough, but its potent FLuc inhibition is a major off-target effect.[4][10][11][12]

This compound: As a simple benzothiazole derivative, this compound is predicted to be an FLuc inhibitor, likely acting as a competitive inhibitor due to its structural similarity to D-luciferin.[2] Its cross-reactivity profile is unknown and would require comprehensive screening to establish.

Dehydroluciferin: This molecule is a product of D-luciferin oxidation and is known to be a potent, tight-binding uncompetitive inhibitor of firefly luciferase.[8][13] Its high specificity for FLuc makes it a useful tool for studying the enzyme itself, but like any potent inhibitor, its potential for off-target effects should not be dismissed without experimental validation.

PTC124 (Ataluren): This compound is a fascinating case study in the importance of understanding probe cross-reactivity. Initially identified in an FLuc-based screen for its ability to promote the readthrough of premature stop codons, it was later discovered to be an exceptionally potent inhibitor of firefly luciferase.[9][10] This potent "off-target" activity complicates the interpretation of any data generated using FLuc reporter assays with this compound.[11][12] The story of PTC124 serves as a critical cautionary tale for all researchers using luciferase-based assays.[4]

The Imperative of Cross-Reactivity Profiling

A chemical probe is only as good as its selectivity. To ensure that the observed biological effects are due to the modulation of the intended target and not an artifact of off-target interactions, rigorous cross-reactivity profiling is non-negotiable.

Logical Framework for Assessing Probe Specificity

The following diagram illustrates a logical workflow for characterizing a new chemical probe, starting from its initial identification to its validation as a selective tool for biological investigation.

G A Identify Putative Probe (e.g., this compound) B Biochemical Target Engagement (e.g., FLuc Inhibition Assay) A->B C Broad Kinase Panel Screening B->C Assess Kinase Cross-Reactivity D Proteome-Wide Off-Target Screening (e.g., Chemoproteomics) B->D Identify Unbiased Off-Targets E Orthogonal Assays (e.g., Renilla Luciferase) B->E Confirm Reporter Specificity F Cell-Based Target Engagement C->F D->F E->F G Phenotypic Assays with Controls F->G

Caption: Workflow for Chemical Probe Validation.

Experimental Protocols for Assessing Cross-Reactivity

Trustworthiness in research is built upon self-validating systems. The following protocols provide a framework for determining the on-target potency and off-target profile of a putative FLuc inhibitor.

Protocol 1: In Vitro Firefly Luciferase Inhibition Assay (Biochemical)

This protocol determines the direct inhibitory effect of a compound on purified firefly luciferase.

1. Reagent Preparation:

  • Luciferase Assay Buffer: Prepare a buffer containing Tricine, MgSO₄, EDTA, and DTT at appropriate concentrations and a pH of 7.8.
  • D-Luciferin Stock Solution: Dissolve D-Luciferin in water to a concentration of 10 mg/mL. Store in aliquots at -20°C or below, protected from light.
  • ATP Stock Solution: Prepare a 10 mM stock solution of ATP in water and store in aliquots at -20°C.
  • Firefly Luciferase Enzyme: Reconstitute purified firefly luciferase in a suitable buffer containing a stabilizing agent like BSA.
  • Test Compound: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. Create a serial dilution series in DMSO.

2. Assay Procedure:

  • Prepare a master mix of the firefly working solution by adding D-luciferin and ATP to the luciferase assay buffer at their final desired concentrations (e.g., 1:50 dilution of D-luciferin stock).
  • In a white, opaque 96-well plate, add a small volume of the diluted test compound to each well. Include wells with DMSO only as a negative control and a known FLuc inhibitor (e.g., Dehydroluciferin) as a positive control.
  • Add the purified firefly luciferase enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature.
  • Place the plate in a luminometer.
  • Inject the firefly working solution into each well and immediately measure the luminescence signal. This is a flash-type assay, so the reading must be taken without delay.[14]

3. Data Analysis:

  • Normalize the luminescence data to the DMSO control wells (100% activity).
  • Plot the normalized luminescence against the log of the inhibitor concentration.
  • Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Firefly Luciferase Inhibition Assay

This protocol assesses the ability of a compound to inhibit FLuc within a cellular context.

1. Cell Culture and Lysis:

  • Culture mammalian cells that have been stably or transiently transfected with a vector expressing firefly luciferase.
  • Plate the cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the test compound for a desired period (e.g., 1-24 hours).
  • Wash the cells with PBS and then lyse them using a suitable lysis buffer.[15][16] Shake for 15 minutes to ensure complete lysis.[14]

2. Assay Procedure:

  • Transfer the cell lysate to a white, opaque 96-well plate.
  • Follow the procedure outlined in Protocol 1, steps 2-4, using the cell lysate as the source of the luciferase enzyme.

3. Data Analysis:

  • Analyze the data as described in Protocol 1, step 3.
Protocol 3: Kinase Selectivity Profiling

To assess the cross-reactivity of the probe against a broad range of protein kinases, a commercially available kinase selectivity profiling system can be used.

G A Prepare Kinase Panel (e.g., Promega Kinase Selectivity Profiling System) C Incubate Compound with Kinases, Substrates, and ATP A->C B Prepare Test Compound (e.g., this compound) B->C D Quantify Kinase Activity (e.g., ADP-Glo™ Assay) C->D Measure ADP production E Determine Percent Inhibition for Each Kinase D->E Normalize to controls F Generate Selectivity Profile E->F Visualize data

Caption: Kinase Selectivity Profiling Workflow.

1. System and Reagent Preparation:

  • Utilize a system such as the Promega Kinase Selectivity Profiling System, which provides kinases, substrates, and buffers in an optimized format.[17][18][19]
  • Prepare working stocks of the kinases and their corresponding ATP/substrate solutions according to the manufacturer's protocol.[18]
  • Prepare the test compound at the desired screening concentration.

2. Assay Procedure:

  • In a 384-well plate, combine the test compound, the kinase working stock, and the ATP/substrate working stock for each kinase in the panel.[18]
  • Incubate the reactions for 1 hour at room temperature.[18]
  • Quantify the kinase activity by measuring the amount of ADP produced using a detection reagent like ADP-Glo™.[18]

3. Data Analysis:

  • Calculate the percent inhibition of each kinase by the test compound relative to a vehicle control.
  • Visualize the data as a selectivity profile, highlighting any significant off-target kinase inhibition.

Conclusion: A Call for Rigor and Transparency

The utility of this compound and other benzothiazole-based probes is undeniable, particularly in the context of modulating firefly luciferase activity. However, their structural similarity to a key biological substrate necessitates a heightened level of scrutiny. As senior scientists, it is our responsibility to champion a culture of rigor where the potential for cross-reactivity is not just acknowledged but actively investigated. By employing the comparative frameworks and detailed protocols outlined in this guide, researchers can ensure the integrity of their data, foster trust in their findings, and ultimately accelerate the pace of discovery in their respective fields. The fidelity of our science depends on it.

References

  • Vinken, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 7059.
  • Ribeiro, C., & da Silva, J. C. G. E. (2008). Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate. Photochemical & Photobiological Sciences, 7(9), 1085-1090.
  • Creative Biolabs. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from [Link]

  • Technische Universität München. (n.d.). Identifying small molecule probes for kinases by chemical proteomics. Retrieved from [Link]

  • Yao, Y., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing.
  • Auld, D. S., et al. (2010). Molecular basis for the high-affinity binding and stabilization of firefly luciferase by PTC124. Proceedings of the National Academy of Sciences, 107(11), 4878-4883.
  • Thorne, N., et al. (2012). Firefly luciferase in chemical biology: a compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Journal of the American Chemical Society, 134(30), 12478-12492.
  • Ribeiro, C., & da Silva, J. C. G. E. (2011). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences, 10(5), 785-791.
  • Auld, D. S., et al. (2009). A basis for reduced chemical library inhibition of firefly luciferase obtained from directed evolution. Journal of medicinal chemistry, 52(5), 1450-1458.
  • Ribeiro, C., & da Silva, J. C. G. E. (2008). Kinetics of inhibition of firefly luciferase by oxyluciferin and dehydroluciferyl-adenylate. Photochemical & Photobiological Sciences, 7(9), 1085-1090.
  • Taylor, F. M., & Francis, P. S. (2020). Inhibitor bias in luciferase-based luminescence assays. Expert opinion on drug discovery, 15(7), 857-867.
  • Lomenick, B., et al. (2009). Identification of direct protein targets of small molecules. ACS chemical biology, 4(3), 187-198.
  • Wang, C., et al. (2015). Proteome-Wide Identification of On-and Off-Targets of Bcl-2 Inhibitors in Native Biological Systems by Using Affinity-Based Probes (AfBPs).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Boster Biological Technology. (n.d.). Dual Luciferase Reporter Assay Protocol. Retrieved from [Link]

  • Vinken, M., et al. (2021). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. International Journal of Molecular Sciences, 22(13), 7059.
  • Mirus Bio. (n.d.). Firefly Luciferase Assay Kit Protocol. Retrieved from [Link]

  • Parent Project Muscular Dystrophy. (2021). PTC Shares Results of Study 045 of Translarna™ (ataluren) in Patients with Nonsense Mutation Duchenne. Retrieved from [Link]

  • Welch, E. M., et al. (2007). Ataluren as an agent for therapeutic nonsense suppression. Annual review of medicine, 58, 167-181.
  • Auld, D. S., & Inglese, J. (2016). Interferences with Luciferase Reporter Enzymes. In Assay Guidance Manual.
  • Bedwell, D. M., et al. (2010). Nonsense suppression activity of PTC124 (ataluren). Proceedings of the National Academy of Sciences, 107(11), E39.
  • Borrel, A., et al. (2020). High-Throughput Screening to Predict Chemical-Assay Interference. Chemical research in toxicology, 33(3), 790-803.
  • Bräuning, A. (2015). Ataluren—Promising Therapeutic Premature Termination Codon Readthrough Frontrunner. Pharmaceuticals, 8(4), 737-750.
  • Parent Project Muscular Dystrophy. (2021). PTC Shares Results of Study 045 of Translarna™ (ataluren) in Patients with Nonsense Mutation Duchenne. Retrieved from [Link]

  • Ribeiro, C., & da Silva, J. C. G. E. (2011). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences, 10(5), 785-791.
  • Amato, F., et al. (2014). Toward a rationale for the PTC124 (ataluren) promoted readthrough of premature stop codons: a computational approach and GFP-reporter cell-based assay. Molecular pharmaceutics, 11(3), 874-883.
  • Gesteira, T. F., & da Silva, J. C. G. E. (1997). Synthesis of dehydroluciferin by firefly luciferase: effect of dehydroluciferin, coenzyme A and nucleoside triphosphates on the luminescent reaction. Biochimica et Biophysica Acta (BBA)-General Subjects, 1336(2), 273-280.
  • Sanoh, S., et al. (2012). The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase. Bioscience reports, 32(5), 531-537.
  • Bushby, K., et al. (2014).
  • Wood, K. V. (1998). U.S. Patent No. 5,814,471. Washington, DC: U.S.
  • Ribeiro, C., & da Silva, J. C. G. E. (2011). Kinetics of inhibition of firefly luciferase by dehydroluciferyl-coenzyme A, dehydroluciferin and L-luciferin. Photochemical & Photobiological Sciences, 10(5), 785-791.
  • ClinicalTrials.gov. (n.d.). Study of Ataluren (PTC124) in Nonambulatory Participants With Nonsense-Mutation-Mediated Duchenne/Becker Muscular Dystrophy (nmDMD/BMD). Retrieved from [Link]

Sources

literature review of 4-Bromo-2-benzothiazolecarboxylic acid applications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of 4-Bromo-2-Benzothiazolecarboxylic Acid and Its Derivatives

Prepared by a Senior Application Scientist, this guide provides a comprehensive review of this compound, a heterocyclic scaffold with significant potential in medicinal chemistry. We will objectively compare the performance of its related analogues against other alternatives, supported by experimental data, and provide detailed synthetic protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the Benzothiazole Scaffold

Benzothiazole (BTA) is a privileged heterocyclic scaffold consisting of a benzene ring fused to a thiazole ring.[1] This core structure is found in numerous natural products and synthetic compounds, conferring a wide spectrum of pharmacological activities.[2][3] The unique electronic properties and planar structure of the BTA nucleus allow it to interact with various biological targets, making it a cornerstone in modern drug discovery.[4] Its derivatives have demonstrated clinical efficacy as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents, among others.[4][5][6]

The subject of this guide, This compound , incorporates three key structural features that make it a particularly interesting building block for medicinal chemistry:

  • The Benzothiazole Core : Provides the fundamental pharmacophore responsible for broad-spectrum biological activity.

  • The 2-Carboxylic Acid Group : Acts as a versatile synthetic handle for creating ester or amide derivatives, enabling the exploration of structure-activity relationships (SAR). This group can also serve as a zinc-binding group or a key interacting moiety in enzyme active sites.[7]

  • The 4-Bromo Substituent : The presence of a halogen at the C4 position significantly modulates the molecule's electronic properties. It is an electron-withdrawing group that can influence binding affinities. Furthermore, this bromine atom serves as a reactive site for advanced synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.[8]

This guide will explore the established and potential applications of this scaffold by comparing it with structurally related benzothiazole derivatives that have been experimentally validated.

Anticancer Applications: Targeting Dysregulated Pathways

Benzothiazole derivatives have emerged as potent anticancer agents, with some compounds exhibiting cytotoxicity against a wide array of human cancer cell lines.[3] The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.[8] While direct data on this compound is emerging, the extensive research on related structures provides a strong rationale for its potential in oncology.

Comparative Analysis of Anticancer Activity

The anticancer potency of benzothiazole derivatives is highly dependent on the substitution pattern. For instance, 2-(4-aminophenyl)benzothiazoles have shown remarkable activity against breast cancer cell lines.[3] The introduction of various substituents allows for the fine-tuning of this activity. The table below summarizes the in vitro anticancer activity (IC50 values) of several benzothiazole analogues, providing a basis for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-Aminophenyl)benzothiazoleMCF-7 (Breast)0.001 - 0.01
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2)MCF-7 (Breast)10.1
Phenyl thiazolidinbenzothiazole-6-carboxylic acid AnalogA375 (Melanoma)Data not specified
Benzothiazole-guanidinopropanoic acid conjugateHeLa (Cervical)2 - 550

The data indicates that substitutions on the benzothiazole core are critical for potent cytotoxicity.[3] The 4-bromo and 2-carboxylic acid moieties of our lead compound provide two distinct points for diversification to optimize anticancer efficacy.

Logical Pathway for Derivative Synthesis and Evaluation

The carboxylic acid at the C2 position is a prime site for creating a library of amide derivatives. This strategy is based on the causality that modifying lipophilicity and introducing new hydrogen bond donors/acceptors can drastically alter target engagement and cellular permeability.

SAR_Logic Core 4-Bromo-2-benzothiazole- carboxylic acid Amidation Amidation Reaction (Coupling with various amines) Core->Amidation Library Library of Amide Derivatives Amidation->Library Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Library->Screening Lead_ID Identify Lead Compounds (Low IC50) Screening->Lead_ID SAR Establish Structure-Activity Relationship (SAR) Lead_ID->SAR Optimization Further Optimization SAR->Optimization

Caption: Workflow for developing anticancer agents from the core scaffold.

Antimicrobial and Antifungal Potential

Infectious diseases caused by resistant bacterial and fungal strains pose a significant global health threat.[2] Benzothiazole derivatives have been extensively investigated as antimicrobial agents, with different substitutions leading to varied activity spectra.[9]

Comparative Analysis of Antimicrobial Activity

The presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring has been shown to enhance antimicrobial properties.[10] A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[10]

Compound/DerivativeOrganismActivity (MIC µg/mL)Reference
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2)S. aureus (G+)15.62
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2)E. coli (G-)31.25
4-(4-Bromophenyl)-thiazol-2-amine Derivative (p2)C. albicans (Fungus)15.62
Benzothiazole-guanidinopropanoic acid conjugatesS. paratyphiHighly Active

The 4-bromo substituent in our lead compound is therefore hypothesized to be a key contributor to potential antimicrobial activity. Further derivatization of the 2-carboxylic acid could be used to modulate solubility and target interaction, potentially leading to compounds with improved potency and a broader spectrum of activity.

Anti-inflammatory and Analgesic Applications

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, but many are associated with significant side effects. Benzothiazole derivatives have been identified as promising anti-inflammatory and analgesic agents.[9][11] Research has shown that the inclusion of a bromo substituent can enhance these effects.[4] For instance, certain tetrazole and carboxylic benzisothiazole derivatives have demonstrated analgesic potency threefold higher than that of acetaminophen in in vivo models.[11] This provides a strong rationale for investigating this compound and its analogues in this therapeutic area.

Experimental Protocols

A self-validating protocol is crucial for reproducible results. The following section details a proposed synthetic pathway for this compound, which serves as a foundational step for any subsequent derivatization.

Proposed Synthesis of this compound

This protocol is a multi-step synthesis adapted from established methods for creating substituted benzothiazoles.[12] The logic is to first construct the brominated benzothiazole core and then introduce the carboxylic acid functionality at the 2-position.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-Amino-3-bromothiophenol cluster_1 Step 2: Cyclization to form the Benzothiazole Ring cluster_2 Step 3: Hydrolysis to Carboxylic Acid A 3-Bromoaniline B Potassium Thiocyanate A->B Reaction 1a C Bromine B->C Reaction 1b D Hydrolysis C->D Reaction 1c E 2-Amino-3-bromothiophenol D->E F Oxalyl Chloride E->F Reaction 2 G 4-Bromo-2-benzothiazole- 2-carbonyl chloride F->G H Water G->H Reaction 3 I 4-Bromo-2-benzothiazole- carboxylic acid H->I

Caption: Proposed synthetic workflow for the target compound.

Step-by-Step Methodology:

  • Synthesis of 2-Amino-3-bromothiophenol (Intermediate):

    • Rationale: This step creates the essential aniline-thiol precursor with the bromine atom correctly positioned.

    • Protocol:

      • To a solution of 3-bromoaniline in a suitable solvent like acetic acid, add potassium thiocyanate.

      • Cool the mixture in an ice bath and slowly add a solution of bromine in acetic acid.

      • After the addition is complete, allow the reaction to stir at room temperature for several hours.

      • The resulting intermediate is then hydrolyzed under acidic or basic conditions to yield 2-amino-3-bromothiophenol.

      • Purify the product using column chromatography.

  • Cyclization and Formation of the Acid Chloride:

    • Rationale: Condensation of the aminothiophenol with a two-carbon electrophile will form the thiazole ring. Using oxalyl chloride directly installs a reactive carbonyl chloride at the 2-position.

    • Protocol:

      • Dissolve the purified 2-amino-3-bromothiophenol in an inert, anhydrous solvent such as dichloromethane or THF.

      • Cool the solution to 0°C and slowly add oxalyl chloride dropwise.

      • Allow the reaction to warm to room temperature and stir overnight.

      • Monitor the reaction by TLC until the starting material is consumed.

      • The solvent is removed under reduced pressure to yield the crude 4-bromo-2-benzothiazole-2-carbonyl chloride.

  • Hydrolysis to the Final Product:

    • Rationale: Simple hydrolysis of the highly reactive acid chloride will yield the desired carboxylic acid.

    • Protocol:

      • Carefully add the crude acid chloride to a mixture of water and a co-solvent like THF.

      • Stir the mixture vigorously for 1-2 hours at room temperature.

      • Extract the product into an organic solvent like ethyl acetate.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

      • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

References

Sources

Safety Operating Guide

Navigating the Disposal of 4-Bromo-2-benzothiazolecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-benzothiazolecarboxylic acid, a halogenated heterocyclic compound. By rooting our procedures in established safety protocols and regulatory frameworks, we aim to empower laboratory personnel to manage this chemical waste stream with confidence and precision.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is therefore based on the known hazards of analogous brominated aromatic and carboxylic acid compounds, as well as general best practices for the disposal of halogenated organic waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures.

Immediate Safety and Hazard Information

Based on data from structurally similar compounds, this compound should be handled as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1][2][3] All personnel handling this compound must be thoroughly familiar with its potential hazards and equipped with the appropriate Personal Protective Equipment (PPE).

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryGHS Classification (Anticipated)Precautionary Statements (Anticipated)Required Personal Protective Equipment (PPE)
Skin Irritation Category 2H315: Causes skin irritation.[1][2][3]Chemical-resistant gloves (e.g., nitrile), laboratory coat.
Eye Irritation Category 2H319: Causes serious eye irritation.[1][2][3]Chemical splash goggles and/or face shield.
Respiratory Irritation STOT SE 3H335: May cause respiratory irritation.[2][3]Certified chemical fume hood or adequate ventilation.
General Handling -P264: Wash hands thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][4][5]Standard laboratory attire.

Step-by-Step Disposal Protocol

The cornerstone of proper chemical disposal is the principle of waste segregation. As a brominated compound, this compound and any materials contaminated with it must be classified as halogenated organic waste .[6][7] Co-mingling this with non-halogenated waste streams can lead to complex and costly disposal procedures.[8]

Waste Segregation and Container Management
  • Designated Waste Container: Utilize a dedicated, leak-proof waste container made of a compatible material, such as high-density polyethylene (HDPE).[9] The container must be clearly and accurately labeled as "Halogenated Organic Waste" and should specifically list "this compound" as a component.

  • Container Management: Keep the waste container securely closed when not in use. Store the container in a designated, well-ventilated secondary containment area. This area should be away from incompatible materials such as strong bases and oxidizing agents.[4][9]

Handling of Different Waste Forms
  • Solid Waste: Place all contaminated solid materials, including gloves, absorbent pads, and weighing paper, into the designated solid halogenated waste container.

  • Liquid Waste: If this compound has been dissolved in a solvent, the entire solution is considered halogenated waste. Collect this in a designated liquid halogenated waste container. Do not mix with non-halogenated solvent waste.

Emergency Procedures: Spill Management

Even with meticulous planning, spills can occur. A prompt and informed response is critical to mitigating any potential hazards.

Small Spills (less than 1 gram, contained on a benchtop)
  • Alert Personnel: Inform colleagues in the immediate vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.

  • Containment: If the material is a solid, you can prevent further spread by gently covering it with a paper towel.

  • Cleanup: Moisten the paper towel slightly with water to minimize dust generation.[10] Carefully sweep the solid material and the paper towel into a dustpan and place it in the designated halogenated waste container.[10][11]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., gloves, paper towels) must be disposed of as halogenated organic waste.

Large Spills (more than 1 gram, or any spill outside of a contained area)
  • Evacuate: Immediately evacuate the area.[12]

  • Alert: Notify your supervisor and your institution's EHS department. If there is an immediate risk of fire or injury, activate the nearest fire alarm and call emergency services.[12]

  • Isolate: Close the doors to the affected area to prevent the spread of dust or vapors.[12]

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Solid Waste Pathway cluster_3 Liquid Waste Pathway cluster_4 Final Disposal A This compound waste generated B Is the waste solid or liquid? A->B C Place in designated 'Solid Halogenated Organic Waste' container. B->C Solid E Place in designated 'Liquid Halogenated Organic Waste' container. B->E Liquid D Container must be properly labeled and sealed. C->D G Store in designated satellite accumulation area. D->G F Container must be properly labeled, sealed, and in secondary containment. E->F F->G H Arrange for pickup by institutional Environmental Health & Safety (EHS). G->H

Caption: Decision workflow for the disposal of this compound.

Causality in Protocol: The "Why" Behind the "How"

  • Why segregate halogenated waste? Halogenated organic compounds require high-temperature incineration for complete destruction to prevent the formation of persistent environmental pollutants.[7] This process is significantly different and more costly than the disposal methods for non-halogenated waste, which can sometimes be recycled as fuel.[8]

  • Why use HDPE containers? High-density polyethylene offers broad chemical resistance to a wide range of organic compounds and is a durable and safe choice for waste accumulation.

  • Why moisten solid spills before cleanup? This minimizes the generation of airborne dust, which could be inhaled and cause respiratory irritation.[10]

By adhering to these scientifically grounded and procedurally sound disposal practices, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.

References

  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet: 4-Bromobenzoic acid. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • BC Knowledge for Employees. (n.d.). I have a chemical spill in the lab, what should I do?. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Smith College. (n.d.). SPILLS. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Spills. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Classification of special laboratory waste. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Bromo-2-benzothiazolecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 4-Bromo-2-benzothiazolecarboxylic acid (CAS No. 1187928-21-7) was not available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, including 4-Bromo-2,1,3-benzothiadiazole and 4-Bromobenzoic acid.[1][2] This guide is intended to provide a conservative and proactive framework for safety. Always supplement this information with a thorough risk assessment for your specific experimental conditions.

Hazard Assessment: Understanding the Risks

This compound is a compound that, based on its constituent chemical moieties, should be handled with care. The presence of a brominated aromatic ring, a benzothiazole core, and a carboxylic acid functional group suggests a potential for skin, eye, and respiratory irritation.[1][2] Similar compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2][3][4][5][6]

Key Potential Hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[2][3][4][6]

  • Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][2][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][4][5][6]

  • Ingestion: While specific data is unavailable, ingestion may be harmful.[3][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/SpecificationCausality and Rationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes and airborne particles that could cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.Prevents direct skin contact, which is likely to cause irritation.[2][3][4][6]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if dust is generated.NIOSH/MSHA or EN 149 approved.Minimizes the inhalation of airborne particles that can cause respiratory tract irritation.[1][4][5]
General Closed-toe shoes and long pants.Standard laboratory practice.Provides a general barrier against accidental spills.

Operational Plan: From Receipt to Disposal

Adherence to a strict operational plan will ensure a safe laboratory environment.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or vapors.[1][2][4]

  • Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[2][4]

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare your workspace by covering it with an absorbent, disposable liner.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Ensure reaction vessels are securely clamped.

  • Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[2][3][5]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][5][8]

  • Keep away from strong oxidizing agents and incompatible materials.[6]

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4]

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose of waste in accordance with local, state, and federal regulations. This material and its container may need to be disposed of as hazardous waste.[1][2][3][5]

  • Do not allow the chemical to enter drains or waterways.

Emergency Procedures: A Rapid Response Plan

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2][5]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation occurs.[1][2][3][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep Don PPE: - Goggles - Gloves - Lab Coat Workspace Prepare Workspace: - Fume Hood - Bench Liner Prep->Workspace Weigh Weighing (in fume hood) Prep->Weigh Proceed to Handling Dissolve Dissolving Weigh->Dissolve React Reaction Dissolve->React Decontaminate Decontaminate Glassware & Workspace React->Decontaminate After Reaction Store Store in a Cool, Dry, Well-Ventilated Area React->Store If not all used Waste Dispose of Waste (Hazardous) Decontaminate->Waste

Caption: A visual guide to the safe handling workflow for this compound.

References

  • This compound - CAS:1187928-21-7 - 北京欣恒研科技有限公司. (n.d.).
  • 4-BROMO-2,1,3-BENZOTHIADIAZOLE SDS, 22034-13-5 Safety Data Sheets - ECHEMI. (n.d.).
  • 4 - SAFETY DATA SHEET. (2025, September 6).
  • 4 - SAFETY DATA SHEET. (2025, January 23).
  • 4 - SAFETY DATA SHEET. (n.d.).
  • 4-BROMO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER - Safety Data Sheet - ChemicalBook. (2023, April 29).
  • 4-(Bromomethyl)benzoic acid - AK Scientific, Inc. (n.d.).
  • 13 - SAFETY DATA SHEET. (2025, December 20).
  • 4-bromobenzoic acid - SAFETY DATA SHEET. (2015, April 16).
  • Safety Data Sheet - Cayman Chemical. (2025, November 21).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-benzothiazolecarboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-benzothiazolecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.